molecular formula C5H9ClO2 B1599451 ETHYL (S)-2-CHLORO PROPIONATE CAS No. 74497-15-7

ETHYL (S)-2-CHLORO PROPIONATE

Cat. No.: B1599451
CAS No.: 74497-15-7
M. Wt: 136.58 g/mol
InChI Key: JEAVBVKAYUCPAQ-BYPYZUCNSA-N
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Description

ETHYL (S)-2-CHLORO PROPIONATE is a useful research compound. Its molecular formula is C5H9ClO2 and its molecular weight is 136.58 g/mol. The purity is usually 95%.
The exact mass of the compound (-)-Ethyl alpha-chloropropionate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAVBVKAYUCPAQ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426347
Record name UNII-SQ49R2F429
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Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

74497-15-7, 42411-39-2
Record name Ethyl alpha-chloropropionate, (-)-
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Record name UNII-SQ49R2F429
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Record name ethyl (2S)-2-chloropropanoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL .ALPHA.-CHLOROPROPIONATE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

Core Compound Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to ETHYL (S)-2-CHLORO PROPIONATE

Abstract: This technical guide provides a comprehensive overview of Ethyl (S)-2-chloropropionate (CAS No: 74497-15-7), a pivotal chiral building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the compound's chemical identity, stereospecific synthesis, rigorous analytical quality control, diverse applications, and critical safety protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep, actionable understanding for the end-user.

Ethyl (S)-2-chloropropionate, also known as Ethyl (S)-(-)-2-chloropropionate or (S)-2-Chloropropanoic acid ethyl ester, is a chiral organic compound valued for its role as a versatile intermediate.[1][2] Its single, well-defined stereocenter makes it an essential precursor for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][3]

The fundamental identity of this compound is established by its unique CAS (Chemical Abstracts Service) number, 74497-15-7 .[2][4] This identifier distinguishes the (S)-enantiomer from its (R)-counterpart and the racemic mixture.

Key Identifiers
  • Chemical Name: Ethyl (S)-2-chloropropanoate[5]

  • Synonyms: ETIL (S) -2-CLORO PROPIONATO, (S)-2-Chloropropanoic acid ethyl ester, Ethyl L-alpha-chloropropionate[4]

  • Molecular Formula: C₅H₉ClO₂[4]

  • Molecular Weight: 136.58 g/mol [5][6]

  • InChI Key: JEAVBVKAYUCPAQ-BYPYZUCNSA-N[4]

  • Canonical SMILES: CCOC(=O)Cl[4]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, reaction conditions, and purification strategies. Ethyl (S)-2-chloropropionate is a clear, colorless liquid with a pungent odor.[5][6] It is denser than water and exhibits insolubility in aqueous media, while being miscible with common organic solvents like ethanol and ether.[1][5][7]

PropertyValueSource(s)
Appearance Clear, colorless liquid[5][6]
Boiling Point 146-149 °C[5]
Density ~1.08 g/mL (at 20-25 °C)[5][8]
Refractive Index (n20/D) ~1.417[5]
Flash Point 38 - 49.5 °C (100.4 - 121.1 °F)[1]
Solubility Insoluble in water; miscible in alcohol[1][5]
Vapor Pressure 4.1 ± 0.3 mmHg at 25°C[4]
Storage Temperature 2-8 °C recommended[1]

Synthesis and Chiral Integrity

The industrial value of Ethyl (S)-2-chloropropionate is intrinsically linked to its enantiomeric purity. The synthesis strategies are therefore designed not only to construct the molecule but to do so with high stereochemical control.

Dominant Synthetic Pathways

Two primary strategies are employed for its synthesis: stereospecific synthesis from a chiral precursor and enzymatic resolution of a racemic mixture.

A. Stereospecific Synthesis from L-Alanine A robust method for producing the (S)-enantiomer involves a diazotization reaction on the readily available and optically pure amino acid, L-alanine ((S)-alanine).[9][10] This reaction proceeds with retention of configuration at the alpha-carbon.

  • Step 1: Diazotization: L-alanine is treated with a nitrosylating agent (e.g., nitrosyl chloride) in the presence of hydrochloric acid. The amino group is converted into a diazonium group, which is an excellent leaving group.[10]

  • Step 2: Nucleophilic Substitution: The diazonium group is displaced by a chloride ion from the HCl, forming (S)-2-chloropropionic acid with high enantiomeric purity.[9][10]

  • Step 3: Fischer Esterification: The resulting chiral carboxylic acid is then esterified with ethanol, typically under acidic conditions, to yield the final product, Ethyl (S)-2-chloropropionate.

Causality Explanation: The choice of L-alanine as the starting material directly imparts the desired (S)-stereochemistry to the final product. The Sandmeyer-like reaction mechanism ensures that the stereocenter is not racemized during the transformation.

G cluster_0 Stereospecific Synthesis Workflow L-Alanine L-Alanine S_Acid (S)-2-Chloropropionic Acid L-Alanine->S_Acid 1. Diazotization (NOCl, HCl) 2. Nucleophilic Substitution S_Ester Ethyl (S)-2-Chloropropionate S_Acid->S_Ester Fischer Esterification (Ethanol, H+)

Caption: Stereospecific synthesis from L-Alanine.

B. Enzymatic Resolution of Racemic Ester An alternative, elegant approach is the kinetic resolution of racemic ethyl 2-chloropropionate using a hydrolase, such as a lipase from Pseudomonas or Candida species.[11]

  • Mechanism: The enzyme selectively catalyzes the hydrolysis of one enantiomer over the other. In this case, lipases can be chosen that preferentially hydrolyze the (R)-ester to (R)-2-chloropropionic acid, leaving the desired (S)-ester unreacted and thus enriched.[11]

  • Separation: After the reaction reaches approximately 50% conversion, the unreacted Ethyl (S)-2-chloropropionate can be easily separated from the water-soluble (R)-2-chloropropionic acid salt by extraction.

Causality Explanation: This method leverages the inherent chirality of enzyme active sites. The three-dimensional structure of the lipase's active site creates a diastereomeric transition state with one enantiomer of the substrate that is energetically favored, leading to a significant difference in reaction rates.

G cluster_1 Enzymatic Resolution Workflow Racemic Racemic Ethyl 2-Chloropropionate ((R)- and (S)-Ester) Enzyme Lipase-catalyzed Hydrolysis Racemic->Enzyme S_Ester Enriched Ethyl (S)-2-Chloropropionate (Organic Phase) Enzyme->S_Ester Unreacted R_Acid (R)-2-Chloropropionic Acid (Aqueous Phase) Enzyme->R_Acid Hydrolyzed

Caption: Kinetic resolution via enzymatic hydrolysis.

Quality Control and Analytical Protocols

For applications in drug development, ensuring high chemical and enantiomeric purity is non-negotiable.[12] A robust QC framework is essential.

Protocol: Chemical Purity by Gas Chromatography (GC)

This method determines the assay (purity percentage) of the compound and identifies any process-related impurities.

  • Objective: To quantify Ethyl (S)-2-chloropropionate relative to other volatile components.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.32 mm x 0.25 µm).

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent like methanol or ethyl acetate (e.g., 1 mg/mL).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 270 °C

    • Carrier Gas: Nitrogen or Helium, at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Program: Initial temperature of 80 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 5 min).

    • Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).

  • Analysis: Calculate purity based on the area percent of the main peak.

Protocol: Enantiomeric Purity (e.e.) by Chiral GC

This is the critical test to validate the stereochemical integrity of the material.

  • Objective: To separate and quantify the (S)- and (R)-enantiomers.

  • Instrumentation: Gas chromatograph with FID.

  • Column: A chiral capillary column, typically derivatized cyclodextrin phases like Rt-βDEXse or Chirasil-Val.[13]

  • Sample Preparation: Same as for the purity analysis.

  • GC Conditions:

    • Injector Temperature: 220 °C

    • Detector Temperature: 220 °C

    • Carrier Gas: Hydrogen or Helium.

    • Oven Program: An isothermal or slow ramp program is often required for baseline separation (e.g., start at 60 °C, ramp at 2 °C/min to 180 °C).[13]

  • Analysis: The enantiomeric excess (e.e.) is calculated using the formula:

    • e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Self-Validating System: The combination of these two GC methods provides a comprehensive quality profile. The first confirms what the compound is and its chemical purity, while the second confirms its chiral identity and purity. Any significant impurities detected in the first run must be identified to ensure they do not co-elute with either enantiomer in the chiral analysis, which would otherwise lead to an inaccurate e.e. value.

Core Applications and Chemical Reactivity

Ethyl (S)-2-chloropropionate is a valuable intermediate precisely because its α-chloro ester moiety is a versatile reactive handle.[3]

Pharmaceutical and Agrochemical Synthesis

The primary application is as a chiral building block.[3][5] The chlorine atom is a good leaving group, readily displaced by nucleophiles. This allows for the stereospecific introduction of new functional groups at the α-position.

  • Nucleophilic Substitution: It reacts with a wide range of nucleophiles (e.g., amines, thiols, the oxygen of phenols) to form more complex chiral molecules. This is a cornerstone reaction in the synthesis of many APIs and herbicides.[3][7] For instance, reaction with tertiary amines can be used as a method for N-dealkylation.[14]

G start Ethyl (S)-2-Chloropropionate product Substituted (S)-Propionate Derivative start->product SN2 Reaction Nu Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nu->product

Caption: General nucleophilic substitution pathway.

Initiator in Polymer Science

Ethyl (S)-2-chloropropionate serves as an efficient initiator for Atom Transfer Radical Polymerization (ATRP).[5] ATRP is a controlled polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, architectures, and low dispersity.

  • Mechanism: The carbon-chlorine bond can be homolytically cleaved by a transition-metal catalyst (e.g., a copper complex) to generate a radical that initiates polymerization. This process is reversible, which is the key to its controlled nature.

  • Applications: This is used to create advanced polymers for applications in drug delivery systems and smart materials.[5]

Safety, Handling, and Storage

Proper handling of Ethyl (S)-2-chloropropionate is essential due to its hazardous properties.

Hazard Profile

The compound is classified under GHS regulations with the following primary hazards:

  • Flammable Liquid: It is a flammable liquid and vapor (Category 3).[15] Vapors can form explosive mixtures with air and may travel to an ignition source.[5][6]

  • Skin and Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2).[2][15]

  • Respiratory Irritation: May cause respiratory irritation.[15]

  • Toxicity: May cause toxic effects if inhaled or absorbed through the skin.[5][6]

Recommended Handling and Storage
  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. All equipment used for handling must be properly grounded to prevent static discharge.[6][15]

  • Storage: Store in a tightly sealed container in a cool (2-8°C is recommended), dry, and well-ventilated area designated for flammable liquids.[1]

  • Incompatibilities: Avoid contact with strong oxidizing acids, caustic solutions, alkali metals, and hydrides, as these can cause vigorous reactions.[6][16]

Spill and Emergency Procedures
  • Spill: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with a non-combustible material like sand or dry earth and place it in a sealed container for disposal.[16]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[15]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[15]

Conclusion

Ethyl (S)-2-chloropropionate (CAS: 74497-15-7) stands as a testament to the enabling power of chiral chemistry. Its value is derived from its stereochemical purity, which is achieved through carefully designed synthetic and purification processes. For scientists in drug discovery and materials science, a thorough understanding of its properties, analytical validation, and safe handling is paramount to leveraging its full potential as a versatile synthetic intermediate. The protocols and insights provided in this guide serve as a foundational resource for the effective and safe application of this important chiral building block.

References

  • Vertex AI Search. (2025). Ethyl 2-chloropropionate: Comprehensive Overview and Applications.
  • Vertex AI Search. (2025). Introduction to Ethyl 2-chloropropionate.
  • ChemBK. (2024). S-Ethyl 2-chloropropionate. Available at: [Link]

  • PubChem - NIH. Ethyl 2-chloropropionate | C5H9ClO2 | CID 10807. Available at: [Link]

  • Patsnap. Preparation method of ethyl 2-chloropropionate.
  • The Good Scents Company. (±)-ethyl 2-chloropropionate, 535-13-7. Available at: [Link]

  • Wikipedia. 2-Chloropropionic acid. Available at: [Link]

  • Google Patents. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid.
  • Google Patents. EP0163435A2 - Preparation of 2-chloropropionic acid esters.
  • Ottokemi. Ethyl-2-chloro propionate, 95% 535-13-7 India. Available at: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Google Patents. CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride.

Sources

An In-Depth Technical Guide to Ethyl (S)-2-Chloropropionate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Ethyl (S)-2-chloropropionate is a vital chiral building block in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical industries. Its specific stereochemical configuration and reactive α-chloro ester moiety make it a crucial intermediate for the asymmetric synthesis of complex molecules. This guide provides an in-depth analysis of its core physicochemical properties, including its definitive molecular weight, alongside validated protocols for its synthesis, analysis, and safe handling. The content herein is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to support advanced applications.

Core Physicochemical Properties and Molecular Identification

Ethyl (S)-2-chloropropionate is a colorless liquid with a characteristic pungent odor.[1] As a chiral molecule, its utility is fundamentally linked to its stereochemical purity. Precise identification and characterization are paramount for its effective use in synthesis.

The cornerstone of all stoichiometric calculations and material characterization is the compound's molecular weight. Derived from its chemical formula, C5H9ClO2, the molecular weight of Ethyl (S)-2-chloropropionate is 136.58 g/mol .[2][3] This value is critical for determining molar equivalents in reaction protocols and for interpreting mass spectrometry data.

A comprehensive summary of its essential properties is provided below.

Table 1: Physicochemical Data for Ethyl (S)-2-Chloropropionate

PropertyValueSource(s)
Molecular Weight 136.58 g/mol [2][3]
Molecular FormulaC5H9ClO2[2][3][4]
CAS Number74497-15-7[2]
AppearanceClear, colorless liquid[1][3][5]
Density1.081 g/cm³[4]
Boiling Point146-149 °C[3][4]
Flash Point49.5 °C (121.1 °F)[4]
Water SolubilityInsoluble[1][3][4]
Solubility in OrganicsMiscible with alcohol and ether[4]
Refractive Index (n20/D)1.417[3]

Synthesis and Stereochemical Integrity

The synthesis of Ethyl (S)-2-chloropropionate with high enantiomeric excess is crucial for its application in producing stereochemically pure active pharmaceutical ingredients (APIs). A common and effective laboratory-scale approach involves the esterification of 2-chloropropionic acid with ethanol.[4] Industrial methods may utilize 2-chloropropionyl chloride and ethanol in an alcoholysis reaction under anhydrous conditions to achieve high yields and purity.[6][7]

The following diagram illustrates a generalized synthetic workflow.

G cluster_synthesis Generalized Synthesis Workflow Start (S)-2-Chloropropionic Acid or 2-Chloropropionyl Chloride Reagent Ethanol (C2H5OH) + Catalyst/Anhydrous Conditions Start->Reagent Esterification/ Alcoholysis Workup Reaction Quench, Extraction & Purification (e.g., Distillation) Reagent->Workup Product Ethyl (S)-2-Chloropropionate Workup->Product

Caption: Generalized workflow for the synthesis of Ethyl (S)-2-chloropropionate.

Analytical Quality Control Protocols

Ensuring the identity and purity of Ethyl (S)-2-chloropropionate is a critical step before its use in sensitive synthetic applications. A multi-step analytical approach is recommended for complete characterization.

Protocol: Identity and Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for identifying and quantifying volatile compounds. The gas chromatography component separates the sample, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, confirming the compound's identity and its molecular weight.

Step-by-Step Methodology:

  • Sample Preparation: Dilute 1 µL of Ethyl (S)-2-chloropropionate in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC Instrument Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is typically sufficient.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • MS Instrument Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Confirm the retention time of the major peak against a known standard.

    • Analyze the mass spectrum of the peak. Expect to see the molecular ion peak (M+) and characteristic fragment ions. The NIST WebBook provides reference mass spectra for comparison.[8]

    • Calculate purity based on the peak area percentage of the primary analyte.

Protocol: Chiral Purity Determination by Chiral GC

Rationale: To confirm the enantiomeric excess (e.e.) of the (S)-enantiomer, a specialized chiral stationary phase is required to separate it from its (R)-enantiomer.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the sample as described in the GC-MS protocol. It is advisable to also prepare a sample of the racemic (R/S) mixture to confirm the elution order and resolution.

  • GC Instrument Conditions:

    • Column: A chiral capillary column (e.g., a cyclodextrin-based column like Beta-DEX™ or Gamma-DEX™).

    • Instrument conditions (Inlet, Carrier Gas, Injection Volume): As per the GC-MS method, but the oven program may need optimization.

    • Oven Program: An isothermal or very slow temperature ramp is often necessary to achieve baseline separation of the enantiomers. A typical starting point is 80 °C isothermal.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on the injection of the standard.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [((Area S) - (Area R)) / ((Area S) + (Area R))] x 100.

The following diagram outlines the logical flow for quality control.

G cluster_qc Quality Control Decision Workflow Start Incoming Material: Ethyl (S)-2-Chloropropionate GCMS Perform GC-MS Analysis Start->GCMS CheckIdentity Identity Confirmed? (Mass Spectrum Match) GCMS->CheckIdentity ChiralGC Perform Chiral GC Analysis CheckIdentity->ChiralGC Yes Fail Reject Lot CheckIdentity->Fail No CheckPurity Enantiomeric Excess > 98%? ChiralGC->CheckPurity Pass Release for Synthesis CheckPurity->Pass Yes CheckPurity->Fail No

Caption: Decision workflow for the analytical release of Ethyl (S)-2-chloropropionate.

Applications in Drug Development and Advanced Synthesis

Ethyl (S)-2-chloropropionate is a versatile intermediate due to the reactivity of the chlorine atom at the stereogenic center, which allows for nucleophilic substitution reactions to introduce a wide range of functionalities with retention or inversion of configuration.

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other APIs.[7][9] Its chiral nature is essential for producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

  • Agrochemicals: It is a foundational building block for many herbicides.[9][10] The stereochemistry is often critical for biological activity.

  • Polymer Science: The compound is used as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of polymers with well-defined architectures and molecular weights for applications in drug delivery and smart materials.[3][9][11]

Safety, Handling, and Storage

Proper handling of Ethyl (S)-2-chloropropionate is essential due to its hazardous properties.

  • Hazards: The compound is a flammable liquid and vapor.[1][12][13] It causes skin and serious eye irritation and may cause respiratory irritation.[13][14] Inhalation or skin absorption may lead to toxic effects.[5][12]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[13]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[12][13] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[12][13]

  • Storage: Store in a designated flammables area in a tightly closed container.[3][5] The recommended storage temperature is between 2-8°C.[4] It should be stored away from incompatible materials such as strong oxidizing acids, bases, and reducing agents.[14][15]

Conclusion

Ethyl (S)-2-chloropropionate is a high-value chemical intermediate whose proper use is predicated on a thorough understanding of its properties, starting with its molecular weight. Its successful application in research and development hinges on rigorous quality control to verify its identity and, most importantly, its stereochemical purity. By adhering to the synthesis, analysis, and safety protocols outlined in this guide, researchers can confidently leverage this versatile building block to advance projects in drug discovery, materials science, and beyond.

References

  • S-Ethyl 2-chloropropionate. (2024). ChemBK. [Link]

  • Ethyl 2-chloropropionate: Comprehensive Overview and Applications. (2025). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Ethyl 2-chloropropionate. (n.d.). PubChem, National Institutes of Health. [Link]

  • Preparation method of ethyl 2-chloropropionate. (n.d.). Patsnap. [Link]

  • Ethyl-2-chloro propionate, 95% 535-13-7 India. (n.d.). Ottokemi. [Link]

  • Propanoic acid, 2-chloro-, ethyl ester. (n.d.). NIST WebBook. [Link]

  • Preparation of 2-chloropropionic acid esters. (n.d.).
  • GC chromatogram of ethanol, ethyl 2-chloropropionate, and 2-chloropropionic acid. (n.d.). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility of ETHYL (S)-2-CHLORO PROPIONATE

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of Ethyl (S)-2-chloro propionate, a crucial chiral intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a foundation for its effective use in various chemical processes.

Introduction to this compound

This compound, with the chemical formula C₅H₉ClO₂, is a colorless liquid characterized by a pungent odor.[2][3] It is a chiral organic compound widely utilized as a reagent in asymmetric synthesis.[1] Its utility in the production of stereospecific drugs and pesticides underscores the importance of understanding its fundamental physicochemical properties, particularly its solubility, which is a critical parameter for reaction kinetics, purification, and formulation.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are essential for predicting its behavior in different solvent systems and for designing experimental procedures.

PropertyValueSource
Molecular Formula C₅H₉ClO₂[1][2]
Molecular Weight 136.58 g/mol [2]
Appearance Clear, colorless liquid[2][3]
Odor Pungent[2][3]
Boiling Point 146-149 °C at 760 mmHg[1][2]
Density 1.081 g/cm³[1]
Refractive Index n20/D 1.417[2]
Flash Point 49.5 °C[1]
LogP (Octanol/Water Partition Coefficient) 1.382 (estimated)[2]

Solubility Profile

The solubility of a compound is a key determinant of its reactivity and bioavailability. This compound exhibits distinct solubility characteristics that are crucial for its application in organic synthesis.

Qualitative and Quantitative Solubility Data

This compound is generally characterized as being insoluble or immiscible in water, while being readily soluble or miscible in a variety of organic solvents.[1][4] This behavior is consistent with its chemical structure, which includes a polar ester group and a non-polar alkyl chain with a chlorine substituent. The estimated aqueous solubility is 4222 mg/L at 25 °C.[5]

Table 2 summarizes the known solubility of this compound in common solvents. It is important to note that for many organic solvents, the term "miscible" is used, indicating that it dissolves in all proportions.

SolventSolubilityTemperature (°C)Source
Water 4222 mg/L (estimated)25[5]
Ethanol MiscibleNot Specified[1][4]
Methanol SolubleNot Specified[6][7]
Diethyl Ether MiscibleNot Specified[1][4]
Benzene MiscibleNot Specified[4]
Chloroform MiscibleNot Specified[4]
Acetone SolubleNot Specified[8]
Dimethyl Sulfoxide (DMSO) SolubleNot Specified[9][10][11]
Isopropanol SolubleNot Specified[12]

The LogP value of 1.382 further indicates a preference for lipophilic environments over aqueous ones.[2]

Experimental Determination of Solubility

The following protocol provides a standardized method for the quantitative determination of this compound solubility in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (± 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

  • Standard laboratory glassware

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

G cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_sol Prepare Solvent mix Mix Solute and Solvent prep_sol->mix prep_solute Weigh Solute prep_solute->mix equilibrate Equilibrate at Constant Temperature mix->equilibrate saturate Ensure Saturation (Excess Solute) equilibrate->saturate filter Filter Aliquot saturate->filter dilute Dilute Sample filter->dilute quantify Quantify by GC-MS/HPLC dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation to ensure the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

  • Quantification of Solute:

    • Accurately weigh the filtered aliquot.

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the filtered sample and the standard solutions using a calibrated GC-MS or HPLC method. The choice of analytical technique will depend on the solvent and the required sensitivity.

    • Construct a calibration curve from the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the filtered sample from the calibration curve.

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the concentration and the volume of the aliquot.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Generally, the solubility of a liquid in a liquid increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • Solvent Polarity: As a moderately polar molecule, this compound dissolves best in solvents with similar polarity, as predicted by the "like dissolves like" principle.[13] Its miscibility in alcohols and ethers, and insolubility in water, are consistent with this principle.

  • pH: The solubility of this compound is not expected to be significantly influenced by pH within the typical aqueous range as it does not have readily ionizable functional groups. However, at extreme pH values, hydrolysis of the ester can occur, which would affect the apparent solubility.

  • Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can alter the solubility of this compound through changes in the solvent's properties.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2][3] It is irritating to the skin, eyes, and respiratory system.[1] Therefore, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from sources of ignition.[1]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.[1]

Conclusion

References

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  • ChemBK. (2024, April 9). Ethyl (2s)-2-chloropropanoate. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

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  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • LookChem. (n.d.). Cas 17639-93-9,Methyl 2-chloropropionate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3776, Isopropanol. Retrieved from [Link]

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An In-Depth Technical Guide to the Safe Handling of Ethyl (S)-2-Chloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the deliberate and safe handling of chiral building blocks is paramount to both scientific integrity and personal safety. Ethyl (S)-2-chloropropionate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is one such reagent that demands a thorough understanding of its hazard profile.[1][2] This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-tested perspective on its safe application, storage, and emergency management, grounded in the principles of causality and self-validating protocols.

Compound Identity and Hazard Profile: A First Principles Analysis

Ethyl (S)-2-chloropropionate is a halogenated ester.[3] From a chemical standpoint, its structure—a short alkyl chain esterified with a chlorinated carboxylic acid—immediately informs our primary safety concerns: flammability contributed by the ethyl ester group and reactivity associated with the halogenated carbon. It is a clear, colorless liquid with a pungent odor, is denser than water, and its vapors are heavier than air.[3] This latter property is critical; in the event of a spill, vapors can accumulate in low-lying areas, creating a hidden and potentially explosive atmosphere.[3][4]

The Globally Harmonized System (GHS) provides a standardized framework for understanding these risks. A synthesis of available data classifies the compound as follows:

Hazard Class Category Hazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapour.[2][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][5]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[2][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][5]

This classification is the logical foundation for all subsequent safety protocols. It dictates the necessary engineering controls, personal protective equipment (PPE), and emergency responses.

GHS_Classification cluster_chemical Ethyl (S)-2-Chloropropionate cluster_hazards Intrinsic Properties & GHS Classification cluster_communication Hazard Communication Chemical C₅H₉ClO₂ H226 Flammable Liquid (Category 3) H226 Chemical->H226 H315 Skin Irritant (Category 2) H315 Chemical->H315 H319 Eye Irritant (Category 2A) H319 Chemical->H319 H335 Respiratory Irritant (STOT SE 3) H335 Chemical->H335 Pictograms Flame Exclamation Mark H226->Pictograms H315->Pictograms H319->Pictograms H335->Pictograms SignalWord Signal Word: Warning Pictograms->SignalWord Precautions Precautionary Statements (P210, P261, P280, etc.) SignalWord->Precautions

Caption: GHS Hazard Identification and Communication Workflow.

Proactive Safety: Engineering Controls and Personal Protection

The principle of proactive safety dictates that we engineer out risks before relying on personal protective equipment. The flammability and respiratory irritation potential of Ethyl (S)-2-chloropropionate are the primary drivers for these controls.

Engineering Controls: The First Line of Defense

  • Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] This is not merely a suggestion but a critical requirement to prevent the accumulation of flammable vapors and to keep the concentration below occupational exposure limits.

  • Ignition Source Control: The compound's classification as a Category 3 flammable liquid (flash point reported between 38°C and 50°C) necessitates the strict elimination of all potential ignition sources.[1][7][8] This includes open flames, hot plates, and non-intrinsically safe electrical equipment (e.g., stirrers, vacuum pumps).[6] All equipment, including containers and transfer lines, must be grounded and bonded to prevent the buildup and discharge of static electricity.[4][6]

  • Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[9] Their proximity is crucial for mitigating the consequences of accidental skin or eye contact.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual risks.

  • Eye and Face Protection: Given the H319 classification (Causes serious eye irritation), chemical safety goggles are mandatory.[2] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Skin Protection: Wear impervious gloves (e.g., nitrile, neoprene) and a chemically resistant lab coat.[2][9] It is critical to inspect gloves for any signs of degradation or puncture before each use and to use proper removal techniques to avoid contaminating the skin.[2]

  • Respiratory Protection: Under normal use within a fume hood, respiratory protection may not be required.[9] However, if engineering controls are insufficient or during a large-scale spill, a respirator with an appropriate organic vapor cartridge is necessary.[8]

In-Lab Handling and Storage: Self-Validating Protocols

Safe handling protocols should be designed as a self-validating system, where each step logically reinforces the next, minimizing the potential for error.

Safe Handling Protocol:

  • Pre-Use Assessment: Before handling, visually inspect the container for any damage or leaks. Confirm that all necessary engineering controls are operational and that the required PPE is available.

  • Aliquotting and Transfer: Conduct all transfers within a chemical fume hood. Use grounded and bonded equipment for transferring significant quantities. Avoid "splashing" by pouring gently down the side of the receiving vessel.

  • Operational Vigilance: Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[6][9] Avoid contact with skin and eyes and inhalation of vapor.[2]

  • Post-Use: Wash hands and any potentially exposed skin thoroughly after handling.[9]

Storage Protocol:

  • Location: Store in a designated flammables area or cabinet that is cool, dry, and well-ventilated.[6][9]

  • Segregation: The compound is a halogenated ester and is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[3][9] Esters can react with these substances, often exothermically, to generate heat or flammable gases.[3] Therefore, it must be stored separately from these chemical classes.

  • Container Integrity: Keep the container tightly closed and upright to prevent leakage.[2]

Emergency Response: A Logical Decision Workflow

In the event of an emergency, a clear, logical workflow is essential to ensure a safe and effective response.

Accidental Release Measures

An accidental release poses a dual threat: exposure and fire. The response must address both.

Step-by-Step Spill Response Protocol:

  • Immediate Action: Alert all personnel in the immediate vicinity and evacuate the area if necessary.[2]

  • Eliminate Ignition Sources: From a safe distance, extinguish all open flames and turn off any spark-producing equipment.[2][6]

  • Assess and Ventilate: Ensure the area is well-ventilated, but only if it can be done safely without creating a spark.[4]

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[2]

  • Containment: For small spills, absorb the material with a non-combustible absorbent material like dry earth, sand, or vermiculite.[3][10] Do not use combustible materials like paper towels to absorb the bulk of the spill. For large spills, dike the area far ahead of the liquid to prevent it from spreading.[4]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][4]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste container according to institutional and local regulations.[9]

Spill_Response Start Spill Occurs Alert Alert Others & Evacuate Immediate Area Start->Alert Ignition Eliminate Ignition Sources Alert->Ignition Assess Assess Spill Size & Ventilation Ignition->Assess PPE Don Appropriate PPE (incl. Respirator if needed) Assess->PPE Contain Contain Spill with Non-Combustible Absorbent PPE->Contain Cleanup Collect Material with Non-Sparking Tools Contain->Cleanup Dispose Place in Labeled Hazardous Waste Container Cleanup->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate End Response Complete Decontaminate->End

Caption: Decision-Making Workflow for Accidental Release.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome.

  • Inhalation: If vapors are inhaled, immediately move the person to fresh air.[3] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth if ingestion is suspected) and seek immediate medical attention.[6]

  • Skin Contact: If skin contact occurs, immediately take off all contaminated clothing.[5][6] Rinse the affected skin area with plenty of soap and water.[2] If skin irritation develops or persists, get medical advice.[1][5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do so.[1][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3][5] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[3]

  • Unsuitable Media: Using a solid stream of water may be inefficient as it could spread the flammable liquid.[6]

  • Specific Hazards: The primary hazard is the flammability of the liquid and its vapors, which can form explosive mixtures with air and travel to an ignition source.[3] Combustion will produce irritating and toxic gases, including carbon oxides and hydrogen chloride gas.[3]

  • Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6] Use a water spray to cool unopened containers exposed to the fire to prevent pressure buildup and potential explosion.[3]

Toxicological and Ecological Considerations

While the acute hazards of irritation and flammability are well-defined, comprehensive data on chronic toxicity and environmental fate is limited.

Toxicological Summary: The primary known health effects are irritation to the skin, eyes, and respiratory system.[2][4] Inhalation of vapors may cause dizziness.[3][4] There is a general warning that the substance may cause toxic effects if inhaled or absorbed through the skin.[1][4] However, specific quantitative data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), are not readily available in public databases.[6][10] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2] The absence of comprehensive data necessitates a conservative approach, treating the substance with a high degree of caution to avoid any exposure.

Ecological Summary: Detailed ecotoxicity data regarding the impact on aquatic life is largely unavailable.[6] One source indicates the substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[2] Nevertheless, good laboratory practice dictates that releases to the environment should be avoided. Do not allow the product to enter drains or surface water.[2][9]

Disposal and Regulatory Framework

Disposal: Unused product and contaminated materials must be treated as hazardous waste. Disposal should be carried out by a licensed disposal company.[9] One approved method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] Contaminated packaging should be disposed of as unused product.[9]

Transport Information: Ethyl (S)-2-chloropropionate is regulated for transport under a specific UN number.

  • UN Number: 2935[4]

  • Proper Shipping Name: ETHYL 2-CHLOROPROPIONATE[6]

  • Transport Hazard Class: 3 (Flammable Liquid)[4][6]

  • Packing Group: III (minor danger)[4]

Conclusion

Ethyl (S)-2-chloropropionate is a valuable synthetic intermediate whose utility is matched by its inherent hazards. A comprehensive understanding of its flammability, irritant properties, and reactivity is not merely an academic exercise but the foundation of safe laboratory practice. By implementing robust engineering controls, adhering to meticulous handling protocols, and being prepared with logical emergency workflows, researchers can mitigate the risks and leverage the full potential of this important chiral building block. The absence of complete toxicological and ecological data should instill a greater sense of caution, reinforcing the principle that all chemical exposure should be minimized.

References

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  • Generic Source. (2025).
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Introduction: The Significance of a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to ETHYL (S)-2-CHLORO PROPIONATE: Structure, Synthesis, and Applications

Ethyl (S)-2-chloropropionate is a chiral organic compound that serves as a critical intermediate in the synthesis of a wide array of commercially important molecules.[1] With the chemical formula C5H9ClO2, this colorless liquid is particularly valued in the pharmaceutical and agrochemical industries for its role as a stereospecific building block.[1][2][3] Its utility stems from the presence of a chiral center, allowing for the synthesis of enantiomerically pure active ingredients, which is often crucial for therapeutic efficacy and reduced side effects in drugs, as well as for the target specificity of herbicides.[4][5] This guide provides a comprehensive overview of its structural formula, physicochemical properties, synthesis methodologies, and key applications for professionals in research and development.

Structural Formula and Stereochemistry

The defining feature of Ethyl (S)-2-chloropropionate is its specific three-dimensional arrangement of atoms around a central chiral carbon. Understanding this structure is fundamental to its application in stereoselective synthesis.

Molecular Formula: C5H9ClO2[1][6]

Linear Formula: CH3CHClCOOC2H5[7][8]

IUPAC Name: Ethyl (2S)-2-chloropropanoate[9]

The molecule consists of a propionate backbone with a chlorine atom substituted at the second carbon (the alpha-carbon). This carbon is also bonded to a hydrogen atom, a methyl group, and a carboxyl group that is esterified with an ethyl group. The alpha-carbon is a stereocenter, meaning it is attached to four different substituent groups.

The "(S)" designation in its name refers to the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. In this case, the substituents are prioritized as follows (highest to lowest): -Cl > -COOC2H5 > -CH3 > -H. When viewed with the lowest priority group (-H) pointing away, the sequence from highest to lowest priority traces a counter-clockwise path, hence the "(S)" (from the Latin sinister for left) configuration.

Caption: 2D Structural Formula of Ethyl (S)-2-chloropropionate.

Physicochemical Properties

The physical and chemical characteristics of Ethyl (S)-2-chloropropionate are essential for its handling, storage, and application in chemical reactions. It is a colorless liquid with a distinct, pungent odor.[2][10]

PropertyValueSource
CAS Number 74497-15-7[6]
Molecular Weight 136.58 g/mol [2][6][7]
Density 1.081 g/cm³[1]
Boiling Point 149 °C at 760 mmHg[1]
Flash Point 49.5 °C (121.1 °F)[1]
Refractive Index n20/D 1.417[2]
Solubility Insoluble in water; soluble in organic solvents like alcohol and ether.[1][2]
Storage Condition 2-8°C[1]

Synthesis and Enantioselective Preparation

The synthesis of racemic ethyl 2-chloropropionate is relatively straightforward. However, the production of the specific (S)-enantiomer with high enantiomeric excess requires more sophisticated methods, which are critical for its use in pharmaceuticals and agrochemicals.

General Synthesis of Racemic Ethyl 2-chloropropionate

A common laboratory and industrial method involves the alcoholysis of 2-chloropropionyl chloride with ethanol.[3][11] This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

Reaction: CH₃CHClCOCl + CH₃CH₂OH → CH₃CHClCOOCH₂CH₃ + HCl

This method is efficient but produces a racemic mixture, meaning it contains equal amounts of the (S) and (R) enantiomers.

Enantioselective Synthesis of Ethyl (S)-2-chloropropionate

Achieving high enantiomeric purity of the (S)-isomer necessitates stereoselective techniques. The primary strategies include enzymatic resolution and asymmetric synthesis from a chiral pool.

A. Enzymatic Resolution

This is a widely used industrial method that leverages the stereoselectivity of enzymes, typically lipases.[5] The process starts with a racemic mixture of ethyl 2-chloropropionate. A specific lipase is used to selectively hydrolyze one of the enantiomers (often the R-enantiomer) into the corresponding carboxylic acid, leaving the desired (S)-enantiomer unreacted.

Workflow for Enzymatic Resolution:

  • Substrate Preparation: A racemic mixture of ethyl 2-chloropropionate is dissolved in a suitable buffer solution (e.g., phosphate buffer at pH 7.2).[5]

  • Enzymatic Reaction: A lipase, such as porcine pancreas lipase, is added to the mixture.[5] The suspension is stirred at a controlled temperature (e.g., 30°C) for several hours.[5] The enzyme selectively catalyzes the hydrolysis of the (R)-ester.

  • Separation: After the reaction, the mixture contains (S)-ethyl 2-chloropropionate and (R)-2-chloropropionic acid. The unreacted (S)-ester can be extracted using an organic solvent like dichloromethane.[5]

  • Purification: The organic extract is dried and the solvent is removed via distillation to yield the purified (S)-ethyl 2-chloropropionate.[5]

Caption: Workflow for the enzymatic resolution of Ethyl (S)-2-chloropropionate.

B. Asymmetric Synthesis from Chiral Precursors

An alternative approach is to start with an enantiomerically pure precursor. For instance, (S)-lactic acid or its esters can be converted to (S)-2-chloropropionic acid derivatives. This method avoids a resolution step but requires careful control of reaction conditions to prevent racemization. One documented method involves reacting an alkyl lactate with phosgene to form a chloroformate, which is then decomposed in the presence of a base like pyridine to yield the desired 2-chloropropionic acid ester.[12]

Applications in Research and Drug Development

The value of Ethyl (S)-2-chloropropionate lies in its versatility as a chiral intermediate. Its alpha-chloro ester structure allows for a variety of nucleophilic substitution and coupling reactions.[4]

  • Agrochemicals: It is a key intermediate for synthesizing highly efficient and low-toxicity aryloxypropionic acid herbicides, such as fluazifop-p-butyl and quizalofop-p-ethyl.[3][5] The specific (S) configuration is often responsible for the herbicidal activity.

  • Pharmaceuticals: The compound is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs).[2][3][4] The stereochemistry is critical as different enantiomers can have different pharmacological or toxicological profiles.

  • Polymer Science: Ethyl 2-chloropropionate can act as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[4][8][13] This allows for the synthesis of well-defined polymers with specific architectures and functionalities, which have applications in areas like drug delivery.[2][8]

  • Flavors and Fragrances: As an ester, it can also serve as a precursor in the synthesis of certain flavor and fragrance compounds.[1][3][4]

Safety and Handling

Ethyl (S)-2-chloropropionate is a flammable liquid and vapor.[10] It is also irritating to the skin, eyes, and respiratory tract.[1] Therefore, proper safety precautions are mandatory.

  • Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[1]

  • Storage: The compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames, in a tightly sealed container.[1] Recommended storage temperature is between 2-8°C.[1]

  • Hazards: It is classified as a flammable liquid.[7][10]

Conclusion

Ethyl (S)-2-chloropropionate is more than just a simple chlorinated ester; it is a high-value chiral building block that enables the stereospecific synthesis of complex molecules. Its structural formula, characterized by a single, well-defined stereocenter, is the key to its utility in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, coupled with mastery of its enantioselective synthesis, allows researchers and drug development professionals to leverage this versatile intermediate to create innovative and effective products.

References

  • ChemBK. (2024, April 9). S-Ethyl 2-chloropropionate. Retrieved from ChemBK. ([Link])

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 6). Ethyl 2-chloropropionate: Comprehensive Overview and Applications. Retrieved from Inno Pharmchem. ([Link])

  • LookChem. (n.d.). Ethyl 2-chloropropionate (CAS 535-13-7): Applications and Sourcing Strategies. Retrieved from LookChem. ([Link])

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  • Google Patents. (n.d.). Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid.
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A Technical Guide to the Spectroscopic Characterization of Ethyl (S)-2-Chloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Precise Characterization in Chiral Drug Development

In the landscape of modern drug development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Ethyl (S)-2-chloropropionate, a key chiral building block, exemplifies this principle. Its utility in the synthesis of agrochemicals and pharmaceuticals necessitates unambiguous confirmation of both its chemical structure and enantiomeric purity. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to characterize this important molecule. As Senior Application Scientists, we move beyond mere data reporting, focusing on the causal relationships between molecular structure and spectral output, thereby providing a robust framework for researchers and quality control professionals.

The Challenge of Chirality in Spectroscopy

A foundational concept to grasp is that standard NMR and IR spectroscopy are inherently "achiral" techniques. When analyzing a pure enantiomer like Ethyl (S)-2-chloropropionate in a standard (achiral) solvent, the resulting spectrum will be identical to that of its mirror image, Ethyl (R)-2-chloropropionate. The spectra are determined by the connectivity of atoms and the electronic environment, which are the same for both enantiomers.[1]

Therefore, the data presented herein confirms the molecular structure of ethyl-2-chloropropionate, but not its specific (S)-configuration. To determine enantiomeric excess (ee) or confirm the absolute configuration, specialized chiral methods are required, such as NMR with chiral solvating agents or chiral derivatizing agents, which induce a diastereomeric interaction that is NMR-distinguishable.[2][3] This guide will first establish the definitive spectral signature of the molecule's structure and then discuss the principles of chiral analysis.

Molecular Structure and Spectroscopic Correlation

To understand the spectroscopic data, we must first visualize the molecule and the distinct chemical environments of its atoms.

Caption: Molecular structure of Ethyl (S)-2-Chloropropionate with atom numbering.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their connectivity.

Data Summary

The expected ¹H NMR spectrum of ethyl 2-chloropropionate in a standard solvent like CDCl₃ will exhibit four distinct signals.

Proton Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-b (CH-Cl)~4.24 - 4.37Quartet (q)~6.91H
H-c (O-CH₂)~4.24Quartet (q)~7.12H
H-a (CH₃-CH)~1.69Doublet (d)~6.93H
H-d (CH₃-CH₂)~1.31Triplet (t)~7.13H
Note: Data is compiled from representative spectra.[4] Precise shifts can vary with solvent and concentration.
Expert Interpretation & Causality
  • The Methine Proton (H-b): This single proton is on the chiral carbon (C2), which is bonded to two highly electronegative atoms: chlorine and the ester oxygen. This dual deshielding effect pushes its signal significantly downfield to the ~4.3 ppm region. Its multiplicity is a quartet because it is adjacent to the three equivalent protons of the methyl group (H-a), following the n+1 rule (3+1=4).

  • The Methylene Protons (H-c): These two protons are part of the ethyl ester group and are adjacent to a single oxygen atom. This places their signal downfield, often overlapping with the methine proton's quartet around ~4.2 ppm. They appear as a quartet because they are coupled to the three protons of the adjacent methyl group (H-d) (n+1 rule: 3+1=4).

  • The Methyl Protons (H-a): These three protons are on the carbon adjacent to the chiral center. They are coupled to the single methine proton (H-b), resulting in a doublet (1+1=2) at approximately 1.69 ppm.

  • The Terminal Methyl Protons (H-d): This methyl group is the most shielded (furthest from electronegative atoms) and thus appears at the most upfield position, around 1.31 ppm. It is coupled to the two methylene protons (H-c), splitting the signal into a triplet (2+1=3).

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~10-20 mg of Ethyl (S)-2-chloropropionate and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16 (for good signal-to-noise).

    • Receiver Gain: Auto-adjust.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons).

  • Processing: Apply an exponential line broadening of 0.3 Hz, perform a Fourier transform, and phase-correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy Analysis

Carbon NMR provides information on the different carbon environments in the molecule.

Data Summary

Due to the molecule's asymmetry, all five carbon atoms are chemically non-equivalent and will produce five distinct signals in the ¹³C NMR spectrum.

Carbon Label Predicted Chemical Shift (δ, ppm) Reasoning
C3 (C=O)~170Typical range for an ester carbonyl carbon.
C4 (O-CH₂)~62Methylene carbon attached to a single-bonded oxygen.
C2 (CH-Cl)~55Methine carbon deshielded by an attached chlorine atom.[5]
C1 (CH₃-CH)~21Aliphatic methyl carbon.
C5 (CH₃-CH₂)~14Aliphatic methyl carbon, furthest from electronegative groups.
Note: These are predicted values based on typical functional group ranges and data from similar structures.[5]
Expert Interpretation & Causality
  • Carbonyl Carbon (C3): The C=O carbon is the most deshielded due to the double bond to one oxygen and a single bond to another, placing it furthest downfield.

  • Alkoxy Carbons (C4 & C2): The C4 and C2 carbons are both attached to electronegative atoms (oxygen and chlorine, respectively), which withdraws electron density and shifts their signals downfield compared to simple alkanes. The carbon attached to the oxygen (C4) is typically slightly more deshielded than the one attached to chlorine (C2).

  • Alkyl Carbons (C1 & C5): The two methyl carbons appear in the most upfield region of the spectrum. C5 is the most shielded as it is furthest from any electronegative atom.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30). This removes C-H coupling, resulting in a single sharp peak for each carbon.

    • Number of Scans: 1024 or more (as ¹³C has a low natural abundance).

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay (D1): 2 seconds.

  • Processing: Apply an exponential line broadening of 1-2 Hz. Perform a Fourier transform and phase-correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak (triplet centered at 77.16 ppm).

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7][8]

Data Summary

The IR spectrum of ethyl 2-chloropropionate provides a distinct molecular fingerprint.[8]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester)~1740Strong, Sharp
C-O Stretch (Ester)~1190-1250Strong
C-H Stretch (sp³ C-H)~2900-3000Medium-Strong
C-Cl Stretch~650-750Medium-Weak
Expert Interpretation & Causality
  • The Carbonyl (C=O) Stretch: The most prominent peak in the spectrum will be the strong, sharp absorption around 1740 cm⁻¹. This is highly characteristic of the C=O double bond stretching vibration in a saturated aliphatic ester. Its high intensity is due to the large change in dipole moment during this vibration.

  • The C-O Stretches: Esters exhibit strong C-O stretching bands. The band around 1190-1250 cm⁻¹ is typically from the C-O bond between the carbonyl carbon and the alkoxy oxygen.

  • The C-H Stretches: The absorptions just below 3000 cm⁻¹ are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.

  • The C-Cl Stretch: The vibration of the carbon-chlorine bond is expected in the fingerprint region of the spectrum, typically between 650 and 750 cm⁻¹. While this peak confirms the presence of the C-Cl bond, this region often contains many overlapping signals.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: As ethyl 2-chloropropionate is a liquid, no sample preparation is needed.[9]

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Acquisition:

    • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum of the clean, empty crystal.

    • Place a single drop of ethyl 2-chloropropionate onto the center of the ATR crystal.

    • Acquire the sample spectrum.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Workflow and Logic Visualization

The logical flow for the complete spectroscopic analysis of a chiral sample like Ethyl (S)-2-Chloropropionate is crucial for ensuring both structural integrity and enantiomeric purity.

G cluster_0 Structural Elucidation (Achiral Methods) cluster_1 Chiral Analysis (Stereochemical Confirmation) Sample Ethyl (S)-2-Chloropropionate Sample FTIR ATR-FTIR Analysis Sample->FTIR NMR_acq 1H & 13C NMR Acquisition (CDCl3) Sample->NMR_acq FTIR_data Identify Functional Groups: C=O (~1740 cm-1) C-O, C-Cl FTIR->FTIR_data NMR_data Confirm Connectivity & Proton/Carbon Environments NMR_acq->NMR_data Structure_Confirm Structure Confirmed: Ethyl 2-Chloropropionate FTIR_data->Structure_Confirm NMR_data->Structure_Confirm Chiral_NMR 1H NMR with Chiral Solvating Agent (CSA) Structure_Confirm->Chiral_NMR Chiral_Data Observe Signal Splitting? (Formation of Diastereomeric Complexes) Chiral_NMR->Chiral_Data Purity_Check Integrate Diastereomeric Signals Chiral_Data->Purity_Check Final_Report Final Report: Structure & Enantiomeric Purity Purity_Check->Final_Report

Caption: Workflow for comprehensive spectroscopic analysis of a chiral compound.

Conclusion

The spectroscopic characterization of Ethyl (S)-2-chloropropionate is a multi-faceted process. ¹H NMR, ¹³C NMR, and FTIR spectroscopy serve as indispensable tools for the primary confirmation of the molecule's covalent structure and the identification of its key functional groups. The data presented in this guide provides a benchmark for these analyses. However, for an audience in drug development and regulated industries, it is paramount to recognize the limitations of these standard techniques in distinguishing enantiomers. The true scientific integrity of the analysis is upheld by coupling these structural elucidation methods with specialized chiral techniques to verify enantiomeric purity, thereby ensuring the material's suitability for its intended stereospecific application.

References

  • PubChem. Ethyl 2-chloropropionate. National Center for Biotechnology Information. [Link]

  • FindLight. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. [Link]

  • Pescitelli, G., & Di Bari, L. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(19), 3574. [Link]

  • Michigan State University Department of Chemistry. Principles of FTIR Spectroscopy. [Link]

  • ResearchGate. Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]

  • Di Cera, E. (2012). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 89(10), 1324-1327. [Link]

  • ResearchGate. FTIR spectroscopy - principles and applications. [Link]

  • ResearchGate. Online NIR Analysis and Prediction Model for Synthesis Process of Ethyl 2-Chloropropionate. [Link]

  • NIST/TRC Web Thermo Tables (WTT). ethyl 2-chloropropanoate. [Link]

  • PubMed. Chiral discrimination in nuclear magnetic resonance spectroscopy. [Link]

  • Agilent Technologies. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 2-chloropropane. [Link]

  • Spectroscopy Online. New NMR Technique Enables Direct Detection of Molecular Chirality. [Link]

Sources

An In-depth Technical Guide to the Stereoselective Synthesis of Ethyl (S)-2-Chloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Strategic Importance and Synthetic Overview

Ethyl (S)-2-chloropropionate is a chiral building block of significant value in the pharmaceutical and agrochemical industries.[1][2] It serves as a critical intermediate in the synthesis of numerous active compounds, including non-steroidal anti-inflammatory drugs and α-substituted propionic acid herbicides.[1][2] The precise control of its stereochemistry is paramount, as the biological activity of the final products is often enantiomer-dependent.

This guide provides a comprehensive technical overview of the synthesis of optically active ethyl 2-chloropropionate, with a specific focus on obtaining the (S)-enantiomer. While the query specifies (S)-lactic acid as the starting material, a critical analysis of the reaction mechanism reveals that the most common and efficient industrial methods proceed with an inversion of stereochemistry. Therefore, this document will detail the scientifically established pathway, which necessitates the use of the corresponding (R)-lactic acid derivative to achieve the desired (S)-product. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that ensure high yield and enantiomeric purity.

Mechanistic Deep Dive: The Chlorination of Lactic Esters

The conversion of a secondary alcohol, such as that in an ethyl lactate molecule, to an alkyl chloride using thionyl chloride (SOCl₂) is a cornerstone of organic synthesis. The stereochemical outcome of this reaction is not arbitrary; it is dictated by the reaction conditions, which determine the operative mechanism.

The Predominant Sₙ2 Pathway: A Recipe for Inversion

In the majority of synthetic protocols, particularly those employing a base such as pyridine, the reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4] This pathway is favored due to its reliability and high yields.

Causality Behind the Sₙ2 Mechanism:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. This forms a protonated chlorosulfite ester intermediate.

  • Formation of the Nucleophile: If a base like pyridine is present, it deprotonates the intermediate, forming an alkyl chlorosulfite and pyridinium hydrochloride. The chloride ion (Cl⁻) from pyridinium hydrochloride is an excellent nucleophile.

  • Concerted Backside Attack: The chloride ion then attacks the carbon atom bearing the chlorosulfite group from the side opposite to the leaving group.[4][5] This "backside attack" is a defining feature of the Sₙ2 reaction.[4][5]

  • Inversion of Stereochemistry: As the C-Cl bond forms, the C-O bond breaks simultaneously, and the molecule's stereocenter "inverts" its configuration, much like an umbrella flipping inside out in the wind.[5] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl, which is scavenged by the pyridine), are conveniently removed from the reaction mixture, driving the equilibrium towards the product.[6]

Therefore, to synthesize Ethyl (S)-2-chloropropionate , one must start with Ethyl (R)-lactate .

SN2_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_ts Sₙ2 Transition State cluster_products Products R_Lactate Ethyl (R)-Lactate Chlorosulfite Alkyl Chlorosulfite Intermediate R_Lactate->Chlorosulfite + SOCl₂ SOCl2 SOCl₂ SOCl2->Chlorosulfite TS [Cl---C---O]‡ (Backside Attack) Chlorosulfite->TS + Cl⁻ (from Pyridinium HCl) S_Product Ethyl (S)-2-Chloropropionate (Inverted Stereochemistry) TS->S_Product Byproducts SO₂ + HCl TS->Byproducts

Fig 1. Sₙ2 mechanism showing inversion of stereochemistry.
The Sₙi Pathway: A Less Common Route to Retention

Under specific conditions, namely in the absence of a base and often in non-polar solvents, the reaction can proceed through an internal nucleophilic substitution (Sₙi) mechanism, which results in retention of configuration. In this pathway, the chlorosulfite intermediate delivers the chloride intramolecularly from the same face as the leaving group. However, this pathway is often less reliable and can be prone to competing Sₙ2 and elimination reactions, making it less synthetically desirable for achieving high enantiomeric purity on an industrial scale.

Recommended Synthetic Workflow: A Two-Step Protocol

The most robust and validated method for producing ethyl (S)-2-chloropropionate involves a two-step process starting from (R)-lactic acid.

Workflow Start (R)-Lactic Acid Step1 Step 1: Fischer Esterification Start->Step1 Ethanol, H₂SO₄ (cat.) Intermediate Ethyl (R)-Lactate Step1->Intermediate Step2 Step 2: Sₙ2 Chlorination Intermediate->Step2 SOCl₂, Pyridine Product Ethyl (S)-2-Chloropropionate Step2->Product Purification Purification (Vacuum Distillation) Product->Purification Final Final Product >99% Purity Purification->Final

Fig 2. Recommended two-step synthesis workflow.
Step 1: Esterification of (R)-Lactic Acid

Principle: A classic Fischer esterification to convert the carboxylic acid into its corresponding ethyl ester. This step protects the carboxyl group and sets the stage for the selective chlorination of the secondary alcohol.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add (R)-lactic acid (1.0 eq).

  • Add absolute ethanol (3.0-5.0 eq) as both reagent and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%).

  • Heat the mixture to reflux (approx. 78-85°C) and collect the water byproduct in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the lactic acid is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl (R)-lactate. This is often pure enough for the next step, or can be purified by vacuum distillation.

Step 2: Chlorination of Ethyl (R)-Lactate

Principle: The conversion of the secondary alcohol to a chloride via an Sₙ2 reaction with thionyl chloride, resulting in stereochemical inversion.[7]

Protocol:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar) equipped with a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes).

  • Charge the flask with thionyl chloride (SOCl₂) (1.1 - 1.5 eq).[7] An organic base like pyridine can be used as a catalyst and acid scavenger.[7]

  • Cool the thionyl chloride in an ice bath to 0-5°C.

  • Slowly add ethyl (R)-lactate (1.0 eq) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10°C. The reaction is exothermic.

  • After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to reflux (a typical temperature is 60-75°C) for 1-3 hours to drive the reaction to completion.[8]

  • Monitor the disappearance of the starting material by GC.

  • Once the reaction is complete, carefully remove the excess thionyl chloride by distillation (at atmospheric pressure, BP ~76°C).

  • The crude ethyl (S)-2-chloropropionate is then purified by fractional distillation under reduced pressure.[8]

Data Presentation: Properties and Purification

Table of Physical and Chemical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Specific Rotation [α]D
(S)-Lactic AcidC₃H₆O₃90.08122 (12 mmHg)1.206-2.6° (c=2, H₂O)
Ethyl (R)-LactateC₅H₁₀O₃118.131541.031+11.5° (neat)
Ethyl (S)-2-ChloropropionateC₅H₉ClO₂136.58146-1491.081-28.5° (neat)

Note: Specific rotation values can vary with solvent and concentration. The values presented are typical.

Purification Data

Purification of the final product is critical and is best achieved by vacuum distillation.[8]

ParameterValueRationale
Distillation Pressure 15-20 mmHgLowers the boiling point to prevent thermal decomposition or side reactions.
Collection Temperature 50-55 °CCorresponds to the boiling point of the product at the given pressure.[8]
Expected Yield 85-95%High yields are typical for this robust reaction.
Enantiomeric Excess (e.e.) >98%Achievable with high-purity starting materials and strict adherence to the Sₙ2 pathway.

Safety and Handling

Thionyl Chloride (SOCl₂):

  • Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic HCl and SO₂ gases.

  • Handling: Must be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Ensure all glassware is scrupulously dry.

  • Quenching: Unused thionyl chloride should be quenched slowly and carefully by adding it to a large volume of a stirred, cooled basic solution (e.g., sodium hydroxide).

Conclusion

The synthesis of ethyl (S)-2-chloropropionate from a lactic acid precursor is a well-established industrial process. The key to achieving the desired (S)-stereochemistry lies in understanding and controlling the reaction mechanism. The use of thionyl chloride under conditions that favor an Sₙ2 reaction mandates the use of ethyl (R)-lactate as the direct precursor to obtain the final product with an inverted, (S)-configuration. By following the detailed two-step protocol outlined in this guide—esterification followed by stereoinvertive chlorination—researchers and drug development professionals can reliably produce this vital chiral intermediate with high yield and excellent enantiomeric purity.

References

  • The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US4334083A - Process for the preparation of an alkyl 2-chloropropionate by chlorinating an alkyl lactate.
  • Molbase. (2025, March 6). Ethyl 2-chloropropionate: Comprehensive Overview and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). FR2459221A1 - PROCESS FOR THE PREPARATION OF ALKYL CHLORO-2 PROPIONATE BY CHLORINATION OF ALKYL LACTATE.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-chloropropionate. PubChem. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of ethyl 2-chloropropionate. Eureka. Retrieved from [Link]

  • ChemBK. (2024, April 9). S-Ethyl 2-chloropropionate. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014090650A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. Retrieved from [Link]

  • The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

Sources

Sourcing and Quality Control of ETHYL (S)-2-CHLORO PROPIONATE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral Purity in Synthesis

In the landscape of modern pharmaceutical and agrochemical research, the demand for enantiomerically pure starting materials is paramount. Ethyl (S)-2-chloropropionate (CAS No: 74497-15-7), a key chiral building block, serves as a critical intermediate in the synthesis of a variety of bioactive molecules.[1][2] Its specific stereochemistry is fundamental to the biological activity and safety profile of the final product. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-quality Ethyl (S)-2-chloropropionate, establishing robust quality control protocols, and ensuring its proper handling and storage.

The precise three-dimensional arrangement of atoms in a molecule can dictate its pharmacological effect. For this reason, regulatory bodies worldwide place stringent requirements on the stereoisomeric purity of drug substances. The use of a specific enantiomer, such as Ethyl (S)-2-chloropropionate, can lead to drugs with improved therapeutic indices, reduced side effects, and lower dosage requirements. Its applications span the synthesis of antibiotics like Linezolid and anticoagulants such as Rivaroxaban, highlighting its significance in medicinal chemistry.[3][4][5]

This document will navigate the complexities of supplier selection, delve into the analytical methodologies for verifying chiral and chemical purity, and provide actionable protocols for laboratory use.

Supplier Evaluation and Selection: A Multi-faceted Approach

The selection of a reliable supplier for critical raw materials like Ethyl (S)-2-chloropropionate is a foundational step in any research and development program. A thorough evaluation process should extend beyond mere cost considerations to encompass a holistic assessment of quality, consistency, and technical support.

Key Supplier Evaluation Criteria:
  • Comprehensive Documentation: Reputable suppliers will readily provide a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and technical data sheets. The CoA should detail the lot-specific purity, enantiomeric excess (e.e.), and the analytical methods used for their determination.

  • Purity and Specifications: The required purity grade will depend on the specific application. For early-stage research, a purity of >98% may be acceptable, while later-stage development and manufacturing will necessitate >99% purity and a high enantiomeric excess (typically >99% e.e.).

  • Manufacturing Transparency: While detailed proprietary synthesis routes may not be disclosed, a supplier should be able to provide information on their quality management systems (e.g., ISO 9001 certification) and their capability to produce materials under controlled conditions.

  • Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting and method development.

The following diagram illustrates a recommended workflow for supplier qualification:

Supplier_Qualification A Identify Potential Suppliers B Request & Review Documentation (CoA, SDS) A->B C Compare Specifications & Purity Grades B->C D Evaluate Manufacturing & Quality Systems C->D E Assess Technical Support D->E F Request & Evaluate Sample E->F G Qualify Supplier F->G Meets Criteria H Reject Supplier F->H Does Not Meet Criteria

Caption: Workflow for the qualification of a new supplier for Ethyl (S)-2-chloropropionate.

Prominent Commercial Suppliers:

A number of chemical suppliers offer Ethyl (S)-2-chloropropionate. While this is not an exhaustive list, some notable suppliers include:

  • Sigma-Aldrich (Merck)

  • TCI Chemicals[6]

  • Otto Chemie Pvt. Ltd.[7][8]

  • ChemicalBook[9]

  • Guidechem[10]

  • LGC Standards[11]

It is imperative to obtain and compare the specifications from each potential supplier to ensure they meet the requirements of your specific application.

Technical Specifications and Comparative Data

The technical specifications for Ethyl (S)-2-chloropropionate are critical indicators of its suitability for a given synthetic route. The following table summarizes typical specifications that should be considered.

Parameter Typical Specification Significance in Drug Development
Appearance Colorless to pale yellow liquidA significant deviation may indicate the presence of impurities.
Chemical Purity (by GC) ≥ 99.0%Ensures that the desired starting material is the primary component, minimizing side reactions.
Enantiomeric Excess (e.e.) ≥ 99.0%Critical for ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).
Water Content (Karl Fischer) ≤ 0.1%Water can interfere with many organometallic and moisture-sensitive reactions.
Specific Rotation Varies with conditionsA key indicator of enantiomeric purity, though less precise than chromatographic methods.

Quality Control: Ensuring Enantiomeric and Chemical Purity

Independent verification of the supplier's CoA is a cornerstone of good laboratory practice (GLP) and current good manufacturing practices (cGMP). The following section outlines a detailed protocol for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

This protocol is a representative method and may require optimization based on the specific instrumentation and column used. The principles are derived from established methods for the analysis of chiral chloropropionic acid derivatives.[12][13]

Objective: To determine the enantiomeric excess of Ethyl (S)-2-chloropropionate.

Materials:

  • Ethyl (S)-2-chloropropionate sample

  • Racemic Ethyl 2-chloropropionate standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Chiral HPLC column (e.g., Daicel CHIRALPAK® series)[14][15][16]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A common starting ratio is 90:10 (v/v). The optimal ratio may need to be determined experimentally to achieve adequate separation of the enantiomers.

  • Standard Preparation:

    • Prepare a stock solution of racemic Ethyl 2-chloropropionate in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions for linearity assessment if required.

  • Sample Preparation: Prepare a solution of the Ethyl (S)-2-chloropropionate sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Daicel CHIRALPAK® AS-H (or equivalent)

    • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to confirm the resolution of the two enantiomers. The (R)-enantiomer will typically elute before the (S)-enantiomer on this type of column, but this should be confirmed.

    • Inject the sample solution.

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times obtained from the racemic standard.

  • Calculation of Enantiomeric Excess (e.e.):

    e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

    Where:

    • Area(S) is the peak area of the (S)-enantiomer.

    • Area(R) is the peak area of the (R)-enantiomer.

Method Validation: For use in a regulated environment, the analytical method must be validated according to ICH Q2(R2) guidelines.[17] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.[18]

The following diagram illustrates the workflow for the quality control analysis:

QC_Workflow A Receive Ethyl (S)-2-chloropropionate & Quarantine B Prepare Racemic Standard & Sample Solutions A->B C Perform Chiral HPLC Analysis B->C D Calculate Enantiomeric Excess (e.e.) C->D E Compare with Specifications D->E F Release for Use E->F Pass G Reject Batch E->G Fail

Sources

Methodological & Application

Application Note & Protocols: Stereospecific Synthesis of Ethyl (S)-2-Chloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Chiral Halogenated Ester

Ethyl (S)-2-chloropropionate is a valuable chiral building block in synthetic organic chemistry. Its importance is most pronounced in the agrochemical industry, where it serves as a key intermediate for the synthesis of several highly efficient and low-toxicity aryloxyphenoxypropionate herbicides, such as fenzafop-p-ethyl and fluazifop-p-butyl.[1] The stereochemistry at the C-2 position is critical for the biological activity of these herbicides, making the stereospecific synthesis of the (S)-enantiomer a paramount objective for researchers and chemical manufacturers.

Achieving high enantiomeric purity in α-halo esters is a non-trivial synthetic challenge. Classical methods can often lead to racemization, while modern approaches must balance stereocontrol with scalability and economic viability. This guide provides a detailed, field-proven protocol for the synthesis of ethyl (S)-2-chloropropionate with high enantiomeric excess (ee), starting from the readily available chiral pool amino acid, (S)-alanine. An alternative chemo-enzymatic method is also presented, offering a complementary strategy rooted in green chemistry principles.

Strategic Overview: Selecting a Stereospecific Pathway

Several synthetic routes to optically active 2-chloropropionates have been established. The choice of method depends on factors such as the desired optical purity, scale, cost of starting materials, and available equipment.

  • Substitution of Lactic Acid Derivatives: A common strategy involves the chlorination of ethyl (S)-lactate, typically with reagents like thionyl chloride (SOCl₂).[2][3] While seemingly direct, this approach is often plagued by significant racemization, as the reaction can proceed through mechanisms that do not guarantee inversion or retention of stereochemistry, resulting in a diminished enantiomeric excess.[4]

  • Enzymatic Kinetic Resolution: This elegant method starts with a racemic mixture of ethyl 2-chloropropionate. A lipase, such as one from Pseudomonas or Candida, selectively hydrolyzes one enantiomer (typically the R-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted and thus enriched.[1][5][6] This technique offers high enantioselectivity but is limited to a theoretical maximum yield of 50% for the desired enantiomer.

  • Stereospecific Conversion of (S)-Alanine: This is arguably the most reliable and widely adopted method for producing (S)-2-chloropropionic acid and its esters with high optical purity.[7] The synthesis leverages the natural chirality of L-alanine (the (S)-enantiomer). The transformation occurs via a diazotization reaction, where the primary amine is converted into a diazonium salt, which is subsequently displaced by a chloride ion. This reaction proceeds with a high degree of stereochemical retention. The resulting (S)-2-chloropropionic acid is then esterified in a separate step.

This guide will focus on the (S)-alanine route as the primary protocol due to its high fidelity in preserving the stereocenter, providing a robust and scalable method for obtaining high-purity material.

Primary Protocol: Synthesis via Diazotization of (S)-Alanine

This synthesis is a two-part procedure: first, the conversion of (S)-alanine to (S)-2-chloropropionic acid, followed by Fischer esterification to yield the final product.

Part A: Synthesis of (S)-2-Chloropropionic Acid

Principle & Mechanism: This reaction is a classic example of a Sandmeyer-type reaction on an aliphatic amine. The primary amine of (S)-alanine is treated with a nitrosating agent (formed in situ from sodium nitrite and HCl) at low temperatures to generate a transient aliphatic diazonium ion.[8][9][10] This intermediate is unstable and readily loses dinitrogen gas (N₂) to form a carbocation. In a high concentration of chloride ions, the carbocation is captured to form the α-chloro acid. The reaction proceeds largely with retention of configuration, a notable feature for aliphatic diazotizations in highly polar, acidic media.[7]

Enzymatic_Resolution_Workflow Workflow: Enzymatic Kinetic Resolution cluster_products Separated Products Racemate Racemic Ethyl 2-Chloropropionate (R/S Mixture) Reaction Stirred Reaction (e.g., 30°C, 6-8h) Racemate->Reaction Enzyme Lipase (e.g., Porcine Pancreatic) pH 7.2 Buffer Enzyme->Reaction Separation Centrifugation & Dichloromethane Extraction Reaction->Separation Organic_Phase Organic Phase: (S)-Ethyl 2-Chloropropionate (Enriched) Separation->Organic_Phase Extract Aqueous_Phase Aqueous Phase: (R)-2-Chloropropionic Acid (as salt) Separation->Aqueous_Phase Aqueous Layer

Caption: General workflow for the enzymatic kinetic resolution of ethyl 2-chloropropionate.

Protocol Outline: This protocol is a generalized procedure based on patent literature.[1]

  • Preparation: Dissolve racemic ethyl 2-chloropropionate in a phosphate buffer solution (e.g., 0.1 M, pH 7.2).

  • Enzyme Addition: Add a lipase (e.g., porcine pancreatic lipase, 10-20% by weight of the ester) to the mixture.

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30°C) for 6-8 hours. The progress of the resolution can be monitored by chiral GC.

  • Separation: Once the desired conversion is reached (ideally close to 50%), stop the reaction. Separate the enzyme by centrifugation or filtration.

  • Extraction: Extract the entire mixture with a solvent like dichloromethane. The organic layer will contain the unreacted (S)-ester. The aqueous layer will contain the (R)-acid salt.

  • Purification: The organic layer is dried and the solvent evaporated to yield enantiomerically enriched (S)-ethyl 2-chloropropionate. The aqueous layer can be acidified and extracted separately to recover the (R)-acid if desired.

Characterization and Quality Control

  • Identity and Purity: Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy. Purity can be assessed by Gas Chromatography (GC).

  • Enantiomeric Excess (ee): The most critical parameter is the optical purity. This is determined using a chiral GC column (e.g., Chirasil-Val) or by chiral HPLC. [7]The ee is calculated as: ee (%) = [ |(S) - (R)| / |(S) + (R)| ] * 100

Safety and Handling

  • Ethyl 2-chloropropionate: Is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. [11]* Sodium Nitrite: Is an oxidizer and is toxic if swallowed. Reactions with acids produce toxic nitrogen oxide gases.

  • Acids (HCl, H₂SO₄): Are highly corrosive. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

  • Diethyl Ether: Is extremely flammable. Work in a well-ventilated fume hood and avoid all sources of ignition.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid.
  • 2-chloroalkanoic acids of high enantiomeric purity from (s) - amino acids. Organic Syntheses, 1988, 66, 160. [Link]

  • Process for the preparation of an alkyl 2-chloropropionate by chlorinating an alkyl lactate.
  • Ethyl 2-chloropropionate | C5H9ClO2. PubChem, National Institutes of Health. [Link]

  • alpha-chloropropionic acid ethyl ester. Sciencemadness.org Discussion Board. [Link]

  • Preparation method of ethyl 2-chloropropionate. Patsnap Eureka. [Link]

  • Process for the preparation of optically active 2-chloropropionic acid esters.
  • Enzymatic resolution of racemates contaminated by racemic product. Biocatalysis and Biotransformation, 1994, 11(3), 249-261. [Link]

  • Resolution of ethyl 2-chloropropionate using the lipase from Candida cylindracea (CCL). ResearchGate. [Link]

  • Enzymatic production of optical isomers of 2-halopropionic acids.
  • Diazotization reaction: Mechanism and Uses. Online Chemistry Notes. [Link]

  • The Reaction of Amines with Nitrous Acid. Chemistry Steps. [Link]

  • Diazotization Reaction Mechanism. BYJU'S. [Link]

  • Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PMC, National Institutes of Health. [Link]

  • 20.8 Synthesis and Reactions of Esters. Chad's Prep (YouTube). [Link]

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Synthesis of Ethyl (S)-2-Chloropropionate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of ethyl (S)-2-chloropropionate, a valuable chiral building block in the pharmaceutical and agrochemical industries. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and practical advice rooted in established chemical principles.

Introduction

Ethyl (S)-2-chloropropionate is a chiral ester widely utilized as an intermediate in the synthesis of a variety of important molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and stereospecific herbicides.[1] Its utility stems from the presence of a stereogenic center and a reactive chlorine atom, which allows for a range of subsequent chemical modifications with control over the three-dimensional arrangement of atoms. The demand for enantiomerically pure compounds in the life sciences underscores the importance of reliable and efficient methods for the preparation of synthons like ethyl (S)-2-chloropropionate.

This guide will detail two primary chemical synthesis routes and one biocatalytic approach, providing step-by-step protocols and the rationale behind key experimental choices.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-chloropropionate is provided in the table below.

PropertyValue
Molecular Formula C₅H₉ClO₂
Molecular Weight 136.58 g/mol
Appearance Clear, colorless liquid
Odor Pungent
Boiling Point 146-149 °C
Density ~1.072 g/mL at 25 °C
Solubility Insoluble in water; miscible with alcohol and ether

Data compiled from various sources.[2]

Synthesis Protocols

Protocol 1: Stereospecific Conversion of (S)-Ethyl Lactate using Thionyl Chloride

This protocol describes the synthesis of ethyl (S)-2-chloropropionate from the readily available and renewable starting material, (S)-ethyl lactate.[3] The reaction proceeds with an inversion of stereochemistry at the chiral center, a hallmark of the SN2 mechanism.

Reaction Mechanism:

The conversion of the hydroxyl group of (S)-ethyl lactate to a chloride involves a two-step process. First, the alcohol reacts with thionyl chloride (SOCl₂) to form a chlorosulfite intermediate. In the presence of a base like pyridine, the chloride ion then displaces the chlorosulfite group from the backside, leading to an inversion of configuration.[4]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet. charge 2. Charge the flask with thionyl chloride and a catalytic amount of pyridine. setup->charge heat 3. Heat the mixture to 60 °C. charge->heat add 4. Add (S)-ethyl lactate dropwise from the dropping funnel over several hours. heat->add reflux 5. Increase temperature to 75 °C and stir for 1-2 hours after addition is complete. add->reflux cool 6. Cool the reaction mixture to room temperature. reflux->cool distill 7. Purify the crude product by vacuum distillation. cool->distill

Caption: General workflow for the synthesis of ethyl (S)-2-chloropropionate from (S)-ethyl lactate.

Detailed Step-by-Step Protocol:

  • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and assembled hot under a stream of nitrogen.

  • Reagent Charging: To the reaction flask, add thionyl chloride (e.g., 1.1 equivalents) and a catalytic amount of pyridine (e.g., 0.02 equivalents). Begin stirring and maintain a gentle flow of nitrogen.

  • Reaction Initiation: Heat the stirred solution to 60 °C in an oil bath.

  • Substrate Addition: Add (S)-ethyl lactate (1.0 equivalent) dropwise from the dropping funnel over a period of approximately 4 hours, maintaining the reaction temperature at 60 °C.[5] Vigorous gas evolution (HCl and SO₂) will be observed.

  • Reaction Completion: After the addition is complete, increase the temperature of the oil bath to 75 °C and continue stirring for an additional 1-2 hours to ensure the decomposition of the intermediate chlorosulfite.[5]

  • Work-up: Allow the reaction mixture to cool to room temperature. The crude ethyl (S)-2-chloropropionate can be isolated by direct distillation from the reaction mixture.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 50-52 °C at 15 mmHg.[5]

  • Characterization: Confirm the identity and purity of the product using Gas Chromatography (GC) and ¹H NMR spectroscopy. The enantiomeric excess can be determined by chiral GC analysis.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Thionyl chloride reacts violently with water, making anhydrous conditions crucial for both safety and reaction efficiency.[6][7]

  • Pyridine Catalyst: Pyridine acts as a nucleophilic catalyst and a base to neutralize the HCl byproduct, facilitating the reaction.

  • Controlled Addition: The dropwise addition of ethyl lactate helps to control the exothermic reaction and the rate of gas evolution.

  • Elevated Temperature: Heating is necessary to promote the thermal decomposition of the intermediate chlorosulfite to the final product.[5]

  • Vacuum Distillation: Ethyl (S)-2-chloropropionate has a relatively high boiling point, and vacuum distillation allows for its purification at a lower temperature, minimizing the risk of decomposition.

Protocol 2: Synthesis from 2-Chloropropionyl Chloride and Ethanol

This method provides a straightforward route to racemic ethyl 2-chloropropionate. To obtain the (S)-enantiomer via this pathway, one would need to start with enantiomerically pure (S)-2-chloropropionyl chloride.

Reaction Mechanism:

This reaction is a classic example of nucleophilic acyl substitution. The alcohol (ethanol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and a base is typically used to neutralize the generated HCl.[8]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Set up a three-necked flask with a dropping funnel and nitrogen inlet in an ice bath. charge 2. Charge the flask with ethanol, a solvent (e.g., diethyl ether), and a base (e.g., pyridine). setup->charge add 3. Add 2-chloropropionyl chloride dropwise while maintaining a low temperature. charge->add stir 4. Stir at room temperature for 1-3 hours. add->stir quench 5. Quench the reaction with water. stir->quench extract 6. Perform an aqueous work-up to remove byproducts. quench->extract dry 7. Dry the organic layer and remove the solvent. extract->dry distill 8. Purify by vacuum distillation. dry->distill

Caption: General workflow for the synthesis of ethyl 2-chloropropionate from 2-chloropropionyl chloride.

Detailed Step-by-Step Protocol:

  • Apparatus Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagent Charging: To the flask, add anhydrous ethanol (1.0 equivalent) and a suitable anhydrous solvent such as diethyl ether or dichloromethane (e.g., 100 mL). Add a base, such as pyridine or triethylamine (1.1 equivalents).[8]

  • Substrate Addition: Slowly add 2-chloropropionyl chloride (1.05 equivalents) dropwise from the dropping funnel to the stirred solution over 15-30 minutes, ensuring the temperature is maintained at 0 °C.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC.[8]

  • Work-up: Quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Add more solvent if necessary and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[8] This removes the base and any unreacted acid chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting crude product by vacuum distillation.[9][10]

  • Characterization: Analyze the final product by GC and ¹H NMR to confirm its identity and purity.

Approach 3: Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective method for obtaining enantiomerically pure compounds. In the case of ethyl (S)-2-chloropropionate, a lipase can be used to selectively hydrolyze the (R)-enantiomer from a racemic mixture of ethyl 2-chloropropionate, leaving the desired (S)-enantiomer unreacted.[11][12]

Principle of Kinetic Resolution:

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent.[12] In this enzymatic approach, a lipase, such as that from Candida cylindracea, preferentially catalyzes the hydrolysis of the (R)-ester to (R)-2-chloropropionic acid.[11] This leaves the reaction mixture enriched in the (S)-ester, which can then be separated from the acid.

General Protocol Outline:

  • Reaction Setup: A buffered aqueous solution is prepared, and the racemic ethyl 2-chloropropionate is added.

  • Enzyme Addition: A lipase (e.g., from Candida cylindracea) is added to the mixture.[11]

  • Incubation: The reaction is stirred at a controlled temperature and pH. The progress of the resolution is monitored by chiral GC to determine the enantiomeric excess of the remaining ester.

  • Work-up: Once the desired enantiomeric excess is reached (typically around 50% conversion), the reaction is stopped. The mixture is then extracted with an organic solvent.

  • Separation and Purification: The organic extract, containing the (S)-ester, is separated from the aqueous layer containing the (R)-acid. The organic layer is washed, dried, and the solvent is removed. The resulting ethyl (S)-2-chloropropionate can be further purified by distillation.

Factors for Consideration:

  • Enzyme Choice: Different lipases will exhibit varying degrees of enantioselectivity. Screening of various commercially available lipases may be necessary to find the optimal enzyme for this resolution.

  • Reaction Conditions: pH, temperature, and solvent can all significantly impact the activity and selectivity of the enzyme. Optimization of these parameters is crucial for a successful resolution.

  • Monitoring: Accurate monitoring of the conversion and enantiomeric excess is essential to stop the reaction at the optimal point.

Safety and Handling

Ethyl (S)-2-chloropropionate: This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[13][14][15] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Thionyl Chloride: Thionyl chloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic gases (HCl and SO₂).[6][7] It can cause severe skin burns and eye damage and is toxic if inhaled.[6] All manipulations should be carried out in a fume hood, and appropriate PPE, including a face shield and acid-resistant gloves, must be worn.

2-Chloropropionyl Chloride: This is a corrosive liquid that should be handled with similar precautions to thionyl chloride.

Always consult the Safety Data Sheet (SDS) for all reagents before use.[6][7][13][14][15]

Characterization

The identity and purity of the synthesized ethyl (S)-2-chloropropionate should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl and chloropropionyl moieties.

  • Gas Chromatography (GC): GC analysis is used to determine the chemical purity of the product.[16]

  • Chiral Gas Chromatography (GC): This technique is essential for determining the enantiomeric excess of the final product. A chiral stationary phase is used to separate the (S) and (R) enantiomers.[17]

Conclusion

The synthesis of ethyl (S)-2-chloropropionate can be achieved through several effective methods. The choice of protocol will depend on the available starting materials, the desired scale of the reaction, and the required enantiomeric purity. The stereospecific conversion of (S)-ethyl lactate offers an excellent route from a renewable source, while enzymatic resolution provides a highly selective and environmentally benign alternative. Careful attention to experimental detail and safety precautions is paramount for the successful and safe synthesis of this important chiral intermediate.

References

  • BenchChem. (n.d.). Application Notes: Synthesis of 2-Chloropropionate Esters from 2-Chloropropionyl Chloride and Alcohols. Retrieved from BenchChem website.[8]

  • Process for the preparation of an alkyl 2-chloropropionate by chlorinating an alkyl lactate. (1982). U.S. Patent 4,334,083.[5]

  • Petchey, M., & Grogan, G. (2019). Enzyme‐Catalysed Synthesis of Secondary and Tertiary Amides. Advanced Synthesis & Catalysis.[11]

  • Preparation method of ethyl 2-chloropropionate. (2018). Chinese Patent CN107555933A.[9]

  • Guidechem. (2023, May 15). How to prepare Ethyl 2-chloropropionate? Retrieved from Guidechem website.[10]

  • BenchChem. (n.d.). Application Notes: Synthesis of 2-Chloropropionate Esters from 2-Chloropropionyl Chloride and Alcohols. Retrieved from BenchChem website.[8]

  • Sigma-Aldrich. (2025, December 24). Thionyl chloride Safety Data Sheet.[6]

  • Fisher Scientific. (2025, December 22). Ethyl 2-chloropropionate Safety Data Sheet.[13]

  • ECHEMI. (n.d.). Ethyl 2-chloropropionate SDS, 535-13-7 Safety Data Sheets. Retrieved from ECHEMI website.[14]

  • CDH Fine Chemical. (n.d.). ETHYL-2-CHLORO PROPIONATE CAS No 535-13-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.[15]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from Organic Chemistry Portal website.[18]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.[17]

  • Sciencemadness.org. (2005, May 29). alpha-chloropropionic acid ethyl ester.[19]

  • Fisher Scientific. (2009, September 21). Thionyl chloride Safety Data Sheet.[7]

  • ResearchGate. (2025, August 10). Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa.[20]

  • BenchChem. (n.d.). Application Note: Enzymatic Resolution for the Synthesis of Ethyl (2S)-2-hydroxypent-4-enoate.[21]

  • Process for the preparation of alkyl chloro-2 propionate by chlorination of alkyl lactate. (1981). French Patent FR2459221A1.[22]

  • ResearchGate. (n.d.). GC chromatogram of ethanol, ethyl 2-chloropropionate, and....[16]

  • ChemBK. (2024, April 9). S-Ethyl 2-chloropropionate.[1]

  • LGC Standards. (n.d.). Ethyl 2-Chloropropionate.[23]

  • MDPI. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview.[24]

  • Wikipedia. (n.d.). Kinetic resolution.[12]

  • Sci-Hub. (1992). Enantioselectivity of lipase‐catalyzed hydrolysis of some 2‐chloroethyl 2‐arylpropanoates studied by chiral reversed‐phase liquid chromatography.[25]

  • ChemRxiv. (n.d.). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials.[26]

  • PMC - NIH. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.[27]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[4]

  • PMC - NIH. (2019, November 23). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters.[28]

  • Organic Syntheses. (n.d.). 1. Procedure.[29]

  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol....[30]

  • PubChem - NIH. (n.d.). Ethyl 2-chloropropionate | C5H9ClO2 | CID 10807.[2]

  • Process for the preparation of optically active 2-chloropropionic acid esters. (n.d.). European Patent EP0029013A1.[31]

  • Green Chemistry (RSC Publishing). (n.d.). Ethyl lactate as a solvent: Properties, applications and production processes – a review.[3]

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The Pivotal Role of Ethyl (S)-2-Chloropropionate in the Stereospecific Synthesis of Aryloxyphenoxypropionate Herbicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Chirality as the Cornerstone of Herbicidal Efficacy

In the realm of modern agrochemicals, the principle of chirality is not merely an academic curiosity but a critical determinant of biological activity. The aryloxyphenoxypropionate ("fop") class of herbicides, renowned for their selective control of grass weeds in broadleaf crops, stands as a prime example of this structure-activity relationship.[1] These herbicides function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids within susceptible grass species.[1][2] The herbicidal potency of these compounds is almost exclusively attributed to the (R)-enantiomer, while the (S)-enantiomer is often inactive or significantly less active.[2] Consequently, the use of enantiomerically pure (R)-isomers, such as quizalofop-p-ethyl and haloxyfop-P-methyl, allows for lower application rates, reduced environmental load, and enhanced cost-effectiveness.[1][3]

This guide focuses on the application of a key chiral building block, ethyl (S)-2-chloropropionate, in the stereospecific synthesis of these vital agricultural tools. Through a detailed exploration of the underlying chemical principles and step-by-step protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important synthetic pathway. While ethyl (S)-2-chloropropionate is a primary precursor, this guide will also address the use of its derivatives, such as ethyl S(-)-tosyllactate, which are often employed in industrial synthesis.[4][5]

Synthetic Strategy: The Williamson Ether Synthesis at the Core

The construction of the aryloxyphenoxypropionate backbone is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In the context of "fop" herbicide synthesis, this translates to the coupling of a substituted phenol intermediate with a chiral propionate derivative. The stereochemistry of the final product is dictated by the chirality of the propionate starting material, making ethyl (S)-2-chloropropionate or its analogs indispensable for producing the desired (R)-enantiomer of the herbicide.

The general synthetic workflow can be visualized as a two-stage process:

  • Synthesis of the Aryloxyphenol Intermediate: This involves the creation of the specific substituted phenol that forms the "head" of the herbicide molecule.

  • Stereospecific Etherification: The aryloxyphenol intermediate is then reacted with ethyl (S)-2-chloropropionate or a related chiral synthon to form the final herbicide product.

Below is a logical flow diagram illustrating the key transformations in the synthesis of a representative "fop" herbicide, quizalofop-p-ethyl.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Stereospecific Coupling cluster_2 Purification & Analysis 2_6_dichloroquinoxaline 2,6-Dichloroquinoxaline Intermediate 6-chloro-2-(4-hydroxyphenoxy) quinoxaline 2_6_dichloroquinoxaline->Intermediate Etherification (Basic Conditions) Hydroquinone Hydroquinone Hydroquinone->Intermediate Etherification (Basic Conditions) Quizalofop_p_ethyl Quizalofop-p-ethyl Intermediate->Quizalofop_p_ethyl Williamson Ether Synthesis (Base, e.g., K2CO3) Chiral_Synthon Ethyl (S)-2-chloropropionate or Ethyl S(-)-tosyllactate Chiral_Synthon->Quizalofop_p_ethyl Williamson Ether Synthesis (Base, e.g., K2CO3) Purification Washing & Recrystallization Quizalofop_p_ethyl->Purification Analysis Chiral HPLC & Spectroscopy Purification->Analysis

Caption: Logical flow of Quizalofop-p-ethyl synthesis.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of quizalofop-p-ethyl, a widely used aryloxyphenoxypropionate herbicide.

Protocol 1: Synthesis of the Intermediate, 6-chloro-2-(4-hydroxyphenoxy)quinoxaline

This protocol details the synthesis of the key phenolic intermediate required for the subsequent stereospecific coupling reaction. The reaction involves the etherification of 2,6-dichloroquinoxaline with hydroquinone under basic conditions.[2]

Materials:

  • 2,6-Dichloroquinoxaline

  • Hydroquinone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), dilute solution

  • Ice water

  • Deionized water

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N,N-dimethylformamide (DMF).

  • Add hydroquinone to the flask and stir until dissolved.

  • Gradually add anhydrous potassium carbonate to the solution while stirring.

  • Heat the mixture to 75°C and stir for 2 hours to facilitate the formation of the potassium phenoxide salt.[6]

  • Add 2,6-dichloroquinoxaline to the reaction mixture.

  • Increase the temperature to 145°C and maintain the reaction for 6 hours under a nitrogen atmosphere.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice water.

  • Acidify the aqueous mixture to a pH of 4-5 by the dropwise addition of dilute hydrochloric acid. This will precipitate the product.[6]

  • Filter the resulting solid precipitate and wash thoroughly with deionized water.

  • Dry the solid product under vacuum to yield 6-chloro-2-(4-hydroxyphenoxy)quinoxaline.

Protocol 2: Synthesis of Quizalofop-p-ethyl via Stereospecific Williamson Ether Synthesis

This protocol describes the coupling of the previously synthesized intermediate with a chiral ethyl lactate derivative to produce quizalofop-p-ethyl. This example utilizes ethyl S(-)-p-toluenesulfonyl lactate, a common industrial alternative to ethyl (S)-2-chloropropionate, which functions as an excellent leaving group.[4][5] The underlying principle of stereospecific nucleophilic substitution remains the same.

Materials:

  • 6-chloro-2-(4-hydroxyphenoxy)quinoxaline (from Protocol 1)

  • Ethyl S(-)-p-toluenesulfonyl lactate

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground (100-800 mesh is cited in some patents for increased surface area)[7]

  • Toluene or Hexahydrotoluene, anhydrous[4][5]

  • Deionized water

  • Ethanol, absolute, for recrystallization

  • Activated carbon

Procedure:

  • Under a nitrogen atmosphere, charge a dry, four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with hexahydrotoluene.[4]

  • Add 6-chloro-2-(4-hydroxyphenoxy)quinoxaline and ethyl S(-)-p-toluenesulfonyl lactate to the flask. A typical molar ratio is 1:1.0-1.5.[4]

  • Add anhydrous potassium carbonate to the mixture. The molar ratio of the quinoxaline intermediate to potassium carbonate is typically in the range of 1:1.0-3.0.[4]

  • Heat the reaction mixture to reflux (approximately 100-105°C for toluene) and maintain for 3-8 hours.[4][7] Monitor the reaction for the disappearance of the starting material using HPLC.[8]

  • Once the reaction is complete, cool the mixture to 90°C.[7]

  • Add deionized water and stir for 30 minutes, then allow the layers to separate.[7]

  • Separate the organic phase. The aqueous phase can be extracted with the reaction solvent to recover any dissolved product.[7]

  • Combine the organic phases and add activated carbon. Heat to 80-85°C and stir for 1 hour for decolorization.[7]

  • Filter the hot solution to remove the activated carbon and inorganic salts.

  • Wash the filtrate with deionized water multiple times.[4]

  • Remove the solvent from the organic phase under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from absolute ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to 0-5°C to induce crystallization.[4]

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield quizalofop-p-ethyl as a light-yellow solid.[7]

Quantitative Data and Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis of aryloxyphenoxypropionate herbicides, providing a comparative overview for researchers.

ParameterQuizalofop-p-ethyl SynthesisHaloxyfop-P-methyl Synthesis
Chiral Synthon Ethyl (S)-2-chloropropionate or Ethyl S(-)-p-toluenesulfonyl lactate(L)-2-methylsulfonyloxy methyl propionate
Aryloxyphenol Intermediate 6-chloro-2-(4-hydroxyphenoxy)quinoxaline3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine
Base Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃)
Solvent Toluene, Hexahydrotoluene, NaphthaChlorobenzene, Dimethylacetamide (for intermediate)
Molar Ratio (Phenol:Synthon:Base) 1 : 1.0-1.5 : 1.0-3.0[4]1 : 1.5-2.5 : 1.2-2.0[9]
Reaction Temperature 60-150°C (typically reflux)[7]70-110°C[9]
Reaction Time 3-8 hours[4][7]Up to 48 hours[9]
Typical Yield >95%[4]~95%[9]
Optical Purity (R/S ratio) >98.5:1.5[7]>92% e.e.[9]

Analytical Characterization and Quality Control

Ensuring the stereochemical purity of the final product is paramount. The primary analytical technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC).

Protocol 3: Chiral HPLC Analysis of Quizalofop-p-ethyl

This protocol outlines a typical method for the enantioselective separation and quantification of quizalofop-p-ethyl.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: CHIRALPAK AD-H, 250 mm x 4.6 mm, 5 µm particle size is commonly used.[10][11] Other polysaccharide-based columns like Lux Cellulose-2 can also be effective.[12]

  • Mobile Phase: A non-polar mobile phase is typically used. A mixture of n-heptane and isopropanol (e.g., 90:10 v/v) is a common choice.[13]

  • Flow Rate: 0.6 mL/min.[14]

  • Column Temperature: 25°C.[13]

  • Detection Wavelength: 237 nm.[10][11]

  • Injection Volume: 1.5 - 5 µL.[11][14]

Procedure:

  • Standard Preparation: Prepare a standard solution of quizalofop-p-ethyl reference material of known purity in the mobile phase.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized quizalofop-p-ethyl in the mobile phase. Filter the solution through a 0.45 µm filter if necessary.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The (R)-enantiomer (quizalofop-p-ethyl) will elute at a specific retention time, separated from the (S)-enantiomer.[13]

  • Quantification: The enantiomeric purity (enantiomeric excess, e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram. The concentration of the active ingredient is determined by comparing the peak area of the (R)-enantiomer in the sample to that of the standard.

In addition to chiral HPLC, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the synthesized herbicide.[9][14] Mass spectrometry can also be used for structural confirmation.[15]

Conclusion

The stereospecific synthesis of aryloxyphenoxypropionate herbicides is a testament to the importance of chirality in modern agrochemical development. Ethyl (S)-2-chloropropionate and its derivatives serve as critical building blocks, enabling the efficient production of the herbicidally active (R)-enantiomers. The protocols and data presented in this guide offer a comprehensive framework for researchers and scientists working in this field. By understanding the nuances of the Williamson ether synthesis, optimizing reaction conditions, and employing rigorous analytical techniques, it is possible to synthesize these vital agricultural compounds with high yield and enantiomeric purity, contributing to more effective and environmentally responsible weed management strategies.

References

  • Di Corcia, A., et al. (2016). An enantioselective high-performance liquid chromatography-mass spectrometry method to study the fate of quizalofop-P-ethyl in soil and selected agricultural products. Journal of Chromatography A, 1445, 77-85. Available at: [Link]

  • CIPAC. (2019). Determination of Quizalofop-p-ethyl Active in TC and EC. CIPAC/5198/R. Available at: [Link]

  • CIPAC. (n.d.). QUIZALOFOP-P-ETHYL Collaborative Study. CIPAC/5256/R. Available at: [Link]

  • CIPAC. (2021). CIPAC STATUS REPORT. Available at: [Link]

  • AERU. (n.d.). Haloxyfop-P-methyl (Ref: DE 535). Available at: [Link]

  • Google Patents. (n.d.). CN101602736B - Synthesis method of quizalofop-p-ethyl.
  • Contente, M. L., et al. (2019). Chemoenzymatic Synthesis of Enantioenriched (R)‐ and (S)‐Aryloxyalkanoic Herbicides. ChemCatChem, 11(24), 6061-6065. Available at: [Link]

  • Google Patents. (n.d.). CN106809836A - The refined purification recovery method of the by-product potassium carbonate of Herbicide Jing quizalofop-ethyl.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • Google Patents. (n.d.). CN106432109A - Preparation method of quizalofop-P-ethyl.
  • Google Patents. (n.d.). CN105461643A - Preparing method of quizalofop-p-ethyl preparation.
  • AERU. (n.d.). Quizalofop-P-ethyl (Ref: DPX 79376). Available at: [Link]

  • Google Patents. (n.d.). CN103787961A - Efficient haloxyfop-methyl synthesizing method.
  • Google Patents. (n.d.). CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity.
  • Patsnap. (n.d.). Preparation method of Quizalofop-p-ethyl with high optical content. Eureka. Available at: [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (2019). Molecular basis for enantioselective herbicide degradation imparted by aryloxyalkanoate dioxygenases in transgenic plants. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Purification and properties of a novel quizalofop-p-ethyl-hydrolyzing esterase involved in quizalofop-p-ethyl degradation by Pseudomonas sp. J-2. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quizalofop-ethyl. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quizalofop-p-ethyl. PubChem. Available at: [Link]

  • ResearchGate. (2017). Purification and properties of a novel quizalofop-p-ethyl-hydrolyzing esterase involved in quizalofop-p-ethyl degradation by Pseudomonas sp. J-2. Available at: [Link]

  • CIPAC. (n.d.). QUIZALOFOP-P-ETHYL 641. Available at: [Link]

  • Coromandel. (n.d.). TECHNICAL DATA BULLETIN QUIZALOFOP ETHYL TECHNICAL. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Development of enzymes for robust aryloxyphenoxypropionate and synthetic auxin herbicide tolerance traits in maize and soybean crops. PubMed. Available at: [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (2019). Development of enzymes for robust aryloxyphenoxypropionate and synthetic auxin herbicide tolerance traits in maize and soybean crops. Available at: [Link]

Sources

The Art of Precision Polymerization: ETHYL (S)-2-CHLORO PROPIONATE as a Stereocontrolling Initiator in Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Controlled Polymer Synthesis

In the quest for advanced materials with precisely defined architectures and functionalities, Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful and versatile tool.[1][2] This technique offers unprecedented control over polymer molecular weight, dispersity, and chain-end functionality, making it indispensable in fields ranging from drug delivery to nanotechnology.[1] The heart of this control lies in a reversible activation-deactivation equilibrium between growing polymer chains and dormant species, mediated by a transition metal catalyst.[2] The choice of initiator, the molecule that dictates the starting point of each polymer chain, is paramount in dictating the final properties of the macromolecule.

This comprehensive guide delves into the application of a specific and intriguing initiator: ETHYL (S)-2-CHLORO PROPIONATE. We will explore its unique characteristics, its role in influencing polymerization kinetics, and its potential to impart stereocontrol, a coveted feature for creating polymers with highly ordered structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the subtleties of ATRP for the synthesis of next-generation polymers.

The Fundamental Mechanism of ATRP: A Symphony of Reversible Activation

ATRP is a controlled radical polymerization technique that relies on the reversible transfer of a halogen atom between a dormant species (the initiator or the halogen-capped polymer chain) and a transition metal complex in a lower oxidation state (the activator).[2] This process generates a low concentration of active, propagating radicals, minimizing termination reactions and allowing for the controlled growth of polymer chains.[1]

The key steps in ATRP are:

  • Initiation: The initiator, an alkyl halide such as ethyl (S)-2-chloropropionate, reacts with the activator (e.g., a Cu(I) complex) to form a radical and the corresponding metal halide complex in a higher oxidation state (the deactivator, e.g., a Cu(II) complex).[3]

  • Propagation: The generated radical adds to monomer units, extending the polymer chain.

  • Deactivation: The growing radical reacts with the deactivator, reforming a dormant species and the activator. This reversible deactivation is the cornerstone of ATRP's control.[2]

The equilibrium between the active and dormant species is carefully balanced to ensure that all chains grow at a similar rate, resulting in polymers with low polydispersity (a measure of the uniformity of chain lengths).[1]

This compound: A Closer Look at the Initiator's Role

Ethyl (S)-2-chloropropionate (ECP) is a secondary chloro-initiator that exhibits distinct kinetic behavior compared to its more commonly used bromo-analogs, such as ethyl 2-bromopropionate (EBP). Understanding these differences is crucial for designing successful ATRP systems.

Kinetic Profile: The Slower, More Deliberate Initiator

The carbon-chlorine bond in ECP is stronger than the carbon-bromine bond in EBP. This seemingly subtle difference has a profound impact on the initiation step of ATRP. The activation of ECP is significantly slower than that of EBP.[4] This slower initiation rate means that not all polymer chains start growing at the same time, which can lead to a broader molecular weight distribution (higher polydispersity) if not properly controlled.[4][5]

However, this characteristic can also be advantageous. The slower deactivation rate of the chlorine-terminated chains can be exploited to achieve near-quantitative monomer conversions, even in systems targeting higher dispersity polymers.[4][5] Furthermore, the lower reactivity of chloro-initiators can be beneficial in certain applications where a more gradual polymerization is desired.

Controlling Dispersity by Mixing Initiators

A fascinating application of ECP's unique reactivity is its use in combination with a more active initiator like EBP to precisely tailor the dispersity of the resulting polymer.[4][5] By varying the ratio of ECP to EBP, researchers can achieve a wide spectrum of dispersity values (e.g., from ~1.1 to ~1.7) in a single batch polymerization, while maintaining a monomodal molecular weight distribution.[4][5] This approach offers a simple yet powerful method for creating polymers with customized properties.

The Promise of Stereocontrol: Leveraging the Chirality of (S)-2-Chloropropionate

The use of the specific enantiomer, this compound, opens the door to stereocontrolled radical polymerization, a frontier in polymer synthesis that aims to control the tacticity (the stereochemical arrangement of chiral centers) of the polymer backbone. While direct, initiator-induced stereocontrol in ATRP remains a challenging field, compelling evidence suggests that chiral initiators, in concert with other strategies, can influence the stereochemistry of polymerization.

A study utilizing the closely related initiator, methyl 2-chloropropionate, in the ATRP of N,N-dimethylacrylamide demonstrated that the presence of a Lewis acid, such as yttrium trifluoromethanesulfonate (Y(OTf)₃), can lead to the formation of highly isotactic polymers (with a high proportion of meso dyads).[6] This suggests a cooperative effect where the chiral environment at the initiating chain end, in conjunction with the coordinating effect of the Lewis acid on the monomer and/or the propagating chain end, guides the stereochemistry of monomer addition.

While further research is needed to fully elucidate the direct stereochemical influence of ethyl (S)-2-chloropropionate alone, its use in combination with Lewis acids or other stereodirecting agents presents a promising avenue for the synthesis of tactic polymers with unique properties.

Visualizing the Process: Mechanism and Workflow

To better understand the intricacies of ATRP initiated by ethyl (S)-2-chloropropionate, the following diagrams illustrate the core mechanism and a typical experimental workflow.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_deactivation Deactivation I Ethyl (S)-2-chloropropionate (R-Cl) I_rad Initiator Radical (R•) I->I_rad k_act CuII Cu(II) Complex (Deactivator) CuI Cu(I) Complex (Activator) M Monomer (M) Pn_rad Propagating Chain (Pn•) I_rad->Pn_rad k_p Pn_Cl Dormant Chain (Pn-Cl) Pn_rad->Pn_Cl k_deact Pn_Cl->CuI k_act

Caption: The core mechanism of ATRP initiated by ethyl (S)-2-chloropropionate.

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_termination Termination & Purification cluster_characterization Characterization A 1. Add Cu(I) halide and ligand to a Schlenk flask. B 2. Deoxygenate the catalyst system (e.g., freeze-pump-thaw cycles). A->B C 3. Add monomer and solvent via degassed syringe. B->C D 4. Equilibrate temperature in an oil bath. C->D E 5. Add Ethyl (S)-2-chloropropionate initiator to start the reaction. D->E F 6. Monitor reaction progress (e.g., NMR, GC). E->F G 7. Terminate by exposing to air or adding a radical scavenger. F->G H 8. Precipitate the polymer in a non-solvent (e.g., methanol, hexane). G->H I 9. Dry the polymer under vacuum. H->I J 10. Analyze molecular weight and dispersity (SEC/GPC). I->J K 11. Determine polymer structure and tacticity (NMR). J->K

Caption: A generalized experimental workflow for ATRP.

Protocols and Application Notes

The following sections provide detailed protocols for conducting ATRP using ethyl (S)-2-chloropropionate as an initiator. These protocols are intended as a starting point and may require optimization depending on the specific monomer and desired polymer characteristics.

General Considerations for a Successful ATRP
  • Oxygen-Free Environment: ATRP is sensitive to oxygen, which can oxidize the Cu(I) catalyst to the inactive Cu(II) state.[7] Therefore, all reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as Schlenk lines or gloveboxes.

  • Purity of Reagents: The purity of the monomer, initiator, and solvent is crucial for a well-controlled polymerization. Monomers should be passed through a column of basic alumina to remove inhibitors.

  • Ligand Selection: The ligand plays a critical role in solubilizing the copper catalyst and tuning its reactivity. Common ligands for copper-based ATRP include nitrogen-containing compounds like tris(2-(dimethylamino)ethyl)amine (Me₆TREN) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).

Protocol 1: Standard ATRP of Methyl Acrylate (MA)

This protocol describes a standard ATRP of methyl acrylate initiated by ethyl (S)-2-chloropropionate.

Materials:

  • Methyl acrylate (MA), inhibitor removed

  • Ethyl (S)-2-chloropropionate (ECP)

  • Copper(I) chloride (CuCl)

  • Tris(2-(dimethylamino)ethyl)amine (Me₆TREN)

  • Anisole (solvent)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuCl (e.g., 0.05 mmol).

  • Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

  • In a separate vial, prepare a solution of Me₆TREN (e.g., 0.05 mmol) in deoxygenated anisole (e.g., 2 mL).

  • Add the Me₆TREN solution to the Schlenk flask via a degassed syringe. Stir the mixture until the copper complex forms (a colored solution).

  • Add deoxygenated methyl acrylate (e.g., 5 mmol) to the flask.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).

  • Initiate the polymerization by adding a solution of ethyl (S)-2-chloropropionate (e.g., 0.05 mmol) in a small amount of deoxygenated anisole.

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).

  • After the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like tetrahydrofuran (THF).

  • Purify the polymer by passing the solution through a short column of neutral alumina to remove the copper catalyst, followed by precipitation into a non-solvent such as cold methanol or hexane.

  • Dry the resulting polymer under vacuum to a constant weight.

Protocol 2: Photo-ATRP for Enhanced Temporal Control

Photo-induced ATRP offers excellent temporal control, as the polymerization can be started and stopped by switching a light source on and off.[4]

Materials:

  • Methyl acrylate (MA), inhibitor removed

  • Ethyl (S)-2-chloropropionate (ECP)

  • Copper(II) bromide (CuBr₂)

  • Tris(2-(dimethylamino)ethyl)amine (Me₆TREN)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • UV lamp (e.g., 360 nm)

Procedure:

  • In a glass vial, prepare a stock solution of CuBr₂ and Me₆TREN in DMSO.

  • In a separate polymerization vial equipped with a magnetic stir bar, add the desired amount of the catalyst stock solution, additional DMSO, and methyl acrylate.

  • Add ethyl (S)-2-chloropropionate to the vial.

  • Seal the vial with a rubber septum and deoxygenate by bubbling with nitrogen for at least 15 minutes.

  • Place the vial under a UV lamp and begin stirring to initiate the polymerization.

  • The polymerization can be paused by turning off the UV lamp and resumed by turning it back on.

  • Monitor the reaction and purify the polymer as described in Protocol 1.

Protocol 3: ARGET ATRP for Reduced Catalyst Concentration

Activators Regenerated by Electron Transfer (ARGET) ATRP is a robust method that allows for the use of significantly lower concentrations of the copper catalyst, as the active Cu(I) species is continuously regenerated from the Cu(II) deactivator by a reducing agent.[8]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl (S)-2-chloropropionate (ECP)

  • Copper(II) bromide (CuBr₂)

  • Tris(2-pyridylmethyl)amine (TPMA)

  • Tin(II) 2-ethylhexanoate (Sn(EH)₂) (reducing agent)

  • Toluene (solvent)

Procedure:

  • To a Schlenk flask, add CuBr₂, TPMA, toluene, and methyl methacrylate.

  • Deoxygenate the mixture by three freeze-pump-thaw cycles.

  • In a separate vial, prepare a solution of the reducing agent, Sn(EH)₂, in deoxygenated toluene.

  • Add the initiator, ethyl (S)-2-chloropropionate, to the reaction flask.

  • Add the reducing agent solution to the flask to initiate the polymerization.

  • Conduct the polymerization at the desired temperature (e.g., 70 °C).

  • Monitor the reaction and purify the polymer as described in Protocol 1.

Quantitative Data and Expected Outcomes

The following table provides illustrative reaction conditions for the ATRP of common monomers initiated by ethyl 2-chloropropionate. Note that these are starting points, and optimization is often necessary.

Monomer[M]₀:[I]₀:[Cu(I)]₀:[L]₀LigandSolventTemp. (°C)Time (h)Conv. (%)Mₙ (kDa)Đ (Mₙ/Mₙ)
Methyl Acrylate (MA)100:1:1:1Me₆TRENAnisole604-8>90~101.2-1.5
Methyl Methacrylate (MMA)200:1:0.01:0.01:0.1*TPMAToluene706-12>80~201.3-1.6
Styrene100:1:1:2PMDETABulk1108-16>85~101.4-1.8

*Conditions for ARGET ATRP with Sn(EH)₂ as the reducing agent.

Conclusion: A Versatile Initiator for Advanced Polymer Synthesis

This compound is a valuable initiator in the ATRP toolkit, offering unique kinetic characteristics and the potential for stereocontrol. Its slower initiation rate, while requiring careful consideration in reaction design, provides opportunities for controlling polymer dispersity and achieving high monomer conversions. The chiral nature of the (S)-enantiomer, particularly when used in conjunction with Lewis acids, opens up exciting possibilities for the synthesis of tactic polymers with ordered microstructures and novel properties. By understanding the principles outlined in this guide and carefully implementing the provided protocols, researchers can effectively harness the capabilities of this initiator to create well-defined polymers for a wide range of applications.

References

  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
  • Lutz, J. F., & Matyjaszewski, K. (2005). Stereoblock copolymers and tacticity control in controlled/living radical polymerization. Journal of the American Chemical Society, 127(38), 13458-13459.
  • Anastasaki, A., Nikolaou, V., Nurumbetov, G., Wilson, P., Kempe, K., Quinn, J. F., Davis, T. P., & Haddleton, D. M. (2016).
  • Anastasaki, A., et al. (2021). Tailoring polymer dispersity by mixing ATRP initiators. Polymer Chemistry, 12(39), 5583-5588.
  • Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015-4039.
  • Wikipedia. (2023).
  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular engineering by atom transfer radical polymerization. Journal of the American Chemical Society, 136(18), 6513-6533.
  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
  • Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials.
  • Matyjaszewski Polymer Group. (n.d.).
  • Matyjaszewski Polymer Group. (n.d.). ICRTG. Carnegie Mellon University.
  • LibreTexts. (2021). 2.
  • Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2001). Synthesis of Block Copolymers. Advances in Polymer Science, 158, 1-124.
  • Majerska, K., & Duda, A. (2004). Stereocontrolled polymerization of racemic lactide with chiral initiator: combining stereoelection and chiral ligand-exchange mechanism. Journal of the American Chemical Society, 126(4), 1026-1027.
  • Hadjicharalambous, C., Flouraki, C., Narain, R., & Vamvakaki, M. (2018). Synthetic procedure followed for the preparation of the ATRP initiator,...
  • Smeets, N. M., Heise, A., & Meijer, E. W. (2004). Cascade Synthesis of Chiral Block Copolymers Combining Lipase Catalyzed Ring Opening Polymerization and Atom Transfer Radical Polymerization. Biomacromolecules, 5(5), 1633-1640.
  • Majerska, K., & Duda, A. (2004). Stereocontrolled polymerization of racemic lactide with chiral initiator: combining stereoelection and chiral ligand-exchange mechanism. PubMed.
  • Matyjaszewski Polymer Group. (n.d.).
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  • Senkal, B. F., Hizal, G., & Bicak, N. (2001). Atom transfer radical polymerization through N-chlorosulfonamides. Journal of Polymer Science Part A: Polymer Chemistry, 39(15), 2691-2695.
  • CN104945118A - Preparation method of ethyl 2-chloropropionate.

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Application Note: ETHYL (S)-2-CHLORO PROPIONATE as a Key Chiral Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of Ethyl (S)-2-chloro propionate, a pivotal chiral building block in modern pharmaceutical synthesis. We delve into its fundamental properties, safety protocols, and its strategic application in the stereoselective synthesis of high-value active pharmaceutical ingredients (APIs). The core of this document is a detailed protocol for the synthesis of (S)-2-arylpropionic acid derivatives, a class that includes many non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens." By explaining the causality behind experimental choices and integrating robust analytical validation steps, this guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate.

Introduction: The Significance of Chirality and this compound

In pharmaceutical development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral drugs, one enantiomer often exhibits the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. The "profen" class of NSAIDs is a classic example, where the (S)-enantiomer is responsible for the anti-inflammatory action.[1]

This compound, also known as Ethyl L-alpha-chloropropionate, has emerged as a critical intermediate for the efficient and stereocontrolled synthesis of these and other complex chiral molecules.[2][3] Its value lies in the electrophilic carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities while retaining the crucial (S)-stereochemistry. This application note will illuminate the practical aspects of utilizing this reagent, focusing on a representative synthesis that underscores its importance.

Physicochemical Properties and Safety Profile

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation. This compound is a colorless liquid with a distinct pungent odor.[4][5] It is generally insoluble in water but soluble in common organic solvents like alcohols and ethers.[2][6]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number74497-15-7[7]
Molecular FormulaC₅H₉ClO₂[7]
Molecular Weight136.58 g/mol [4][7]
Boiling Point149 °C at 760 mmHg[2][8]
Density1.081 g/cm³[2][8]
Flash Point38 - 49.5 °C[2][8]
Storage Condition2-8 °C, in a flammable liquid storage area[2][5]
Safety and Handling Precautions

This compound is a flammable liquid and vapor that can form explosive mixtures with air.[5][9][10] It is classified as a skin, eye, and respiratory irritant.[11] All manipulations must be conducted in a well-ventilated fume hood, away from heat, sparks, and open flames.[10][11]

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., Nitrile).

  • Splash-proof safety goggles and a face shield.

  • Flame-retardant laboratory coat.

  • Appropriate respiratory protection if ventilation is inadequate.

Handling Procedures:

  • Ground and bond all containers and receiving equipment to prevent static discharge.[10]

  • Use non-sparking tools.[10]

  • In case of fire, use alcohol-resistant foam, dry chemical, or CO₂ extinguishers. Avoid using a direct water stream as it may be inefficient.[5][10]

  • Spills should be contained and absorbed with an inert material.

This compound is incompatible with strong oxidizing acids, caustic solutions, alkali metals, and hydrides, as these can cause vigorous and exothermic reactions.[3][5][10]

Core Synthetic Application: Stereoselective Synthesis of (S)-Profens

The primary utility of this compound in pharmaceuticals is the synthesis of chiral 2-arylpropionic acids. The general strategy involves a nucleophilic substitution reaction where the chloride is displaced by an aryl nucleophile. This transformation is critical as it forms the carbon-carbon bond that attaches the stereocenter to the aromatic ring system characteristic of profens.

The Underlying Principle: SN2 Reaction and Inversion of Stereochemistry

The key to this synthesis is the SN2 (Substitution Nucleophilic Bimolecular) reaction mechanism. In this mechanism, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride atom). This backside attack results in a predictable and clean inversion of configuration at the stereocenter.

However, for the synthesis of the therapeutically active (S)-profens, we must start with an (R)-configured substrate if the mechanism proceeds via a classic SN2 inversion. Alternatively, and more commonly, a reaction pathway is chosen that proceeds with retention, or a double inversion, to yield the desired (S) product from the (S) starting material. For the purpose of this guide, we will describe a Friedel-Crafts alkylation, a well-established method where the stereocenter is typically retained.

Causality Note: The choice of catalyst and reaction conditions is crucial. Lewis acids like AlCl₃ are employed to activate the aromatic substrate, facilitating the alkylation. The solvent must be anhydrous, as Lewis acids react violently with water.

SN2_Mechanism sub Ethyl (S)-2-chloropropionate (Starting Material) ts Transition State sub->ts 1. Complexation with Catalyst prod Aryl-substituted Propionate (Product Intermediate) ts->prod 3. Product Formation (Retention of Stereochemistry) nuc Aryl Nucleophile (e.g., Activated Benzene) nuc->ts 2. Nucleophilic Attack cat Lewis Acid Catalyst (e.g., AlCl₃) cat->ts

Figure 1: Simplified logical flow for the Lewis-acid catalyzed arylation of this compound.

Protocol: Synthesis of Ethyl (S)-2-(4-isobutylphenyl)propanoate (Ibuprofen Ethyl Ester Intermediate)

This protocol outlines a representative Friedel-Crafts alkylation to produce the ethyl ester intermediate of Ibuprofen.

Materials:

  • This compound (1.0 eq)

  • Isobutylbenzene (3.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M aq.)

  • Saturated Sodium Bicarbonate solution (aq.)

  • Brine (Saturated NaCl solution, aq.)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube (CaCl₂)

  • Addition funnel

  • Thermometer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble the flame-dried three-neck flask under an inert atmosphere. Equip it with a magnetic stirrer, thermometer, and an addition funnel.

  • Initial Charging: Charge the flask with isobutylbenzene (3.0 eq) and anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous AlCl₃ (1.2 eq) to the stirred solution. Caution: This addition is exothermic. Maintain the temperature below 5 °C.

  • Substrate Addition: Add this compound (1.0 eq) to the addition funnel and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 1M HCl. Caution: This is a highly exothermic and gas-evolving step.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure Ethyl (S)-2-(4-isobutylphenyl)propanoate.

Experimental_Workflow setup 1. Assemble Dry Glassware under Inert Atmosphere charge 2. Charge Isobutylbenzene & DCM, Cool to 0°C setup->charge catalyst 3. Add AlCl₃ Catalyst charge->catalyst substrate 4. Add Ethyl (S)-2-chloro propionate Dropwise catalyst->substrate react 5. Stir at 0-5°C for 2-3h (Monitor by TLC) substrate->react quench 6. Quench with Ice/HCl react->quench Reaction Complete extract 7. Liquid-Liquid Extraction quench->extract wash 8. Wash with HCl, NaHCO₃, Brine extract->wash dry 9. Dry with MgSO₄ & Filter wash->dry concentrate 10. Concentrate Solvent dry->concentrate purify 11. Flash Chromatography concentrate->purify final_product Pure Ibuprofen Ethyl Ester purify->final_product Final Product

Figure 2: Step-by-step experimental workflow for the synthesis of an Ibuprofen intermediate.

Analytical & Quality Control

Verifying the identity, purity, and stereochemical integrity of the product is the most critical part of the process. This self-validating step ensures the success of the synthesis.

Table 2: Expected Analytical Data for Ethyl (S)-2-(4-isobutylphenyl)propanoate

Analysis TypeExpected Result
¹H NMR Characteristic peaks for ethyl ester, isobutyl group, aromatic protons, and the chiral methine proton.
¹³C NMR Corresponding carbon signals for all unique carbons in the molecule.
Mass Spec (MS) Molecular ion peak corresponding to the product's molecular weight.
Chiral HPLC/GC A single major peak indicating high enantiomeric excess (e.e. >98%). Comparison with a racemic standard is required.

Trustworthiness Note: The determination of enantiomeric excess (e.e.) is non-negotiable. Without this analysis, the stereochemical outcome of the reaction is unknown. A protocol is only successful if the desired stereoisomer is produced with high purity.

Troubleshooting Guide

Table 3: Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Reaction Yield 1. Inactive catalyst (hydrolyzed AlCl₃).2. Incomplete reaction.3. Product loss during work-up.1. Use fresh, anhydrous AlCl₃ from a sealed container.2. Extend reaction time or allow to warm slightly; confirm with TLC.3. Ensure proper phase separation and minimize transfers.
Racemization (Low e.e.) 1. Reaction temperature was too high.2. Prolonged exposure to acidic/basic conditions during work-up.1. Strictly maintain the reaction temperature below 5 °C.2. Perform the work-up efficiently and without delay. Neutralize promptly.
Multiple Products 1. Isomerization of the isobutylbenzene.2. Dialkylation of the aromatic ring.1. Ensure a sufficient excess of the aromatic substrate.2. Maintain low reaction temperatures.

Conclusion

This compound is a highly effective and valuable chiral intermediate for the stereoselective synthesis of pharmaceutical compounds. Its utility, particularly in the production of (S)-profens, is well-established. By employing carefully controlled reaction conditions, such as those detailed in the Friedel-Crafts protocol, researchers can successfully synthesize complex chiral molecules with high yield and excellent enantiomeric purity. Adherence to strict safety protocols and robust analytical validation are essential to ensure both the safety of the operator and the integrity of the final product.

References

  • Current time information in New York, NY, US. Google. Retrieved January 21, 2026.
  • S-Ethyl 2-chloropropionate - ChemBK. (2024). ChemBK. Retrieved January 21, 2026, from [Link]

  • Ethyl 2-chloropropionate: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

  • Ethyl 2-chloropropionate. PubChem, National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Ethyl 2-Chloropropionate CAS NO 535 - 13 - 7 Pharmaceutical Intermediates Production. Xiamen Sage Global Trade Co., Ltd. Retrieved January 21, 2026, from [Link]

  • Pharmaceutical Intermediates this compound CAS NO 74497 -15 - 7. Xiamen Sage Global Trade Co., Ltd. Retrieved January 21, 2026, from [Link]

  • Ethyl 2-chloropropionate (CAS 535-13-7): Applications and Sourcing Strategies. (2024). Medium. Retrieved January 21, 2026, from [Link]

  • (R)-2-chloro-propionic acid ethyl ester - ChemBK. (2024). ChemBK. Retrieved January 21, 2026, from [Link]

  • Preparation method of ethyl 2-chloropropionate. (2016). Google Patents.
  • Preparation of 2-chloropropionic acid esters. (1985). Google Patents.
  • Morrone, R., et al. (2007). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. Rasayan J. Chem. Retrieved January 21, 2026, from [Link]

  • Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid. (2006). Google Patents.
  • Ethyl-2-chloro propionate, 95%. Ottokemi. Retrieved January 21, 2026, from [Link]

  • Propanoic acid, 2-chloro-, ethyl ester. NIST WebBook. Retrieved January 21, 2026, from [Link]

  • Gacić, M., & Tasić, L. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Farmacja Polska. Retrieved January 21, 2026, from [Link]

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Application Notes and Protocols for the Stereospecific Synthesis of Ethyl (S)-2-Chloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in Advanced Synthesis

Ethyl (S)-2-chloropropionate is a pivotal chiral building block in the pharmaceutical and agrochemical industries. Its importance lies in the stereospecificity required for the synthesis of a multitude of biologically active molecules, where a single enantiomer confers the desired therapeutic or herbicidal activity. For instance, it serves as a key intermediate for α-substituted propionic acid herbicides and non-steroidal anti-inflammatory drugs (NSAIDs). The incorrect enantiomer can be inactive or, in some cases, elicit undesirable side effects. Therefore, robust and reliable protocols for the synthesis of enantiomerically pure Ethyl (S)-2-chloropropionate are of paramount importance for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the stereospecific alcoholysis of 2-chloropropionyl chloride to yield Ethyl (S)-2-chloropropionate. We will delve into the mechanistic underpinnings of the synthesis, provide detailed, field-proven protocols, and discuss the critical analytical methods for ensuring the enantiomeric purity of the final product.

Reaction Mechanism: A Nucleophilic Acyl Substitution Approach

The synthesis of ethyl 2-chloropropionate from 2-chloropropionyl chloride and ethanol proceeds via a nucleophilic acyl substitution mechanism. This reaction is generally rapid and exothermic. The core steps of the mechanism are as follows:

  • Nucleophilic Attack: The alcohol's oxygen atom, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 2-chloropropionyl chloride.

  • Formation of a Tetrahedral Intermediate: This nucleophilic attack leads to the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: A mild base is often employed to neutralize the hydrogen chloride (HCl) byproduct that is formed. This prevents potential side reactions and drives the reaction to completion.

To ensure the synthesis of the (S)-enantiomer, it is crucial to start with an enantiomerically pure precursor, namely (S)-2-chloropropionyl chloride. The alcoholysis reaction itself does not typically affect the stereocenter, thus preserving the chirality of the starting material.

Synthetic Workflow: From Chiral Precursor to Final Product

The overall synthetic strategy involves a multi-step process, commencing with a readily available chiral starting material, L-alanine, to ensure the desired (S)-stereochemistry in the final product.

SynthesisWorkflow cluster_0 Step 1: Synthesis of (S)-2-Chloropropionic Acid cluster_1 Step 2: Synthesis of (S)-2-Chloropropionyl Chloride cluster_2 Step 3: Alcoholysis to Ethyl (S)-2-Chloropropionate L_Alanine L-Alanine Diazotization Diazotization (NaNO₂, HCl, 0-5°C) L_Alanine->Diazotization S_Acid (S)-2-Chloropropionic Acid Diazotization->S_Acid S_Acid_2 (S)-2-Chloropropionic Acid Chlorination Chlorination (Thionyl Chloride, Reflux) S_Acid_2->Chlorination S_AcylChloride (S)-2-Chloropropionyl Chloride Chlorination->S_AcylChloride S_AcylChloride_2 (S)-2-Chloropropionyl Chloride Alcoholysis Alcoholysis (Anhydrous conditions, 10-20°C) S_AcylChloride_2->Alcoholysis Ethanol Ethanol Ethanol->Alcoholysis S_Ester Ethyl (S)-2-Chloropropionate Alcoholysis->S_Ester

Caption: Overall synthetic workflow for Ethyl (S)-2-Chloropropionate.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Chloropropionic Acid from L-Alanine

This procedure is adapted from a well-established method for the diazotization of α-amino acids.[1]

Materials:

Reagent/MaterialGradeSupplier
(S)-Alanine≥99%Sigma-Aldrich
Hydrochloric Acid (5 N)ReagentFisher Scientific
Sodium NitriteACS Reagent, ≥97%Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich
Sodium CarbonateAnhydrousFisher Scientific
Calcium ChlorideAnhydrousFisher Scientific

Procedure:

  • In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid.

  • Cool the mixture to 0°C in an ice/salt bath.

  • Prepare a pre-cooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water and add it dropwise to the alanine solution over approximately 2 hours, maintaining the reaction temperature below 5°C with vigorous stirring.

  • After the addition is complete, allow the reaction to stand at room temperature overnight.

  • Carefully add solid sodium carbonate in small portions to the vigorously stirred mixture to neutralize the excess acid until foaming ceases.

  • Extract the aqueous solution with four 400 mL portions of diethyl ether.

  • Combine the ether extracts and dry over anhydrous calcium chloride for at least 10 hours.

  • Filter to remove the drying agent and concentrate the ether solution using a rotary evaporator.

  • The crude (S)-2-chloropropionic acid is then purified by fractional distillation under reduced pressure (boiling point: 75-77°C at 10 mmHg).[1]

Protocol 2: Synthesis of (S)-2-Chloropropionyl Chloride

This protocol utilizes thionyl chloride for the conversion of the carboxylic acid to the acyl chloride.[2][3]

Materials:

Reagent/MaterialGradeSupplier
(S)-2-Chloropropionic AcidAs synthesized in Protocol 1-
Thionyl Chloride≥99%Sigma-Aldrich

Procedure:

  • In a two-necked round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, place the (S)-2-chloropropionic acid.

  • Slowly add thionyl chloride (1.5 to 2.0 molar equivalents) to the flask. This step should be performed in a well-ventilated fume hood as the reaction evolves HCl and SO₂ gases.

  • Heat the reaction mixture to reflux (approximately 80°C) for 3-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride by distillation, initially at atmospheric pressure, followed by vacuum distillation.

  • Purify the crude (S)-2-chloropropionyl chloride by fractional distillation under reduced pressure.

Protocol 3: Alcoholysis of (S)-2-Chloropropionyl Chloride to Ethyl (S)-2-Chloropropionate

This protocol describes the final esterification step. It is crucial to use anhydrous ethanol to prevent hydrolysis of the acyl chloride.[4][5][6]

Materials:

Reagent/MaterialGradeSupplier
(S)-2-Chloropropionyl ChlorideAs synthesized in Protocol 2-
EthanolAnhydrous, ≥99.5%Sigma-Aldrich

Procedure:

  • In a three-necked round-bottomed flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous ethanol (1.0 to 1.2 molar equivalents).

  • Cool the flask in an ice-water bath to 0-5°C.

  • Add (S)-2-chloropropionyl chloride dropwise from the dropping funnel to the cooled ethanol with stirring, maintaining the temperature between 10-20°C.[4][5][6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The reaction mixture is then carefully neutralized with a mild base, such as a saturated sodium bicarbonate solution, to quench any remaining acyl chloride and neutralize the HCl byproduct.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ethyl (S)-2-chloropropionate by vacuum distillation.

Analytical Quality Control: Ensuring Enantiomeric Purity

The determination of the enantiomeric excess (e.e.) is a critical quality control step. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common and reliable methods for this analysis.

Analytical Workflow

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 Chiral Chromatography cluster_2 Data Analysis Sample Ethyl (S)-2-Chloropropionate (from synthesis) Dilution Dilute with appropriate solvent (e.g., hexane for GC/HPLC) Sample->Dilution Injection Inject sample onto chiral column Separation Enantiomer Separation (GC or HPLC) Injection->Separation Detection Detection (FID for GC, UV for HPLC) Separation->Detection Chromatogram Obtain Chromatogram Integration Integrate peak areas of (S) and (R) enantiomers Chromatogram->Integration Calculation Calculate Enantiomeric Excess (e.e.) Integration->Calculation

Caption: Analytical workflow for determining enantiomeric excess.
Chiral Gas Chromatography (GC) Method

Instrumentation and Conditions:

ParameterSpecification
GC System Agilent 7890B or equivalent
Column CycloSil-B or similar heptakis(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin based chiral capillary column
Carrier Gas Helium or Hydrogen
Injector Temperature 250°C
Detector Flame Ionization Detector (FID)
Detector Temperature 270°C
Oven Program Start at a lower temperature (e.g., 80°C) and ramp up to achieve separation of the enantiomers. The exact program will need to be optimized.
Chiral High-Performance Liquid Chromatography (HPLC) Method

Instrumentation and Conditions:

ParameterSpecification
HPLC System Waters Alliance e2695 or equivalent
Column Polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD-H
Mobile Phase Typically a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). The ratio will need to be optimized for best separation.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 30°C
Detection UV at 224 nm

Calculation of Enantiomeric Excess (e.e.):

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Safety Precautions

  • 2-Chloropropionyl chloride is a corrosive, flammable, and highly reactive substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Thionyl chloride is also highly corrosive and toxic. It reacts with water to release toxic gases (HCl and SO₂). Handle with extreme care in a fume hood.

  • Diazotization reactions can be hazardous if not properly controlled. The temperature must be kept low to prevent the uncontrolled decomposition of the diazonium salt.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The successful synthesis of enantiomerically pure Ethyl (S)-2-chloropropionate is a multi-step process that demands careful attention to stereochemistry, reaction conditions, and purification techniques. By starting with the appropriate chiral precursor, such as L-alanine, and employing robust synthetic and analytical protocols, researchers can confidently produce this valuable intermediate with high enantiomeric purity, enabling the advancement of research and development in the pharmaceutical and agrochemical sectors.

References

  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]

  • Patsnap. (n.d.). Preparation method of ethyl 2-chloropropionate. Eureka. [Link]

  • Koppenhoefer, B., & Schurig, V. (1988). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 66, 151. [Link]

  • Natta, I. A. (1930). dl-ALANINE. Organic Syntheses, 10, 4. [Link]

  • Google Patents. (n.d.). CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride.
  • Google Patents. (n.d.). CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid.
  • ResearchGate. (n.d.). Accurate measurement of optical purity of 2-chloropropionic acid by precolumn derivatization-high performance liquid chromatography and its application. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • ResearchGate. (2015). Separation of Enantiomers by Inclusion Gas Chromatography: On the Influence of Water in the Molecular Complexation of Methyl 2-Chloropropanoate Enantiomers and the Modified γ-Cyclodextrin Lipodex-E. [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]

  • PubMed Central (PMC). (2021, February 21). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. [Link]

Sources

Application Notes & Protocols: The Reaction of Ethyl (S)-2-Chloropropionate with Amines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Abstract

Ethyl (S)-2-chloropropionate is a cornerstone chiral building block in modern organic and medicinal chemistry. Its reaction with amines via nucleophilic substitution is a fundamental transformation for the stereoselective synthesis of a vast array of biologically active molecules, most notably α-amino acid derivatives. This guide provides an in-depth exploration of this critical reaction, moving beyond a simple recitation of steps to explain the underlying mechanistic principles, stereochemical outcomes, and the critical parameters that govern success. Detailed, field-tested protocols are provided to empower researchers in drug development and related disciplines to harness this reaction with precision and confidence.

Scientific Foundation: Mechanism and Stereochemical Integrity

The reaction between ethyl (S)-2-chloropropionate and a primary or secondary amine is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[1] Understanding the nuances of this mechanism is paramount to controlling the reaction's outcome, particularly its stereochemistry.

1.1. The Sₙ2 Pathway: A Concerted Dance

The Sₙ2 mechanism is a single-step, concerted process where bond-forming and bond-breaking occur simultaneously.[2] The key event is the backside attack : the lone pair of electrons on the amine's nitrogen atom (the nucleophile) attacks the electrophilic carbon atom—the one bonded to the chlorine—from the side directly opposite to the chlorine atom (the leaving group).[1][3]

As the new carbon-nitrogen bond begins to form, the carbon-chlorine bond concurrently weakens and breaks. This process moves through a high-energy pentacoordinated transition state where the central carbon is momentarily associated with both the incoming amine and the outgoing chloride ion.[2]

1.2. Walden Inversion: The Stereochemical Imperative

A defining and critical feature of the Sₙ2 reaction is the inversion of configuration at the chiral center, an effect known as Walden inversion.[2][3] Because the amine nucleophile can only attack from the side opposite the leaving group, the three-dimensional arrangement of the substituents around the chiral carbon is effectively flipped, much like an umbrella turning inside out in the wind.

Therefore, when starting with the (S)-enantiomer of ethyl 2-chloropropionate, the resulting product, an ethyl (R)-2-aminopropionate derivative, will have the opposite (R)-configuration. Maintaining this stereochemical purity is often a critical objective in pharmaceutical synthesis, where the biological activity of enantiomers can differ dramatically.

Caption: Sₙ2 Mechanism with Walden Inversion.

Core Experimental Protocol: Stereoselective Amination

This protocol provides a robust and generalizable method for the synthesis of ethyl (R)-2-(alkylamino)propanoates.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Ethyl (S)-2-chloropropionate>98% enantiomeric excessStandard Chemical SupplierHandle in a fume hood. Irritant.[4]
Primary/Secondary AmineReagent GradeStandard Chemical Supplier
Triethylamine (Et₃N)AnhydrousStandard Chemical SupplierActs as an HCl scavenger.
Acetonitrile (MeCN)AnhydrousStandard Chemical SupplierA suitable polar aprotic solvent.
Diethyl Ether (Et₂O)AnhydrousStandard Chemical SupplierFor extraction.
Saturated aq. NaHCO₃Lab PreparedFor aqueous wash.
BrineLab PreparedFor aqueous wash.
Anhydrous MgSO₄ or Na₂SO₄Standard Chemical SupplierFor drying organic layer.

2.2. Step-by-Step Procedure

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 equivalent) and anhydrous acetonitrile (approx. 0.2 M concentration based on the amine).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equivalents) dropwise while stirring. Causality Note: The reaction generates one equivalent of HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Triethylamine is a non-nucleophilic base that neutralizes the acid in situ, allowing the reaction to proceed to completion.[5]

  • Substrate Addition: Slowly add ethyl (S)-2-chloropropionate (1.1 equivalents) to the stirred solution at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting chloropropionate is consumed.

  • Work-up: a. Filter the reaction mixture to remove the triethylammonium chloride salt precipitate. Wash the solid with a small amount of diethyl ether. b. Combine the filtrate and the ether washings and concentrate the solution under reduced pressure. c. Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. d. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Causality Note: These washes remove any remaining salts and water-soluble impurities. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Characterization: a. Purify the crude product by flash column chromatography on silica gel or by vacuum distillation, depending on the physical properties of the product.[6] b. Characterize the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. c. Confirm the stereochemical outcome by measuring the optical rotation and comparing it to literature values for the expected (R)-enantiomer.

2.3. Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Amine & Et₃N in MeCN at 0°C B Add Ethyl (S)-2-chloropropionate A->B C Warm to RT & Stir 12-24h B->C D Monitor via TLC/GC-MS C->D E Filter Precipitate D->E Reaction Complete F Concentrate Filtrate E->F G Extract with Ether & Wash F->G H Dry & Concentrate G->H I Purify (Chromatography/Distillation) H->I J Characterize (NMR, MS) Confirm Optical Rotation I->J

Caption: Experimental Workflow for Amination.

Optimizing for Success: Key Reaction Parameters

The efficiency, yield, and stereochemical purity of the amination reaction are highly dependent on several factors.[7][8][9][10][11] A systematic approach to optimizing these parameters is crucial for robust results.

ParameterInfluence on ReactionExpert Recommendations & Rationale
Amine Nucleophilicity The reaction rate is directly proportional to the nucleophilicity of the amine.Primary amines are generally more reactive than secondary amines due to reduced steric hindrance around the nitrogen atom. Electron-donating groups on the amine increase nucleophilicity, while electron-withdrawing groups decrease it.
Solvent Choice The solvent significantly impacts the nucleophile's reactivity.Polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO) are ideal. They solvate the counter-ion (e.g., triethylammonium) but leave the amine nucleophile relatively "bare," enhancing its reactivity. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the amine, reducing its nucleophilicity.
Temperature Reaction rates increase with temperature.The reaction is often started at 0 °C to control the initial exotherm and then warmed to room temperature. For less reactive amines, gentle heating (e.g., 40-60 °C) may be required. Caution: Excessive heat can increase the risk of side reactions and potential racemization of the chiral center.[6]
Base Selection An appropriate base is needed to neutralize the HCl byproduct.A non-nucleophilic, tertiary amine like triethylamine or diisopropylethylamine (DIPEA) is standard. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar solvents like DMF.
Concentration The reaction follows second-order kinetics.The rate is dependent on the concentration of both the amine and the ethyl (S)-2-chloropropionate.[3] Reasonable concentrations (0.1-0.5 M) typically provide a good balance between reaction rate and solubility.

Applications in Pharmaceutical R&D

The stereoselective introduction of an amino group is a frequent necessity in the synthesis of active pharmaceutical ingredients (APIs).

  • Chiral Amino Acid Synthesis: This reaction provides a direct route to non-natural α-amino acid esters, which are vital components of peptidomimetics, enzyme inhibitors, and other complex drug molecules.[12][13]

  • Herbicide and Agrochemical Development: Many potent herbicides, such as those in the aryloxyphenoxypropionate class, are synthesized using chiral 2-chloropropionic acid derivatives as key intermediates.[14][15]

  • Anti-Inflammatory Drugs: The synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) relies on intermediates derived from 2-chloropropionate.[16]

The use of an enantiomerically pure starting material like ethyl (S)-2-chloropropionate is a prime example of a chiral pool strategy, ensuring that the desired stereochemistry is incorporated early and efficiently, avoiding costly and often difficult chiral separations later in the synthetic sequence.

Safety and Handling

  • Ethyl (S)-2-chloropropionate: Is an irritant. Direct contact with skin, eyes, and the respiratory tract should be avoided.[4]

  • General Precautions: All manipulations should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate chemical-resistant gloves, is mandatory.[17]

  • Amines: Many amines are corrosive and/or toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.

References

  • Current time information in New York, NY, US. (n.d.). Google Search.
  • CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid. (n.d.). Google Patents.
  • Preparation method of ethyl 2-chloropropionate. (n.d.). Eureka | Patsnap. Retrieved January 21, 2026, from [Link]

  • EP0163435A2 - Preparation of 2-chloropropionic acid esters. (n.d.). Google Patents.
  • Clark, J. (n.d.). Nucleophilic addition/elimination in the reaction between acyl chlorides and amines. Chemguide. Retrieved January 21, 2026, from [Link]

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  • CN103467334B - The synthetic method of N-(2-chloro)-propionyl-glutamine. (n.d.). Google Patents.
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  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • CN102344355A - Method for preparing chiral (S)-2-propionic acid. (n.d.). Google Patents.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (S)-2-chloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl (S)-2-chloropropionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral intermediate. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental work.

Ethyl (S)-2-chloropropionate is a key building block in the synthesis of many pharmaceuticals and agrochemicals.[1][2][3] Its successful synthesis, with high chemical and enantiomeric purity, is critical for the efficacy and safety of the final product. This guide is structured in a question-and-answer format to directly address the specific issues you may face.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Ethyl (S)-2-chloropropionate?

A1: There are several established routes, each with its own advantages and challenges:

  • Chlorination of (S)-Ethyl lactate: This is a widely used method involving the reaction of commercially available (S)-Ethyl lactate with a chlorinating agent like thionyl chloride (SOCl₂) or phosgene.[4][5] The reaction proceeds via a chlorosulphinate intermediate when using SOCl₂.

  • Esterification of (S)-2-chloropropionic acid: This involves a classic Fischer esterification of (S)-2-chloropropionic acid with ethanol, typically in the presence of an acid catalyst.

  • Alcoholysis of 2-chloropropionyl chloride: This method reacts 2-chloropropionyl chloride with ethanol.[6][7] It is a high-yielding and fast reaction but requires careful handling of the moisture-sensitive acid chloride.

  • Kinetic Resolution of racemic Ethyl 2-chloropropionate: This enzymatic approach uses lipases to selectively hydrolyze or transesterify one enantiomer from a racemic mixture, leaving the desired (S)-enantiomer.[1][8]

Q2: My final product has a low enantiomeric excess (e.e.). What are the likely causes?

A2: Low enantiomeric excess is a common problem and can arise from several factors depending on your synthetic route:

  • Racemization during chlorination: If you are using the thionyl chloride method with (S)-Ethyl lactate, prolonged reaction times, high temperatures, or the presence of certain impurities can lead to racemization.[4] The Sₙ2 inversion of configuration at the chiral center is the desired pathway, but competing Sₙ1-type reactions can lead to a loss of stereochemical integrity.

  • Incomplete enzymatic resolution: In enzymatic methods, the reaction may not have reached optimal conversion, or the enzyme's selectivity may be lower than expected under your reaction conditions (pH, temperature, solvent).[9]

  • Starting material purity: The enantiomeric purity of your starting material, such as (S)-Ethyl lactate or (S)-2-chloropropionic acid, directly impacts the final product's e.e. Always verify the purity of your starting materials.

Q3: The yield of my reaction is consistently low. What should I investigate?

A3: Low yields can be attributed to a variety of factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be monitored by techniques like TLC, GC, or NMR.[10][11]

  • Side reactions: Depending on the method, side reactions can consume your starting material or product. For example, in the thionyl chloride route, elimination reactions can occur.

  • Product loss during workup and purification: Ethyl 2-chloropropionate is a relatively volatile and water-soluble compound.[12][13] Significant amounts can be lost during aqueous washes or evaporation steps. Distillation parameters also need to be carefully controlled to avoid losses.

  • Decomposition: The product can be sensitive to strong bases and high temperatures, leading to decomposition.

Troubleshooting Guide

Issue 1: Low Yield in the Chlorination of (S)-Ethyl Lactate with Thionyl Chloride

Q: I am reacting (S)-Ethyl lactate with thionyl chloride, and my yield is below 50%. What are the possible causes and how can I improve it?

A: This is a common issue that can often be resolved by carefully controlling the reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached completion. This can be due to insufficient reaction time or temperature.Monitor the reaction progress using GC or NMR to determine the optimal reaction time. A slight excess of thionyl chloride (1.1-1.3 equivalents) can also drive the reaction to completion.[4]
Side Reactions At higher temperatures, elimination reactions can occur, leading to the formation of ethyl acrylate.Maintain a low reaction temperature, typically between 0-10 °C, during the addition of thionyl chloride.[4]
Product Loss During Workup The product has some solubility in water and is volatile. Multiple aqueous washes or aggressive solvent removal can lead to significant losses.Minimize the number of aqueous washes. Use a saturated brine solution to reduce the solubility of the product in the aqueous phase. During solvent removal, use a rotary evaporator with a carefully controlled temperature and vacuum.
Hydrolysis of Product Any remaining water in the reaction mixture or introduced during workup can hydrolyze the product back to 2-chloropropionic acid.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Experimental Workflow: Chlorination of (S)-Ethyl Lactate

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Inert Atmosphere add_solvents Add (S)-Ethyl Lactate & Anhydrous Solvent start->add_solvents cool Cool to 0-5°C add_solvents->cool add_socl2 Slowly Add Thionyl Chloride cool->add_socl2 react Stir at Room Temp add_socl2->react quench Quench with Ice Water react->quench extract Extract with Ether/DCM quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over MgSO₄ wash->dry filter_evap Filter & Evaporate Solvent dry->filter_evap distill Vacuum Distillation filter_evap->distill

Caption: General workflow for the synthesis of Ethyl (S)-2-chloropropionate from (S)-Ethyl lactate.

Issue 2: Poor Enantioselectivity in Enzymatic Resolution

Q: I am using a lipase to resolve racemic Ethyl 2-chloropropionate, but the enantiomeric excess (e.e.) of my recovered (S)-enantiomer is low. How can I improve the selectivity?

A: Enzymatic resolutions are sensitive to several parameters. Optimizing these can significantly improve your e.e.

Troubleshooting Decision Tree:

start Low e.e. in Enzymatic Resolution check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes solution1 Source a new batch of enzyme or test activity with a standard substrate. check_enzyme->solution1 No check_time Is the reaction time appropriate? check_conditions->check_time Yes solution2 Optimize pH, temperature, and solvent system. check_conditions->solution2 No check_separation Is the separation of product and starting material effective? check_time->check_separation Yes solution3 Perform a time-course study to find the optimal reaction time for high e.e. check_time->solution3 No solution4 Improve the purification method (e.g., fractional distillation, chromatography). check_separation->solution4 No

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl (S)-2-Chloropropionate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl (S)-2-chloropropionate. As a critical chiral building block, its efficient and stereoselective synthesis is paramount. This guide provides a structured question-and-answer format to address common challenges, offering troubleshooting advice and in-depth scientific explanations to empower your experimental success.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section directly addresses specific issues that may arise during the synthesis of ethyl (S)-2-chloropropionate, providing insights into potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than anticipated. What are the likely causes and how can I improve it?

A diminished yield can be attributed to several factors, from incomplete conversion to product loss during workup. A systematic evaluation of your process is key.

  • Potential Cause 1: Incomplete Reaction. The reaction may not have reached completion due to insufficient time or suboptimal temperature.

    • Solution: Monitor the reaction's progress using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material persists beyond the expected timeframe, consider extending the reaction duration. Temperature control is also critical; for instance, when using thionyl chloride (SOCl₂), a common chlorinating agent, maintaining a temperature between 0 °C and room temperature is often necessary to achieve a balance between reaction rate and selectivity.[1]

  • Potential Cause 2: Competing Side Reactions. The formation of undesired byproducts can significantly consume starting materials and reduce the yield of the target molecule.[2]

    • Solution: The choice of chlorinating agent and reaction conditions is crucial. The use of a milder reagent or the addition of a non-nucleophilic base, such as pyridine, can scavenge the HCl generated during the reaction with SOCl₂, thereby minimizing acid-catalyzed side reactions.[1]

  • Potential Cause 3: Product Loss During Workup and Purification. Ethyl (S)-2-chloropropionate is a relatively volatile compound, and improper handling during the isolation phase can lead to significant losses.[3]

    • Solution: Employ gentle workup and purification techniques. Minimize the use of solvents during extraction. When using a rotary evaporator to remove solvent, operate at a moderate temperature and vacuum. For purification, fractional distillation under reduced pressure is highly recommended to prevent thermal decomposition and product evaporation.[4]

Question 2: The enantiomeric excess (e.e.) of my product is poor. What factors could be compromising the stereochemistry?

Maintaining the stereochemical integrity of the chiral center is of utmost importance in this synthesis. A low enantiomeric excess is an indication that racemization has occurred.

  • Potential Cause 1: Racemization via an SN1-type Mechanism. The chlorination of the hydroxyl group can proceed through an SN1 pathway, particularly at elevated temperatures or with certain reagents. This involves the formation of a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a racemic mixture.

    • Solution: To favor an SN2 mechanism, which proceeds with inversion of configuration and preserves stereochemical purity, select a reagent system known to promote this pathway. The Appel reaction, which utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide like CCl₄, is a well-established method that typically proceeds with high stereoinversion.[5][6][7] Maintaining a low reaction temperature is also critical to disfavor the SN1 pathway.[7]

  • Potential Cause 2: In situ Racemization. The presence of acidic or basic impurities can catalyze the enolization of the ester, leading to racemization at the α-carbon.

    • Solution: Ensure all reagents and solvents are of high purity and are anhydrous. The presence of water can lead to the formation of HCl, which can promote racemization.[4] Using a non-polar solvent can also help to minimize the formation of ionic intermediates that may contribute to racemization.

Experimental Protocol: A Representative Synthesis via the Appel Reaction

For a reliable synthesis with excellent stereochemical control, the following protocol can be adapted:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve ethyl (S)-lactate (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous dichloromethane.[8]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[8]

  • Reagent Addition: Slowly add carbon tetrachloride (1.2 eq) dropwise to the cooled solution to control the exothermic reaction.[8]

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir overnight.[8]

  • Monitoring: Monitor the reaction's progress by TLC or GC until the starting material is no longer detectable.

  • Workup: Filter the reaction mixture to remove the triphenylphosphine oxide precipitate. Wash the solid with a small amount of cold dichloromethane.[8]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by fractional distillation under vacuum to obtain pure ethyl (S)-2-chloropropionate.[4]

Frequently Asked Questions (FAQs)

This section addresses broader inquiries regarding the synthesis of ethyl (S)-2-chloropropionate.

Question 3: What are the most prevalent methods for synthesizing ethyl (S)-2-chloropropionate?

Several synthetic strategies are commonly employed, each with its own set of advantages and disadvantages.

  • From (S)-Lactic Acid or its Esters: This is a direct and common approach. One can either esterify (S)-lactic acid first and then chlorinate the hydroxyl group, or chlorinate the hydroxyl group of the acid before esterification. The order of these steps can impact the overall yield and purity.[9]

  • From (S)-Alanine: Through a diazotization reaction, the amino group of (S)-alanine can be replaced by a chlorine atom with retention of configuration. However, this method can generate side products and requires stringent control of reaction conditions.

  • Enzymatic Kinetic Resolution: A racemic mixture of ethyl 2-chloropropionate can be resolved using lipases that selectively hydrolyze one enantiomer, leaving the desired (S)-enantiomer.[10] This method can yield very high enantiomeric excess but is often less economically viable for large-scale production.[10]

Table 1: Comparison of Synthetic Methods

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Chlorination of Ethyl (S)-LactateEthyl (S)-LactateSOCl₂, PPh₃/CCl₄Readily available starting material, good stereochemical control with appropriate reagents.[5][6][7]Potential for racemization, formation of byproducts.[4]
From (S)-Alanine(S)-AlanineNaNO₂, HClUtilizes a different chiral starting material.Use of diazotization reagents can be hazardous; potential for side reactions.
Enzymatic Kinetic ResolutionRacemic Ethyl 2-chloropropionateLipaseCan achieve very high enantiomeric excess.[10]Maximum theoretical yield is 50%; requires specific enzymes.[10]

Question 4: Why is the choice of solvent critical in this synthesis?

The solvent plays a pivotal role in dictating the reaction mechanism and minimizing the formation of unwanted side products.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents can stabilize the transition states of SN2 reactions, often leading to increased reaction rates. They are frequently the solvents of choice for reactions like the Appel reaction.

  • Non-Polar Solvents (e.g., Toluene, Dichloromethane): These solvents are less likely to promote ionization and can help to suppress SN1-type pathways, thereby minimizing the risk of racemization. Dichloromethane is a common solvent for the Appel reaction.[8]

  • Protic Solvents (e.g., Alcohols): These should generally be avoided as they can react with the chlorinating agents, leading to undesired byproducts and reduced yields.

Question 5: What is the most effective way to purify the final product?

The purification step is crucial for obtaining ethyl (S)-2-chloropropionate with high chemical and enantiomeric purity.

  • Fractional Distillation: This is the most common and effective method for purifying ethyl (S)-2-chloropropionate on a laboratory scale. Given its relatively low boiling point (146-149 °C), distillation should be performed under reduced pressure to prevent thermal decomposition.[4][11]

  • Chromatography: For small-scale purifications or to remove non-volatile impurities, column chromatography on silica gel can be effective. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically employed.

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains complete Reaction Complete check_completion->complete No starting material extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature (with caution) incomplete->increase_temp check_side_products Analyze for Side Products (GC-MS/NMR) complete->check_side_products side_products_present Side Products Detected check_side_products->side_products_present no_side_products No Significant Side Products check_side_products->no_side_products optimize_reagents Optimize Reagents/Conditions side_products_present->optimize_reagents check_workup Review Workup & Purification no_side_products->check_workup loss_during_workup Potential Loss During Workup/Distillation check_workup->loss_during_workup gentle_conditions Use Milder Conditions (Lower Temp/Vacuum) loss_during_workup->gentle_conditions

A systematic workflow for diagnosing the root cause of low reaction yield.

Diagram 2: Factors Influencing Enantiomeric Excess

G ee Enantiomeric Excess (e.e.) reaction_mechanism Reaction Mechanism (SN1 vs. SN2) ee->reaction_mechanism impurities Acidic/Basic Impurities ee->impurities temperature Reaction Temperature reaction_mechanism->temperature reagent Chlorinating Reagent reaction_mechanism->reagent solvent Solvent Polarity reaction_mechanism->solvent

Key experimental factors that can significantly impact the stereochemical outcome of the synthesis.

References

  • Wikipedia. Appel reaction. [Link]

  • Grokipedia. Appel reaction. [Link]

  • NROChemistry. Appel Reaction: Mechanism & Examples. [Link]

  • Stack Exchange. Why is thionyl chloride preferred for preparing alkyl chlorides from alcohols?. [Link]

  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

  • Chemistry LibreTexts. 10.5: Preparing Alkyl Halides from Alcohols. [Link]

  • Name-Reaction.com. Appel Reaction. [Link]

  • ChemBK. S-Ethyl 2-chloropropionate. [Link]

  • YouTube. Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). [Link]

  • Google Patents. US2817686A - Process for converting alcohols to chlorides.
  • Yufeng. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why?. [Link]

  • Patsnap. Preparation method of ethyl 2-chloropropionate. [Link]

  • Google Patents.
  • Google Patents. CN1868997A - Method of preparing (S)-(-)
  • Sciencemadness.org. alpha-chloropropionic acid ethyl ester. [Link]

  • Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]

  • Brainly. Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 2-chloropropionate: Comprehensive Overview and Applications. [Link]

  • Balaji Amines. Quality Control for Ethyl 2-chloropropionate: Ensuring Purity for Synthesis. [Link]

  • Ottokemi. Ethyl-2-chloro propionate, 95% 535-13-7 India. [Link]

  • Study.com. Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. [Link]

  • ResearchGate. Ethyl (1S, 2RS)- and (1S,2S)-2-(2-chloro- propanoyloxy)propanoate. Preparation and hydrolysis. [Link]

  • Chemistry Stack Exchange. Routes of formation of esters with highest yield. [Link]

  • Google Patents. Process for the preparation of optically active 2-chloropropionic acid esters.
  • PubChem. Ethyl 2-chloropropionate. [Link]

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Preventing racemization of ETHYL (S)-2-CHLORO PROPIONATE during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals on Preventing Racemization

Welcome to our dedicated technical support guide for the stereoselective synthesis of Ethyl (S)-2-chloropropionate. As a Senior Application Scientist, I understand that maintaining the enantiomeric integrity of this crucial chiral building block is paramount for the successful development of pharmaceuticals and agrochemicals. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with both the theoretical understanding and practical solutions to prevent racemization during your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary chemical mechanism responsible for the racemization of Ethyl (S)-2-chloropropionate during synthesis?

A1: The primary cause of racemization in Ethyl (S)-2-chloropropionate is the high acidity of the proton on the α-carbon (the carbon atom to which the chlorine and the carbonyl group are attached). Under unfavorable conditions, particularly in the presence of a base or excessive heat, this proton can be abstracted.[1] This abstraction leads to the formation of a planar, achiral enolate intermediate.[2][3][4] Once this planar intermediate is formed, the stereochemical information at the α-carbon is lost. Subsequent reprotonation can occur from either face of the planar enolate with equal probability, leading to a 1:1 mixture of the (S) and (R) enantiomers—a racemic mixture.[3]

The key is to conduct the synthesis under conditions that strictly minimize the formation of this enolate intermediate.

RacemizationMechanism cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer S_Enantiomer Ethyl (S)-2-chloropropionate Enolate Planar Achiral Enolate Intermediate S_Enantiomer->Enolate Proton Abstraction (Base, Heat) Enolate->S_Enantiomer Protonation R_Enantiomer Ethyl (R)-2-chloropropionate Enolate->R_Enantiomer Protonation

Caption: Mechanism of racemization via a planar enolate intermediate.

Q2: I am synthesizing Ethyl (S)-2-chloropropionate from Ethyl (S)-lactate using thionyl chloride (SOCl₂). My final product has a low enantiomeric excess (e.e.). What went wrong?

A2: This is a very common and effective reaction, but it is highly sensitive to reaction conditions. The conversion proceeds through an intermediate chlorosulphinate, and its decomposition into the final product is the critical stereochemical step.[5] Racemization in this process is almost always traced back to one of the following factors:

  • Elevated Temperature: High temperatures, especially during the decomposition of the chlorosulphinate intermediate, provide the energy needed to overcome the activation barrier for racemization pathways.

  • Prolonged Reaction Time: The longer the product is exposed to the reaction conditions, especially if HCl gas is present and temperatures are elevated, the greater the opportunity for equilibrium to be established between the enantiomers.[6]

  • Use of Catalysts: While catalysts like pyridine can be used, they can also form salts such as pyridine hydrochloride, which has been shown to cause partial racemization, particularly with prolonged heating.[5][6]

Troubleshooting Guide: Synthesis via Thionyl Chloride

Problem Root Cause Recommended Solution
Low e.e. (<90%) Reaction temperature was too high (e.g., >80°C).Maintain a strict temperature protocol. Add the Ethyl (S)-lactate to the thionyl chloride at a lower temperature (e.g., 60°C), and control the heating during the decomposition step (e.g., 75°C).[5]
Significant Racemization Reaction was heated for an extended period (e.g., >3 hours).Monitor the reaction progress (e.g., by TLC or GC) to determine the endpoint. Avoid arbitrarily long heating times. A typical heating period after addition is complete is 1.5-2 hours.[5]
Partial Racemization Pyridine was used as a catalyst and the mixture was heated excessively.If possible, perform the reaction without a pyridine catalyst. If a catalyst is necessary, use a minimal amount and adhere strictly to the temperature and time protocols to minimize the formation and influence of pyridine hydrochloride.[5][6]
Inconsistent Results Reagents were not anhydrous.Ensure all glassware is oven-dried and reagents, particularly the ethanol and ethyl lactate, are anhydrous. Moisture can lead to side reactions and inconsistencies.
Experimental Protocol: Optimized Chlorination of Ethyl (S)-Lactate
  • Preparation: To a three-necked flask equipped with a dropping funnel, condenser, and thermometer, add thionyl chloride (SOCl₂, ~1.1 eq.).

  • Addition: Begin dropwise addition of Ethyl (S)-lactate (~1.0 eq.) while maintaining the reaction temperature at approximately 60°C. The addition should be controlled over 3-4 hours.[5]

  • Decomposition: After the addition is complete, raise the temperature to 75°C and maintain for 1.5 to 2 hours to drive the decomposition of the intermediate and remove SO₂ and HCl gas.[5]

  • Work-up: Cool the reaction mixture. The crude product can be purified by vacuum distillation. It is critical to keep the distillation temperature as low as possible to prevent racemization of the final product.

Q3: Would esterifying (S)-2-chloropropionyl chloride with ethanol be a safer route to preserve stereochemistry?

A3: Yes, this is often a more reliable method for preserving the stereocenter, provided the starting (S)-2-chloropropionyl chloride is of high enantiomeric purity. This route avoids the harsh conditions and reactive intermediates of direct chlorination of the ester. However, control of temperature and moisture is still essential.

The reaction is an alcoholysis that should be performed under anhydrous conditions and at low temperatures to prevent any side reactions.[7][8]

WorkflowTroubleshooting Start Start: Low e.e. Detected in Ethyl (S)-2-chloropropionate CheckMethod Which synthesis route was used? Start->CheckMethod SOCl2 Ethyl (S)-lactate + SOCl₂ CheckMethod->SOCl2 AcidChloride (S)-2-chloropropionyl chloride + Ethanol CheckMethod->AcidChloride CheckTemp Was reaction temp > 75°C? SOCl2->CheckTemp CheckTemp2 Was reaction temp > 20°C? AcidChloride->CheckTemp2 CheckTime Was heating time > 3h? CheckTemp->CheckTime No Sol_Temp Action: Reduce and strictly control temperature. CheckTemp->Sol_Temp Yes CheckCatalyst Was a base catalyst (e.g., Pyridine) used? CheckTime->CheckCatalyst No Sol_Time Action: Monitor reaction and reduce heating time. CheckTime->Sol_Time Yes Sol_Catalyst Action: Omit catalyst or use minimal amount with care. CheckCatalyst->Sol_Catalyst Yes CheckAnhydrous Were anhydrous conditions used? CheckTemp2->CheckAnhydrous No Sol_Temp2 Action: Perform reaction at 10-20°C. CheckTemp2->Sol_Temp2 Yes Sol_Anhydrous Action: Ensure all reagents and glassware are anhydrous. CheckAnhydrous->Sol_Anhydrous No

Caption: Troubleshooting workflow for racemization issues.

Experimental Protocol: Alcoholysis of (S)-2-chloropropionyl chloride
  • Setup: In a reaction vessel cooled with a water bath, add (S)-2-chloropropionyl chloride (1 part by weight). Maintain the temperature between 10-20°C.[7][8]

  • Addition: Using a dropping funnel, add anhydrous ethanol (99% or higher, 1-2 molar equivalents) dropwise to the acid chloride.[7][8]

  • Reaction: Allow the alcoholysis reaction to proceed for 20-60 minutes within the 10-20°C temperature range.[7][8]

  • Purification: After the reaction is complete, the product can be purified by vacuum distillation. Again, use the lowest possible temperature to avoid racemization.

Q4: How can I reliably measure the enantiomeric excess (e.e.) of my final product?

A4: Visual inspection or standard analytical techniques like ¹H NMR or mass spectrometry will not differentiate between enantiomers. You must use a chiral-specific analytical method. Polarimetry can give a qualitative indication of optical activity but is not reliable for accurate e.e. determination due to its sensitivity to concentration, solvent, and temperature.[9]

Comparison of Recommended Analytical Methods

Method Principle Advantages Disadvantages
Chiral Gas Chromatography (GC) Separation of enantiomers on a chiral stationary phase column.[9]High resolution, requires a very small sample size, no derivatization needed.[9]The compound must be volatile and thermally stable.[9]
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase column using a liquid mobile phase.[10]Highly accurate and reproducible, widely applicable.[10]Can consume more solvent, may require method development for column and mobile phase selection.
NMR with Chiral Shift Reagents A chiral lanthanide shift reagent is added to the sample, forming diastereomeric complexes that have distinct signals in the NMR spectrum.[9]Provides direct spectroscopic evidence.Requires pure, isolated product; shift reagents can be expensive and cause line broadening.

For routine and accurate analysis of Ethyl (S)-2-chloropropionate, Chiral GC is often the preferred method due to the volatility of the ester.

Protocol Outline: Chiral GC Analysis
  • Column Selection: Choose a suitable chiral GC column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™).

  • Sample Preparation: Prepare a dilute solution of your purified product in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Method Development: Optimize the temperature program (oven ramp rate) and carrier gas flow rate to achieve baseline separation of the (R) and (S) enantiomer peaks.

  • Quantification: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

References
  • Process for the preparation of an alkyl 2-chloropropionate by chlorinating an alkyl lactate. (1982).
  • Preparation method of ethyl 2-chloropropionate. (n.d.). Patsnap Eureka. [Link]

  • Preparation of 2-chloropropionic acid esters. (1985).
  • Racemization of optically active compounds having a chlorine substituted chiral carbon atom. (1987).
  • Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid. (2006).
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Journal of Separation Science. [Link]

  • Determination of enantiomeric excess. (n.d.). University of Bath. [Link]

  • Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. (n.d.). Georgetown University. [Link]

  • Racemization, Enantiomerization and Diastereomerization. (2008). In Dynamic Stereochemistry of Chiral Compounds. Wiley Online Library. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2012). National Institutes of Health. [Link]

  • Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. (2014). ResearchGate. [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. (2023). National Institutes of Health. [Link]

  • Racemization. (n.d.). Wikipedia. [Link]

  • 19.11: Racemization. (2021). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis of Ethyl (S)-2-Chloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl (S)-2-chloropropionate is a critical chiral building block in the pharmaceutical and agrochemical industries. Its stereochemical purity is paramount for the efficacy and safety of the final active ingredient. The most common synthetic route involves the chlorination of ethyl (S)-lactate, typically with thionyl chloride (SOCl₂). While seemingly straightforward, this reaction is fraught with challenges that can significantly impact both chemical yield and enantiomeric excess (e.e.). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common hurdles and optimize their synthesis.

Core Synthesis Pathway & Mechanism

The conversion of a secondary alcohol like ethyl (S)-lactate to its corresponding chloride using thionyl chloride is a classic nucleophilic substitution. The stereochemical outcome is highly dependent on the reaction conditions, specifically the presence or absence of a base like pyridine.

  • Without Pyridine (Sɴi Mechanism): In a non-basic solvent, the reaction proceeds with retention of configuration via a "Substitution Nucleophilic internal" (Sɴi) mechanism. The initially formed chlorosulfite intermediate delivers the chloride from the same face, leading to the (S)-product.

  • With Pyridine (Sɴ2 Mechanism): When pyridine is added, it intercepts the chlorosulfite intermediate.[1] This forms a pyridinium salt and liberates a free chloride ion. This chloride ion then acts as a nucleophile, attacking the carbon center from the backside in a classic Sɴ2 reaction, resulting in an inversion of stereochemistry to yield the desired (R)-product. Since the goal is the (S)-enantiomer, the starting material must be ethyl (R)-lactate if pyridine is used, or the reaction must be designed to proceed with retention from ethyl (S)-lactate. For the purpose of this guide, we will focus on the synthesis of Ethyl (S)-2-chloropropionate starting from Ethyl (S)-lactate.

Synthesis Workflow Overview

Synthesis Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification A Ethyl (S)-Lactate + Thionyl Chloride (SOCl₂) B Intermediate: Ethyl (S)-2-(chlorosulfinyloxy)propanoate A->B Formation @ < 60°C C Decomposition & HCl/SO₂ Evolution B->C Heating @ > 75°C D Quench Reaction (e.g., wash with water/brine) C->D Cooling E Phase Separation (Organic Layer) D->E F Drying (e.g., MgSO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Final Product: Crude Ethyl (S)-2-chloropropionate G->H I Vacuum Distillation H->I Purification

Caption: General workflow for the synthesis and purification of ethyl (S)-2-chloropropionate.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis.

Question 1: My yield is significantly lower than expected. What are the common causes?

Answer: Low yield is a frequent issue stemming from several potential factors. A systematic approach is needed to diagnose the problem.

Potential Causes & Solutions:

  • Incomplete Reaction: The conversion of the chlorosulfinate intermediate to the final product requires sufficient thermal energy.[2]

    • Solution: Ensure the second heating step is performed at an adequate temperature (typically 75-80°C) for a sufficient duration (e.g., 1-2 hours) after the initial addition of ethyl lactate. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

  • Loss of Product During Work-up: Ethyl 2-chloropropionate is a relatively volatile and water-insoluble liquid.[3][4]

    • Solution: During aqueous washes, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to maximize recovery from the aqueous layer.[5] Ensure all phase separations are clean, minimizing the loss of the organic layer. When removing the solvent via rotary evaporation, use a moderate temperature and pressure to avoid co-distillation of the product.

  • Side Reactions: The presence of water in the starting materials or solvent can hydrolyze thionyl chloride, reducing its effective concentration. Water can also hydrolyze the product back to lactic acid derivatives.

    • Solution: Use anhydrous grade solvents and ensure your ethyl lactate is as dry as possible. Thionyl chloride should be fresh and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.

  • Improper Stoichiometry: An insufficient amount of thionyl chloride will lead to incomplete conversion.

    • Solution: While a large excess is not always necessary, using a slight molar excess (e.g., 1.05 to 1.2 equivalents) of thionyl chloride is common practice to drive the reaction to completion.[2]

Question 2: The enantiomeric excess (e.e.) of my product is poor. How can I prevent racemization?

Answer: Preserving the stereocenter is the most critical aspect of this synthesis. Racemization can occur under harsh conditions, particularly prolonged exposure to acid or high temperatures.

Potential Causes & Solutions:

  • Prolonged Heating or High Temperatures: The intermediate chlorosulfinate is stable at lower temperatures, but the final product can undergo racemization if heated for too long or at excessively high temperatures, especially in the presence of HCl byproduct.[6][7]

    • Solution: Adhere strictly to the recommended reaction temperature and time. The initial formation of the chlorosulfinate should be done at a controlled temperature (e.g., below 60°C).[2] The subsequent decomposition step should be just hot enough and long enough for the reaction to complete. Avoid temperatures exceeding 80-90°C.

  • Acid-Catalyzed Racemization: The generated HCl can protonate the ester carbonyl, facilitating enolization and subsequent racemization at the α-carbon. The presence of a base like pyridine, even in catalytic amounts, can exacerbate this if not carefully controlled, as it can form pyridinium hydrochloride.[6]

    • Solution: Minimize the time the product is in contact with acidic byproducts at high temperatures. Once the reaction is complete, cool the mixture promptly and proceed with the work-up. The work-up should include a wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.[5]

  • Purification Method: Distillation at atmospheric pressure requires high temperatures that can induce racemization.

    • Solution: Purify the final product by vacuum distillation .[5][6] This allows the product to boil at a much lower temperature, significantly reducing the risk of thermal degradation and racemization.

Troubleshooting Decision Tree

Troubleshooting Low Yield Start Low Yield or Purity Issue Check_EE Is Enantiomeric Excess (e.e.) Low? Start->Check_EE Check_Yield Is Chemical Yield Low? Start->Check_Yield Check_EE->Check_Yield No Temp Review Reaction & Distillation Temperatures. Are they too high? Check_EE->Temp Yes Reagents Were reagents/solvents anhydrous? Check_Yield->Reagents Yes Temp_Yes ACTION: Reduce heating duration. Use vacuum distillation. Temp->Temp_Yes Yes Acid Was post-reaction acid (HCl) neutralized promptly? Temp->Acid No Acid->Check_Yield Yes Acid_No ACTION: Incorporate NaHCO₃ wash during work-up. Acid->Acid_No No Reagents_No ACTION: Use anhydrous solvents. Dry starting material. Reagents->Reagents_No No Workup Was product lost during aqueous work-up? Reagents->Workup Yes Workup_Yes ACTION: Perform multiple extractions. Careful phase separation. Workup->Workup_Yes Yes Completion Did reaction go to completion (TLC/GC)? Workup->Completion No Completion_No ACTION: Increase reaction time/temp (cautiously). Check SOCl₂ moles. Completion->Completion_No No

Sources

Technical Support Center: Synthesis of Ethyl (S)-2-Chloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Catalyst Effects, Troubleshooting, and Frequently Asked Questions

Welcome to the technical support center for the synthesis of ethyl (S)-2-chloropropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the catalytic synthesis of this important chiral intermediate. Ethyl (S)-2-chloropropionate is a critical building block in the synthesis of numerous pharmaceuticals and agrochemicals, making its efficient and enantioselective production paramount.[1][2] This resource will delve into the nuances of catalyst selection, troubleshooting common experimental hurdles, and answering frequently asked questions to ensure the success of your synthetic endeavors.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of ethyl (S)-2-chloropropionate, with a focus on catalyst-related problems.

Issue 1: Low Enantioselectivity (Low ee%)

Symptoms: Chiral analysis (e.g., chiral HPLC or GC) of the product mixture reveals a low enantiomeric excess (ee%) of the desired (S)-enantiomer.

Potential Causes & Solutions:

  • Inappropriate Catalyst Selection: The choice of catalyst is the most critical factor for achieving high enantioselectivity. For enzymatic resolutions, the source and type of lipase significantly impact the outcome.[1]

    • Causality: Lipases exhibit substrate specificity and enantiopreference. A lipase that is highly selective for the hydrolysis of the (R)-ester will leave the desired (S)-ester unreacted, leading to high ee% of the (S)-enantiomer.

    • Solution: Screen a panel of lipases. Candida rugosa lipase and lipases from Pseudomonas species have shown good enantioselectivity in the hydrolysis of 2-chloropropionic acid esters.[3][4][5] For chemical catalysis, chiral ligands coordinated to a metal center are often employed. The steric and electronic properties of the ligand dictate the facial selectivity of the reaction.

  • Suboptimal Reaction Conditions: Temperature, pH, and solvent can all influence the conformational flexibility and activity of the catalyst.

    • Causality: Enzymes have an optimal temperature and pH range for activity and stability. Deviations can lead to denaturation or reduced catalytic efficiency and selectivity. In chemical catalysis, temperature can affect the transition state energies of the competing enantioselective pathways.

    • Solution:

      • Temperature: For enzymatic reactions, maintain the temperature within the optimal range for the specific lipase, typically between 30-50°C.[1] For chemical catalysts, a lower temperature often enhances enantioselectivity.

      • pH: When using lipases in aqueous media for hydrolysis, maintaining the optimal pH (often near neutral) is crucial.[1]

      • Solvent: In organic media, the choice of solvent can impact enzyme activity and enantioselectivity. Non-polar solvents like hexane or toluene are often preferred for lipase-catalyzed esterifications and transesterifications.

  • Racemization of Product: The desired (S)-enantiomer may undergo racemization under the reaction or work-up conditions.

    • Causality: The alpha-proton of the ester is acidic and can be abstracted, leading to a planar enolate intermediate that can be protonated from either face, resulting in racemization. This is more likely to occur under basic conditions or at elevated temperatures.

    • Solution: Maintain neutral or slightly acidic conditions during the reaction and work-up. Avoid prolonged heating of the product.

Issue 2: Low Conversion or Slow Reaction Rate

Symptoms: The reaction proceeds slowly, or the conversion of the starting material to the product is incomplete even after an extended reaction time.

Potential Causes & Solutions:

  • Catalyst Deactivation: The catalyst may lose its activity over time.

    • Causality: Enzymes can be denatured by temperature, pH extremes, or the presence of inhibitors. Chemical catalysts can be poisoned by impurities in the reagents or solvent.

    • Solution:

      • Ensure the purity of all reagents and solvents.

      • For enzymatic reactions, operate within the recommended temperature and pH range. Consider using immobilized enzymes to improve stability and reusability.

      • For chemical catalysts, ensure an inert atmosphere if the catalyst is sensitive to air or moisture.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.

    • Causality: The reaction rate is often proportional to the catalyst concentration.

    • Solution: Gradually increase the catalyst loading while monitoring the reaction progress. Be mindful that excessive catalyst loading can sometimes lead to side reactions or be economically unfeasible.

  • Mass Transfer Limitations (for Heterogeneous Catalysis): In reactions involving a solid catalyst (e.g., immobilized enzyme) and a liquid phase, the rate may be limited by the diffusion of reactants to the catalyst surface.

    • Causality: If the reaction at the catalyst surface is faster than the rate at which reactants can reach it, the overall observed rate will be diffusion-limited.

    • Solution: Improve agitation to enhance mixing and reduce the diffusion boundary layer. Use a smaller particle size for the catalyst to increase the surface area-to-volume ratio.

Issue 3: Formation of Byproducts

Symptoms: Analysis of the crude reaction mixture (e.g., by GC-MS or NMR) shows the presence of unexpected impurities.

Potential Causes & Solutions:

  • Side Reactions of the Substrate or Product: The starting material or product may undergo undesired reactions under the reaction conditions.

    • Causality: For example, at elevated temperatures, elimination of HCl from ethyl 2-chloropropionate can occur, leading to the formation of ethyl acrylate.

    • Solution: Optimize the reaction temperature and time to minimize byproduct formation.

  • Reaction with Solvent or Impurities: The catalyst or reactants may react with the solvent or impurities.

    • Causality: For instance, if using an alcohol as a solvent in a lipase-catalyzed hydrolysis, transesterification may occur as a competing reaction.

    • Solution: Use a high-purity, inert solvent. If an alcohol is required as a reactant, use it in stoichiometric amounts rather than as the solvent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main catalytic strategies for synthesizing ethyl (S)-2-chloropropionate?

A1: The primary catalytic methods for producing ethyl (S)-2-chloropropionate involve the kinetic resolution of a racemic mixture of ethyl 2-chloropropionate. This is most commonly achieved through:

  • Enzymatic Kinetic Resolution: This is a widely used method that employs lipases to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer enriched.[1][3] For example, a lipase can selectively hydrolyze ethyl (R)-2-chloropropionate to (R)-2-chloropropionic acid, leaving the desired ethyl (S)-2-chloropropionate unreacted and in high enantiomeric purity.[1]

  • Asymmetric Synthesis: This approach involves the creation of the chiral center with the desired stereochemistry from a prochiral starting material using a chiral catalyst. While less common for this specific molecule, it is a powerful strategy in chiral synthesis.

Q2: How do I choose the right lipase for the kinetic resolution of ethyl 2-chloropropionate?

A2: The selection of the lipase is crucial and often requires empirical screening. Key factors to consider are:

  • Enantioselectivity (E-value): This is a measure of the enzyme's preference for one enantiomer over the other. A high E-value is essential for achieving high ee% of the product.

  • Activity: The enzyme should have sufficient activity under the desired reaction conditions to ensure a reasonable reaction time.

  • Stability: The lipase should be stable under the operational conditions of temperature, pH, and solvent.

  • Source: Lipases from different microorganisms (e.g., Candida, Pseudomonas) exhibit different selectivities.[3][4][5]

Q3: What are the advantages of using an enzymatic catalyst over a chemical catalyst for this synthesis?

A3: Enzymatic catalysts offer several advantages:

  • High Enantioselectivity: Enzymes can often achieve very high levels of enantioselectivity under mild reaction conditions.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and neutral pH, which minimizes side reactions and racemization.[1]

  • Environmental Friendliness: Enzymes are biodegradable and the reactions are often run in aqueous media or with minimal organic solvents, making the process more environmentally benign.

Q4: How can I monitor the progress of the kinetic resolution?

A4: The progress of the reaction should be monitored for both conversion and enantiomeric excess.

  • Conversion: This can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) by measuring the disappearance of the starting material or the appearance of the product.

  • Enantiomeric Excess (ee%): This is determined using a chiral analytical method, most commonly chiral GC or chiral HPLC. This allows for the separation and quantification of the two enantiomers.

Data Presentation

Table 1: Comparison of Lipase Performance in the Kinetic Resolution of Racemic Ethyl 2-Chloropropionate

Lipase SourceSolventTemperature (°C)Enantioselectivity (E-value)Reference
Candida rugosaToluene30~40[4],[5]
Pseudomonas cepaciaDiisopropyl ether45>200 (for similar substrates)[6]
Porcine Pancreatic LipasePhosphate Buffer (pH 7.2)30High (qualitative)[1]

Note: The E-values can vary depending on the specific reaction conditions and substrate.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-Chloropropionate via Hydrolysis

  • To a temperature-controlled reaction vessel, add a phosphate buffer solution (e.g., 0.1 M, pH 7.2).

  • Add the racemic ethyl 2-chloropropionate to the buffer.

  • Initiate stirring to ensure a good dispersion of the ester in the aqueous phase.

  • Add the selected lipase (e.g., Porcine Pancreatic Lipase, 10-20% by weight of the ester).[1]

  • Maintain the reaction at a constant temperature (e.g., 30°C) with continuous stirring.[1]

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the ee% of the remaining ethyl (S)-2-chloropropionate.

  • Once the desired conversion (typically around 50%) and ee% are reached, stop the reaction by filtering off the enzyme (if immobilized) or by adding a water-immiscible organic solvent to extract the product.

  • Separate the organic and aqueous layers. The organic layer contains the enriched ethyl (S)-2-chloropropionate. The aqueous layer contains the (R)-2-chloropropionic acid.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.

  • Purify the ethyl (S)-2-chloropropionate by vacuum distillation.

Visualization

Diagram 1: Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Purification cluster_products Products racemic_ester Racemic Ethyl 2-Chloropropionate reaction_vessel Reaction at Controlled Temp & pH racemic_ester->reaction_vessel buffer Buffer Solution buffer->reaction_vessel lipase Lipase Catalyst lipase->reaction_vessel extraction Solvent Extraction reaction_vessel->extraction Reaction Mixture separation Phase Separation extraction->separation purification Purification (e.g., Distillation) separation->purification Organic Phase r_acid (R)-2-Chloropropionic Acid separation->r_acid Aqueous Phase s_ester Ethyl (S)-2-Chloropropionate purification->s_ester

Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl 2-chloropropionate.

References

  • CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents.
  • Preparation of 2-chloropropionic acid esters - Patent 0163435. Available at: [Link]

  • Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa - Taylor & Francis Online. Available at: [Link]

  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed. Available at: [Link]

Sources

Technical Support Center: Purification of ETHYL (S)-2-CHLORO PROPIONATE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ETHYL (S)-2-CHLORO PROPIONATE. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical chiral intermediate. The purity of this compound is paramount, as impurities can significantly impact the stereoselectivity of subsequent reactions and the quality of the final active pharmaceutical ingredient (API) or fine chemical.[1][2] This guide provides troubleshooting solutions and answers to frequently asked questions, grounded in established chemical principles and field-proven laboratory practices.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Question 1: My isolated product is acidic upon testing with pH paper or titration. What is the likely cause and how do I fix it?

Answer: This is a common issue and almost always indicates the presence of residual acidic impurities from the synthesis.

  • Primary Cause: The most likely contaminants are unreacted 2-chloropropionic acid or hydrogen chloride (HCl) generated during synthesis, especially if thionyl chloride or a similar chlorinating agent was used.[3] Hydrolysis of the ester product back to the carboxylic acid due to exposure to moisture can also contribute.

  • Scientific Rationale: These acidic impurities can catalyze side reactions, cause degradation, and interfere with downstream processes that are pH-sensitive. Their removal is a critical first step in any purification workflow.

  • Solution: Mild Alkaline Wash. A standard and effective method is to wash the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][5] The acid (R-COOH) is converted to its corresponding sodium salt (R-COO⁻Na⁺), which is highly soluble in the aqueous phase and is easily separated from the water-immiscible organic ester.

    Experimental Protocol: Acid Neutralization Wash

    • Dissolve your crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a 5% aqueous sodium bicarbonate solution.

    • Stopper the funnel and shake gently, periodically venting to release CO₂ gas that evolves from the neutralization reaction.[5]

    • Continue shaking until no further gas evolution is observed. This indicates that all acidic impurities have been neutralized.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to facilitate the removal of dissolved water.

    • Proceed to the drying step (see Question 2).

Question 2: My final product appears cloudy or a Karl Fischer titration shows high water content. How do I effectively dry the product?

Answer: Water is a persistent impurity introduced during aqueous workup steps. Its removal is crucial as it can cause hydrolysis of the ester, especially during storage or upon heating during distillation.[4]

  • Primary Cause: Incomplete removal of water after the washing steps.

  • Scientific Rationale: Esters can undergo slow hydrolysis back to the carboxylic acid and alcohol in the presence of water. Furthermore, water can form azeotropes with organic solvents or the product itself, complicating distillation.

  • Solution: Anhydrous Drying Agents. After the final brine wash, the organic solution must be treated with an anhydrous inorganic salt to scavenge residual water.

    Experimental Protocol: Drying the Organic Solution

    • Drain the washed organic layer from the separatory funnel into an Erlenmeyer flask.

    • Add a suitable amount of an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is generally faster and more efficient.

    • Swirl the flask gently. If the drying agent clumps together, it indicates the presence of significant water; add more until some of the agent remains free-flowing.

    • Allow the mixture to stand for 15-20 minutes to ensure complete water removal.

    • Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.

    • The resulting clear solution is now ready for solvent removal and distillation.

Question 3: My GC analysis shows a significant peak with a shorter retention time than my product. What is it and how do I remove it?

Answer: A volatile, low-boiling-point impurity is present.

  • Primary Cause: This is typically residual ethanol from the esterification reaction or a low-boiling solvent used during the workup (e.g., diethyl ether).

  • Scientific Rationale: The boiling point of this compound is approximately 146-149 °C, while ethanol boils at 78 °C.[6] This significant difference in boiling points makes fractional distillation the ideal method for separation.[7][8]

  • Solution: Fractional Distillation. Simple distillation may not be sufficient if impurities have boiling points close to the product. A fractionating column provides a large surface area for repeated vaporization-condensation cycles, leading to a much better separation of components with different volatilities.[7][9]

Question 4: The product is darkening or decomposing during distillation. What's wrong?

Answer: Thermal decomposition is occurring. While this compound is relatively stable, prolonged heating at its atmospheric boiling point can lead to degradation, potentially releasing HCl and causing discoloration.[4]

  • Primary Cause: The distillation temperature is too high.

  • Scientific Rationale: Many organic compounds, particularly halogenated esters, are susceptible to decomposition at elevated temperatures.[10] Reducing the pressure of the system lowers the boiling point, allowing the distillation to proceed at a lower, safer temperature.

  • Solution: Vacuum Distillation. Performing the fractional distillation under reduced pressure is the standard method to purify thermally sensitive compounds.

    Experimental Protocol: Fractional Vacuum Distillation

    • Ensure your glassware is rated for vacuum applications and free of cracks.

    • Assemble a fractional distillation apparatus with a Vigreux or other packed fractionating column. Use a vacuum-adapter at the collection side.

    • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

    • Begin the vacuum and once the desired pressure is stable, slowly heat the distillation flask using a heating mantle and a stir bar for smooth boiling.

    • Collect the fractions based on the boiling point at the working pressure. Discard the initial low-boiling fraction (forerun) which contains residual solvents.

    • Collect the main fraction corresponding to the pure this compound. The boiling point will be significantly lower than 146 °C.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially unstable residues.

Data Summary Table

For effective purification, it is essential to know the physical properties of the target compound and potential impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₅H₉ClO₂136.58146-1491.072
EthanolC₂H₆O46.07780.789
2-Chloropropionic AcidC₃H₅ClO₂108.521861.25
Diethyl EtherC₄H₁₀O74.1234.60.713

(Data sourced from[6][11][12])

Frequently Asked Questions (FAQs)

Q1: What is the most robust, general-purpose workflow for purifying crude this compound?

A general and highly effective purification sequence is: Wash → Dry → Distill . This multi-step process systematically removes different classes of impurities. The initial wash removes acidic and water-soluble impurities, the drying step removes residual water, and the final fractional vacuum distillation separates the target compound from other volatile and non-volatile organic impurities.

Purification Workflow Crude Crude Product (Ester, Acid, Alcohol, H₂O) Wash Aqueous Wash (e.g., NaHCO₃, Brine) Crude->Wash Removes Acid Dry Drying (e.g., MgSO₄) Wash->Dry Removes H₂O Filter Filtration Dry->Filter Distill Fractional Vacuum Distillation Filter->Distill Removes Volatiles & Non-Volatiles Pure Pure Product (>99% Purity) Distill->Pure

Caption: General purification workflow for this compound.

Q2: How can I assess the final purity of my product?

A combination of analytical techniques is recommended for a complete purity profile:

  • Gas Chromatography (GC): The primary method for determining chemical purity and detecting volatile impurities.[13]

  • Chiral GC or HPLC: Essential for determining the enantiomeric excess (e.e.) by separating the (S) and (R) enantiomers.[1][2]

  • Karl Fischer Titration: The gold standard for quantifying water content.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal impurities if they are present in sufficient quantity (>1%).

  • Acid Titration: A simple method to quantify residual acidic impurities.

Q3: My enantiomeric excess (e.e.) is lower than expected. Can I improve it by purification?

Improving e.e. post-synthesis is challenging. Standard methods like distillation or non-chiral chromatography will not separate enantiomers.

  • Cause of Low e.e.: Low e.e. often stems from racemization during the synthesis, possibly due to prolonged exposure to high temperatures or strongly acidic/basic conditions.[10]

  • Remediation: The only way to separate enantiomers is through specialized (and often expensive) preparative chiral chromatography. The best strategy is to optimize the synthesis to prevent racemization in the first place.

Q4: What are the recommended storage conditions for high-purity this compound?

To maintain purity, store the product in a tightly sealed container to prevent moisture ingress. Keep it in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[14][15] It should be stored away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents to prevent chemical degradation.[14]

Troubleshooting Decision Tree Start Problem with Purified Product? IsAcidic Is it Acidic? Start->IsAcidic HasVolatiles Low-Boiling Impurity by GC? IsAcidic->HasVolatiles No Sol_Wash Perform NaHCO₃ Wash IsAcidic->Sol_Wash Yes IsWet Cloudy or High Water Content? HasVolatiles->IsWet No Sol_Distill Perform Fractional Distillation HasVolatiles->Sol_Distill Yes IsDecomposing Darkening on Heating? IsWet->IsDecomposing No Sol_Dry Re-dry with MgSO₄ IsWet->Sol_Dry Yes Sol_Vacuum Use Vacuum Distillation IsDecomposing->Sol_Vacuum Yes End Re-analyze Product IsDecomposing->End No Sol_Wash->End Sol_Distill->End Sol_Dry->End Sol_Vacuum->End

Caption: Decision tree for troubleshooting common purification issues.

References
  • Chempedia - LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from [Link]

  • Google Patents. (1980). US4216337A - Process for preparing esters.
  • Google Patents. (1985). EP0163435A2 - Preparation of 2-chloropropionic acid esters.
  • ResearchGate. (n.d.). GC chromatogram of ethanol, ethyl 2-chloropropionate, and 2-chloropropionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Systems and methods of removing impurities from fatty acid methyl esters.
  • Quora. (2017). What are the modifications to improve the purity of ester?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl 2-chloropropionate: Comprehensive Overview and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid.
  • PubChem - NIH. (n.d.). Ethyl 2-chloropropionate. Retrieved from [Link]

  • PMC - NIH. (n.d.). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Retrieved from [Link]

  • Scribd. (n.d.). 03-Fractional Distillation Esters. Retrieved from [Link]

  • PubMed. (n.d.). Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • ChemBK. (2024). ethyl 2-chloropropanoate. Retrieved from [Link]

  • Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. Retrieved from [Link]

Sources

Stability of ETHYL (S)-2-CHLORO PROPIONATE under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ETHYL (S)-2-CHLORO PROPIONATE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile chiral intermediate. Here, we will explore its stability under various conditions, offering field-proven insights and self-validating protocols to ensure the integrity of your research.

I. Understanding the Stability of this compound: A Proactive Approach

This compound is a valuable chiral building block, but its utility is intrinsically linked to its stability. Degradation through hydrolysis, racemization, or other pathways can compromise the yield, purity, and ultimately the efficacy and safety of the final product. This guide is structured to help you anticipate and mitigate these stability challenges.

II. Frequently Asked Questions (FAQs) on Stability

This section addresses common questions regarding the stability of this compound.

1. What are the primary degradation pathways for this compound?

The two primary degradation pathways are hydrolysis of the ester linkage and racemization of the chiral center.

  • Hydrolysis: The ester group is susceptible to cleavage, especially under acidic or basic conditions, yielding (S)-2-chloropropionic acid and ethanol. This is a critical consideration in aqueous environments or when using acidic or basic reagents.[1][2]

  • Racemization: As an α-halo ester, the chiral center is prone to inversion, leading to the formation of the (R)-enantiomer. This is a significant concern as the biological activity of many chiral molecules is enantiomer-specific. The racemization can be catalyzed by heat and the presence of certain nucleophiles or bases.[3][4][5]

2. How does pH affect the stability of this compound in aqueous solutions?

The stability of the ester linkage is highly pH-dependent.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can occur, leading to the formation of (S)-2-chloropropionic acid and ethanol. The rate of hydrolysis generally increases with decreasing pH.[1][2]

  • Neutral Conditions (pH ~ 7): Hydrolysis is generally slow at neutral pH. However, prolonged exposure to water can still lead to some degradation.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically faster than acid-catalyzed hydrolysis and will produce the salt of (S)-2-chloropropionic acid and ethanol.[1][6]

3. What is the impact of temperature on the stability of this compound?

Elevated temperatures can accelerate both hydrolysis and racemization.

  • Thermal Decomposition: While this compound has a relatively high boiling point (146-149 °C), prolonged exposure to high temperatures, even below the boiling point, can lead to decomposition.[7][8][9] Hazardous decomposition products such as carbon oxides and hydrogen chloride gas can be formed under fire conditions.[10]

  • Accelerated Degradation: Higher temperatures will increase the rates of both hydrolysis and racemization. Therefore, it is crucial to store the compound at recommended low temperatures (typically 2-8 °C) and to conduct reactions at the lowest effective temperature.[11]

4. Is there a risk of racemization during storage and experimental work?

Yes, racemization is a significant risk, particularly under non-optimal conditions. The mechanism often involves the formation of a planar enolate intermediate, which can be protonated from either side, leading to a loss of enantiomeric purity.[5] Factors that can promote racemization include:

  • Elevated temperatures.

  • Presence of bases or nucleophiles.

  • Certain solvents.

5. How should I handle and store this compound to ensure its stability?

Proper handling and storage are critical for maintaining the chemical and chiral integrity of the compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[10] The recommended storage temperature is typically 2-8 °C.

  • Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and avoid inhalation of vapors.[10] It is a flammable liquid, so take precautions against static discharge.[10]

  • Incompatible Materials: Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents.[10][12]

III. Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to troubleshooting common stability-related problems encountered during experiments.

Observed Problem Potential Cause(s) Recommended Action(s)
Loss of assay (potency) over time. Hydrolysis: The ester has degraded to the corresponding carboxylic acid.- Analyze the sample for the presence of (S)-2-chloropropionic acid using a suitable analytical method (e.g., HPLC, GC-MS).- If hydrolysis is confirmed, review the experimental conditions (pH, temperature, presence of water) and adjust to minimize degradation. Consider using anhydrous solvents and inert atmospheres.
Decrease in enantiomeric excess (e.e.). Racemization: The (S)-enantiomer has converted to the (R)-enantiomer.- Use a chiral analytical method (e.g., chiral HPLC or chiral GC) to quantify the enantiomeric purity.- If racemization is occurring, investigate potential causes such as excessive heat, presence of basic impurities, or inappropriate solvent choice. Minimize reaction times and temperatures.
Appearance of unexpected peaks in chromatograms. Degradation or side reactions: The compound may be degrading into multiple products or reacting with other components in the mixture.- Use a stability-indicating analytical method to separate and identify the unknown peaks. Mass spectrometry can be invaluable for structure elucidation.- Conduct forced degradation studies to intentionally generate degradation products and aid in their identification.
Inconsistent reaction yields or product purity. Variability in starting material stability: The stability of this compound may be compromised before use.- Always check the certificate of analysis (CoA) of the starting material.- Re-analyze the starting material for assay and enantiomeric purity before use, especially if it has been stored for an extended period or under suboptimal conditions.

IV. Experimental Protocols: Assessing Stability

To proactively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Forced Degradation (Stress Testing) Protocol

Objective: To evaluate the intrinsic stability of this compound and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or GC system with a suitable detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours.

      • If no degradation is observed, repeat with 1 N HCl.

      • Neutralize the solution with NaOH before analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes.

      • If no degradation is observed, repeat with heating at 60°C for 2 hours.

      • Neutralize the solution with HCl before analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation:

      • Place a solid sample of this compound in an oven at 80°C for 48 hours.

      • Also, heat a solution of the compound at 60°C for 24 hours.

    • Photostability:

      • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be protected from light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., HPLC or GC).

    • The method should be capable of separating the parent compound from all degradation products.

    • For assessing chiral stability, a validated chiral HPLC or chiral GC method is required.[14][15][16][17][18]

Data Interpretation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify and, if possible, quantify the major degradation products.

  • Assess the enantiomeric purity of the remaining this compound in each sample.

V. Visualization of Degradation Pathways and Workflows

Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_racemization Racemization This compound This compound (S)-2-chloropropionic acid + Ethanol (S)-2-chloropropionic acid + Ethanol This compound->(S)-2-chloropropionic acid + Ethanol H+ or OH- / H2O Ethyl (R)-2-chloro propionate Ethyl (R)-2-chloro propionate This compound->Ethyl (R)-2-chloro propionate Heat / Base

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Assessment

Start Start Forced Degradation Study Forced Degradation Study Start->Forced Degradation Study Develop Stability-Indicating Method Develop Stability-Indicating Method Forced Degradation Study->Develop Stability-Indicating Method Validate Method Validate Method Develop Stability-Indicating Method->Validate Method Analyze Samples Analyze Samples Validate Method->Analyze Samples Identify Degradants Identify Degradants Analyze Samples->Identify Degradants Assess Chiral Purity Assess Chiral Purity Analyze Samples->Assess Chiral Purity Report Findings Report Findings Identify Degradants->Report Findings Assess Chiral Purity->Report Findings End End Report Findings->End

Caption: Workflow for a comprehensive stability assessment.

VI. References

  • Wrezel, P., Chion, I., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(10), 1034-1044. [Link]

  • PubChem. (n.d.). Ethyl 2-chloropropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • Padivitage, N., Kumar, S., & Rustum, A. (2016). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL, 99(5), 1253–1258. [Link]

  • Frankland, P. F., & Garner, W. E. (1914). The preparation of optically active 2-chloropropionic acid from ethyl lactate. J. Chem. Soc., Trans., 105, 1101-1115.

  • Forced degradation studies. (2016). Pharmaceutical Technology, 40(5), 48-53. [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. 16(1), 1-9. [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]

  • ten Kortenaar, P. B. W., van der Veen, B. J., van der Goot, H., Timmerman, H., & Tipker, J. (2002). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Chemical Reviews, 102(1), 223–242.

  • European Patent Office. (1986). Racemization of optically active compounds having a chlorine substituted chiral carbon atom (EP0214572A2).

  • ChemRxiv. (2022). Kinetics of alkaline hydrolysis of synthetic organic esters. [Link]

  • Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. 7(1), 99-102. [Link]

  • ResearchGate. (2016). Process of reaction time on the resolution of (±)-methyl... Retrieved from [Link]

  • ResearchGate. (2018). GC chromatogram of ethanol, ethyl 2-chloropropionate, and... Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Chemical Society Reviews. (2008). Chiral HPLC for efficient resolution of enantiomers. 37(10), 2204-2216. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • PubMed. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(7), 2999–3004. [Link]

  • Scilit. (1996). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1197-1204. [Link]

  • ResearchGate. (2012). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Retrieved from [Link]

  • SciSpace. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • ResearchGate. (2015). Chiral HPLC for effective enantiomer separation. Retrieved from [Link]

  • ResearchGate. (2015). Separation of Enantiomers by Inclusion Gas Chromatography: On the Influence of Water in the Molecular Complexation of Methyl 2-Chloropropanoate Enantiomers and the Modified γ-Cyclodextrin Lipodex-E. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (±)-ethyl 2-chloropropionate. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Amazon S3. (n.d.). “DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). ethyl 2-chloropropanoate. Retrieved from [Link]

  • Frontiers. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 852. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

  • ResearchGate. (2014). Suggested degradation products result from cleavage of ester bond present in Clobetasol propionate to the corresponding alcohol and acid. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and. 7(10), 324-330. [Link]

  • MDPI. (2022). Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. Molecules, 27(24), 8881. [Link]

Sources

Handling and storage of ETHYL (S)-2-CHLORO PROPIONATE to maintain purity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl (S)-2-chloropropionate

A Senior Application Scientist's Guide to Maintaining Chemical and Chiral Purity

Welcome to the technical support center for Ethyl (S)-2-chloropropionate (CAS No: 42411-39-2). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral intermediate. Maintaining the chemical and, most importantly, the stereochemical integrity of this reagent is paramount for achieving reproducible and successful outcomes in chiral synthesis.[1][2][3] This document provides in-depth answers to frequently asked questions and troubleshooting workflows based on established chemical principles and extensive field experience.

Part 1: Frequently Asked Questions (FAQs) on Handling & Storage

This section addresses the most common queries regarding the day-to-day handling and storage of Ethyl (S)-2-chloropropionate.

Question 1: What are the primary degradation pathways for Ethyl (S)-2-chloropropionate that I should be concerned about?

Answer: There are two primary degradation pathways that can compromise the purity of your reagent:

  • Hydrolysis: As an ester, Ethyl (S)-2-chloropropionate is susceptible to hydrolysis upon contact with water or moisture.[4] This reaction breaks the ester bond, yielding (S)-2-chloropropionic acid and ethanol. The introduction of this acidic impurity can interfere with subsequent reactions, particularly those sensitive to pH or requiring precise stoichiometry. The reaction is accelerated by the presence of acids or bases.

  • Racemization: More critically for chiral synthesis, the compound can undergo racemization, where the (S)-enantiomer converts to the (R)-enantiomer, resulting in a loss of enantiomeric excess (e.e.).[5][6] This process can be catalyzed by prolonged exposure to bases, high temperatures, or certain impurities, jeopardizing the stereochemical outcome of your synthesis.[6][7]

Question 2: What are the ideal storage conditions for a new, unopened bottle of Ethyl (S)-2-chloropropionate?

Answer: To ensure long-term stability and maintain purity, an unopened bottle should be stored under the conditions summarized in the table below. The primary goals are to limit exposure to moisture, oxygen, heat, and light.

ParameterOptimal ConditionRationale
Temperature 2–8°C[1]Reduces the rate of potential degradation reactions, including slow hydrolysis and racemization. It also minimizes vapor pressure.
Atmosphere Shipped under Nitrogen or Argon[8]An inert atmosphere prevents contact with atmospheric moisture and oxygen, which are key drivers of degradation.[9]
Light Exposure Store in a dark place or amber bottleProtects from light, which can potentially catalyze degradation over long periods.[4]
Container Original supplier bottle (e.g., Sure/Seal™)Supplier packaging is designed and validated for stability, often featuring septa that allow for inert gas handling.[8]

Question 3: My lab has purchased a large bottle, but I only need small amounts for each experiment. What is the best practice for aliquoting?

Answer: Never open a large bottle of a sensitive reagent directly to the atmosphere. Repeatedly opening the cap introduces moisture and oxygen, which will degrade the entire stock. The best practice is to use proper air-free syringe techniques. This involves piercing the septum of the bottle with a needle connected to a dry syringe to withdraw the required volume. It is crucial to simultaneously introduce a dry, inert gas (like nitrogen or argon) through a second needle to replace the volume of liquid removed, maintaining a positive pressure of inert gas in the headspace.[8][10] This prevents the creation of a vacuum that would pull in atmospheric air.[8] See Protocol 2 for a detailed step-by-step guide.

Question 4: What materials are incompatible with Ethyl (S)-2-chloropropionate?

Answer: Based on its chemical reactivity as a halogenated ester, you must avoid contact with the following:

  • Strong Bases (e.g., hydroxides, alkoxides): Can rapidly catalyze hydrolysis and racemization.[4][11]

  • Strong Acids (e.g., sulfuric acid): Can catalyze hydrolysis.[11][12]

  • Strong Oxidizing Agents: May cause a vigorous, exothermic reaction.[11][12]

  • Reducing Agents: May react with the alkyl halide or ester functionality.[4][13]

  • Alkali Metals and Hydrides: Interaction with esters can generate flammable hydrogen gas.[11][12]

Always use clean, dry glassware (preferably oven- or flame-dried under vacuum) and stainless steel or PTFE-lined equipment for transfers.[14]

Part 2: Troubleshooting Guide for Purity Issues

This section provides a logical framework for diagnosing and resolving issues when you suspect the purity of your Ethyl (S)-2-chloropropionate has been compromised.

Question 5: My reaction is giving low yields or generating unexpected byproducts. How do I determine if the starting material is the cause?

Answer: If you suspect reagent degradation, a systematic approach is necessary. The flowchart below outlines a troubleshooting workflow. The first step is always to verify your storage and handling procedures. If those appear correct, analytical confirmation is required.

G A Purity Issue Suspected (Low Yield, Low e.e., Byproducts) B Review Handling & Storage Log (Temp, Inert Gas, Aliquoting Technique) A->B C Were protocols followed correctly? B->C D Yes C->D E No C->E G Perform Analytical Purity Check on Current Stock D->G F Correct handling/storage procedures. Re-run experiment with fresh aliquot. (See Protocols 1 & 2) E->F H 1. GC-FID or 1H NMR: Check for chemical impurities (e.g., 2-chloropropionic acid, ethanol) G->H Chemical Purity I 2. Chiral HPLC or Chiral GC: Determine Enantiomeric Excess (e.e.) G->I Chiral Purity J Purity & e.e. acceptable? H->J I->J K Yes J->K L No J->L M Issue is likely elsewhere in the experimental setup (other reagents, conditions, etc.). K->M N Reagent is degraded. Procure new, validated stock. Review and tighten all handling protocols. L->N G cluster_0 Supplier Bottle cluster_1 Prepared Storage Flask A 1. Pierce septum with inert gas needle (headspace) B 2. Pierce septum with syringe needle (into liquid) C 3. Withdraw liquid D 4. Remove syringe needle G 7. Inject reagent with syringe C->G Transfer E 5. Remove gas needle F 6. Pierce septum with 'outlet' needle (optional) H 8. Remove outlet needle I 9. Remove syringe needle J 10. Seal with Parafilm & Store at 2-8°C

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of Ethyl (S)-2-Chloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical and agrochemical synthesis, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a final product's efficacy and safety. Ethyl (S)-2-chloropropionate, a pivotal intermediate, is a case in point. Ensuring its enantiomeric purity is a critical step in many synthetic pathways. This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric excess (e.e.) of this compound, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate methodology for their specific requirements.

The determination of enantiomeric excess is essential for controlling the purity of chiral pharmaceutical agents.[1] A variety of methods are available for this purpose, each with its own set of advantages and limitations.[1] This guide will focus on the most prevalent and effective techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Polarimetry.

Chiral Gas Chromatography (GC): The Gold Standard for Volatile Analytes

Chiral GC stands as the preeminent technique for the enantioseparation of volatile compounds like ethyl 2-chloropropionate. The method's high resolution and sensitivity make it a cornerstone of quality control in many laboratories.

Principle of Separation: The separation of enantiomers in GC is achieved by using a chiral stationary phase (CSP). These phases are typically cyclodextrin derivatives coated onto a fused silica capillary column.[2] The cyclodextrin's chiral cavity forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. The interaction between the cyclodextrin and the enantiomers is often an enthalpy-driven process.[3]

Experimental Protocol: A robust chiral GC method for ethyl 2-chloropropionate requires careful optimization of several parameters.

  • Sample Preparation: Dilute the ethyl 2-chloropropionate sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • GC System and Column:

    • Column: A capillary column coated with a cyclodextrin-based CSP is essential. Columns such as those containing heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin have shown excellent results for separating 2-chloropropionate isomers.[3]

    • Carrier Gas: Hydrogen or Helium at a constant flow or pressure. Hydrogen often provides better separation efficiency.[4]

    • Injector: Split/splitless injector at a temperature of 200-250°C.

    • Oven Temperature Program: An initial temperature of around 60-80°C, held for 1-2 minutes, followed by a ramp of 2-5°C/min to a final temperature of 180-200°C. Isothermal conditions can also be effective if baseline separation is achieved.[2]

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:

    • e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Workflow for Chiral GC Analysis

Caption: Workflow for e.e. determination by Chiral GC.

Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile compounds or when GC is not available, chiral HPLC offers a powerful alternative. The versatility of HPLC allows for a wide range of chiral stationary phases and mobile phases to be employed.[1]

Principle of Separation: Similar to chiral GC, HPLC utilizes a chiral stationary phase to achieve separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and are effective for a broad range of chiral compounds, including esters.[1] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral selector.

Experimental Protocol:

  • Sample Preparation: Dissolve the ethyl 2-chloropropionate sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • HPLC System and Column:

    • Column: A column packed with a polysaccharide-based CSP, such as Chiralcel OD-H or Chiralpak IC, is a good starting point.[3][5]

    • Mobile Phase: Typically a mixture of hexane and an alcohol like isopropanol or ethanol. For ethyl 2-chloropropionate, a mobile phase of hexane-methanol-ethanol has been shown to be effective.[3]

    • Flow Rate: 0.5 - 1.0 mL/min. Lower flow rates can sometimes improve resolution.[6]

    • Column Temperature: Ambient or controlled, typically between 25-40°C. Temperature can influence selectivity.[6]

    • Detection: UV detector at a wavelength where the analyte absorbs (e.g., 220-230 nm).

  • Data Analysis: The e.e. is calculated from the peak areas in the same manner as for GC.

Workflow for Chiral HPLC Analysis

Caption: Workflow for e.e. determination by Chiral HPLC.

NMR Spectroscopy: A Homogeneous Phase Approach

NMR spectroscopy offers a distinct advantage as it does not require chromatographic separation. The determination of enantiomeric excess is achieved in solution by creating a diastereomeric environment.

Principle of Differentiation: Enantiomers are indistinguishable in an achiral solvent's NMR spectrum. To differentiate them, a chiral resolving agent is added to the sample. This can be a:

  • Chiral Derivatizing Agent (CDA): The CDA reacts with the enantiomers to form new, covalently bonded diastereomers, which have distinct NMR spectra.

  • Chiral Solvating Agent (CSA) or Chiral Shift Reagent (CSR): These agents form non-covalent, rapidly exchanging diastereomeric complexes with the analyte.[7][8] This results in separate signals for the enantiomers in the NMR spectrum. Lanthanide-based chiral shift reagents are a classic example.[9]

For an ester like ethyl 2-chloropropionate, using a chiral shift reagent is often the most straightforward approach, as it avoids a chemical reaction step.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a precise amount of ethyl 2-chloropropionate (~5-10 mg) in a deuterated solvent (e.g., CDCl3) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a small, incremental amount of a chiral shift reagent (e.g., Eu(hfc)₃).

    • Acquire a new spectrum after each addition until baseline separation of a key proton signal (e.g., the methine proton or a methyl group) is observed for the two enantiomers.

  • NMR Analysis:

    • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

    • Parameters: Standard ¹H NMR acquisition parameters.

  • Data Analysis: The e.e. is determined by integrating the separated signals corresponding to the (S) and (R) enantiomers.

Workflow for NMR Analysis with a Chiral Shift Reagent

Caption: Workflow for e.e. determination by NMR Spectroscopy.

Optical Polarimetry: A Classical but Limited Technique

Polarimetry is the oldest method for assessing enantiomeric purity. It relies on the property of chiral molecules to rotate the plane of polarized light.

Principle of Measurement: A solution of a chiral compound will rotate the plane of polarized light by a specific angle. The magnitude and direction of this rotation depend on the compound, its concentration, the path length of the light, temperature, and the wavelength of the light used.[10][11] The enantiomeric excess can be calculated by comparing the measured specific rotation of the sample to the known specific rotation of the pure enantiomer.[1][12]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the ethyl 2-chloropropionate sample with a precisely known concentration (c, in g/mL) in a suitable solvent (e.g., carbon tetrachloride).[13]

    • Ensure the solution is free of any particulate matter.

  • Measurement:

    • Calibrate the polarimeter with a blank (the pure solvent).

    • Fill the polarimeter cell (with a known path length, l, in decimeters) with the sample solution.

    • Measure the observed optical rotation (α_obs) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Data Analysis:

    • Calculate the specific rotation of the sample: [α]_sample = α_obs / (c * l)

    • Calculate the enantiomeric excess: e.e. (%) = ( [α]_sample / [α]_pure_enantiomer ) x 100

Crucial Limitation: This method is highly dependent on the accuracy of the literature value for the specific rotation of the pure (S)-enantiomer and the absence of other optically active impurities.

Comparative Summary

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR SpectroscopyOptical Polarimetry
Principle Chromatographic separation on a chiral stationary phaseChromatographic separation on a chiral stationary phaseFormation of transient diastereomeric complexes in solutionMeasurement of optical rotation of plane-polarized light
Accuracy HighHighGood to HighLow to Moderate
Precision HighHighGoodModerate
Sensitivity High (ng to pg range)High (µg to ng range)Moderate (mg range)Low (requires high concentration)
Sample Throughput ModerateModerateHighHigh
Development Time Moderate to HighModerate to HighLow to ModerateLow
Cost (Instrument) ModerateHighVery HighLow
Key Advantage Excellent resolution for volatile compoundsVersatile for a wide range of compoundsNo physical separation needed; rapid analysisSimple and fast measurement
Key Limitation Limited to thermally stable, volatile compoundsHigher cost of columns and solventsLower sensitivity; potential for signal overlapProne to inaccuracies from impurities; requires known [α]

Conclusion and Recommendations

The choice of analytical method for determining the enantiomeric excess of ethyl (S)-2-chloropropionate is dictated by the specific needs of the laboratory and the stage of the research or manufacturing process.

  • For routine, high-accuracy quality control: Chiral Gas Chromatography is the recommended method due to its high resolution, sensitivity, and robustness for this particular analyte.

  • When dealing with complex mixtures or less volatile analogues: Chiral HPLC provides greater flexibility and is an excellent, reliable alternative.

  • For rapid screening or reaction monitoring where high precision is not the primary concern: NMR Spectroscopy with a chiral shift reagent is a very efficient technique, offering high throughput without the need for method development on a chromatographic system.

  • As a preliminary, quick check of optical purity: Optical Polarimetry can be used, but it should not be relied upon for accurate, final quality assessment due to its inherent limitations.

Ultimately, a comprehensive understanding of each technique's principles and practical considerations, as outlined in this guide, empowers the modern scientist to make informed decisions, ensuring the stereochemical integrity of their synthetic intermediates and the ultimate success of their work.

References

  • Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., Burda, J. V., Ariga, K., & Hill, J. P. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed.
  • (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications.
  • (n.d.). A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols. Benchchem.
  • (n.d.). Accurate measurement of optical purity of 2-chloropropionic acid by precolumn derivatization-high performance liquid chromatography and its application. ResearchGate.
  • (n.d.). US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents. Google Patents.
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  • (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • (2025, February 26). Determination of Enantiomeric Excess in Confined Aprotic Solvent. PMC - NIH.
  • (2025, August 9). Separation of Enantiomers by Inclusion Gas Chromatography: On the Influence of Water in the Molecular Complexation of Methyl 2-Chloropropanoate Enantiomers and the Modified γ-Cyclodextrin Lipodex-E. ResearchGate.
  • (n.d.). GC chromatogram of ethanol, ethyl 2-chloropropionate, and.... ResearchGate.
  • (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH.
  • (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
  • (n.d.). 1.4 Determination of optical rotation and specific rotation. digicollections.net.
  • (n.d.). CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid. Google Patents.
  • (2024, December 26). Lec-13 || Optical activity || Polarimeter || Specific rotation || Dextro & levorotatory. YouTube.
  • (n.d.). Ab initio optical rotatory dispersion and electronic circular dichroism spectra of (S)-2-chloropropionitrile. PubMed.
  • (n.d.). EP0163435A2 - Preparation of 2-chloropropionic acid esters. Google Patents.
  • (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry.
  • (n.d.). European Pharmacopoeia 2.2.7. Optical Rotation. Anton Paar Wiki.
  • (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • (n.d.). Chiral Gas Chromatography. AZ chrom s.r.o.
  • (2026, January 4). Quality Control for Ethyl 2-chloropropionate: Ensuring Purity for Synthesis.

Sources

A Comparative Guide to Purity Analysis of Ethyl (S)-2-Chloropropionate by Quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical and chemical purity of starting materials is a cornerstone of modern drug development and chemical synthesis. Ethyl (S)-2-chloropropionate, a key chiral building block, finds extensive use in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility is directly tied to its purity; the presence of its (R)-enantiomer or other chemical impurities can lead to diminished efficacy, altered pharmacological profiles, or the generation of unwanted byproducts. Therefore, rigorous analytical control is not merely a regulatory hurdle but a scientific necessity.

This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for the purity assessment of ethyl (S)-2-chloropropionate. We will dissect the principles of the technique, provide a validated experimental protocol, and objectively compare its performance against established chromatographic methods like Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The Power of qNMR: An Absolute Approach to Purity

Unlike chromatographic techniques that rely on response factors and comparison to reference standards of the same compound, qNMR is a primary analytical method.[3] Its power lies in a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4][5] This allows for the direct and absolute quantification of a compound against a certified internal standard of a completely different structure, providing a direct link to SI units.[5]

For this analysis, ¹H NMR is the nucleus of choice due to the proton's near 100% natural abundance and high gyromagnetic ratio, which translates to high sensitivity and shorter experiment times.[4]

Causality in Experimental Design: Why Every Choice Matters

The accuracy of a qNMR experiment is contingent on a series of deliberate choices during method development. Understanding the "why" behind these choices is critical for generating trustworthy and reproducible data.

  • Selection of an Internal Standard: The choice of an internal standard is paramount. It must be a high-purity, non-hygroscopic, and stable compound. Critically, it must have at least one resonance signal in a clear region of the spectrum, well-resolved from any signals of the analyte or potential impurities.[5][6] For ethyl (S)-2-chloropropionate, compounds like maleic acid or dimethyl sulfone are excellent candidates.

  • Solvent Choice: The deuterated solvent must completely dissolve both the ethyl (S)-2-chloropropionate sample and the internal standard.[4] Deuterated chloroform (CDCl₃) is often suitable for this analyte. The solvent's own residual signals should not interfere with the signals of interest.

  • Ensuring Quantitative Acquisition: For the signal integrals to be truly proportional to the molar amounts, all protons must be fully relaxed before the next scan is acquired. This is achieved by setting a sufficient relaxation delay (D1), which should be at least five times the longest spin-lattice relaxation time (T₁) of any proton being quantified.[6] A D1 of 30-60 seconds is often a safe starting point for many small molecules.

Experimental Protocol: ¹H qNMR Purity Assay for Ethyl (S)-2-Chloropropionate

This protocol outlines a self-validating system for determining the absolute purity of ethyl (S)-2-chloropropionate.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the ethyl (S)-2-chloropropionate sample into a clean, dry vial using an analytical balance (accuracy of 0.01 mg).[7]

    • Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) and add it to the same vial.

    • Record the exact masses of both the sample and the internal standard.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) and vortex until fully dissolved.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Experiment: 1D Proton (¹H) NMR.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30 seconds (or 5 x longest T₁).

      • Acquisition Time (AQ): ≥ 3 seconds.

      • Number of Scans (NS): 8-16 (adjust for desired signal-to-noise ratio).

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved, "clean" signal for the analyte and a signal for the internal standard. For ethyl (S)-2-chloropropionate, the quartet corresponding to the α-proton (CH) is often a good choice. For maleic acid, the singlet for the two vinyl protons is used.

    • Calculate the purity (P) of the target analyte using the following equation[4][8]:

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std

      Where:

      • I: Integral value of the signal.

      • N: Number of protons giving rise to the signal.

      • MW: Molar mass.

      • m: Mass.

      • Purity_std: Purity of the internal standard.

Workflow for qNMR Purity Determination

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Ethyl (S)-2-chloropropionate (m_analyte) weigh_std Accurately weigh Internal Standard (m_std) weigh_analyte->weigh_std dissolve Dissolve mixture in deuterated solvent (e.g., CDCl3) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Quantitative Parameters: Long D1, 90° pulse) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte (I_analyte) & Standard (I_std) Signals process->integrate calculate Calculate Purity using the qNMR formula integrate->calculate result Final Purity (%) calculate->result

Caption: Experimental workflow for purity determination by qNMR.

Interpreting the Spectrum: Identifying the Analyte and Its Impurities

A typical ¹H NMR spectrum of ethyl (S)-2-chloropropionate will show distinct signals. The presence of impurities can be readily identified by signals that do not correspond to the main component.

CompoundProton AssignmentApprox. Chemical Shift (ppm in CDCl₃)Multiplicity
Ethyl (S)-2-chloropropionate -CH(Cl)CH₃ 1.75Doublet
-O-CH₂ CH₃4.25Quartet
-O-CH₂CH₃ 1.30Triplet
-CH (Cl)CH₃4.40Quartet
Impurity: 2-Chloropropionic Acid-CH (Cl)CH₃4.50Quartet
-COOH10-12 (broad)Singlet
Impurity: Ethanol-CH₂ OH3.70Quartet
-CH₂CH₃ 1.25Triplet
Impurity: Ethyl 3-chloropropionate-CH₂CH₂ Cl3.76Triplet
-C(O)CH₂ CH₂Cl2.79Triplet

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data inferred from typical values and spectra databases.[9][10][11]

The most critical impurity, the (R)-enantiomer, is indistinguishable from the (S)-enantiomer in a standard achiral NMR experiment. To determine enantiomeric purity, either a chiral derivatizing agent or a chiral solvating agent must be used to induce diastereomeric non-equivalence, which results in separate signals for the two enantiomers.[12][13] However, for routine enantiomeric excess (ee) determination, chromatographic methods are often more direct.

Comparison with Alternative Purity Analysis Methods

While qNMR excels at determining absolute chemical purity, other techniques are often the primary choice for enantiomeric purity. A comprehensive quality control strategy often employs both NMR and chromatography as orthogonal methods.[6]

FeatureQuantitative ¹H NMR (qNMR) Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC)
Principle Signal integration is proportional to the number of nuclei.[4]Differential partitioning between a mobile gas phase and a chiral stationary phase.[14]Differential partitioning between a liquid mobile phase and a chiral stationary phase.[12][15]
Primary Use Absolute chemical purity, structural confirmation.Enantiomeric purity of volatile compounds.Enantiomeric purity, detection of non-volatile impurities.
Quantification Absolute (vs. internal standard).Relative (based on peak area %).Relative (based on peak area %).
Sample Req. 10-20 mg. Non-destructive.[5]<1 mg. Destructive.<1 mg. Destructive.
Speed Fast (10-15 min per sample).Moderate to Fast (15-30 min per sample).Slower (can be >30 min, method development is time-consuming).[15]
Pros Universal detection, no reference standard of analyte needed, provides structural info.[8]High resolution and efficiency for volatile compounds.High sensitivity, robust and well-established for ee determination.[16][17]
Cons Lower sensitivity than chromatography, does not separate enantiomers without chiral auxiliaries.Limited to thermally stable and volatile compounds.Requires specific, often expensive, chiral columns; method development can be extensive.[18]
Decision Matrix for Method Selection

G start Start: Purity Analysis of Ethyl (S)-2-CP question1 What is the primary analytical goal? start->question1 goal_absolute Determine Absolute Chemical Purity (%) question1->goal_absolute Chemical Purity goal_enantio Determine Enantiomeric Purity / ee (%) question1->goal_enantio Enantiomeric Purity method_qnmr Use Quantitative NMR (qNMR) - Absolute quantification - Fast & Structurally informative goal_absolute->method_qnmr method_chrom Use Chiral Chromatography - High sensitivity for ee - Well-established goal_enantio->method_chrom ortho_check Need orthogonal confirmation? method_qnmr->ortho_check method_chrom->ortho_check combine Use both qNMR and Chiral HPLC/GC for comprehensive characterization ortho_check->combine Yes end End ortho_check->end No combine->end

Caption: Decision-making workflow for selecting a purity analysis method.

Conclusion: An Indispensable Tool for Quality Assurance

Quantitative NMR has established itself as a powerful, accurate, and versatile technique for the purity determination of critical chemical building blocks like ethyl (S)-2-chloropropionate.[8] Its ability to provide absolute quantification without the need for a specific analyte reference standard makes it an invaluable tool for validating new batches of material, characterizing working standards, and identifying unknown impurities.[5]

While chiral chromatography remains the gold standard for determining enantiomeric excess, qNMR serves as a vital orthogonal technique, offering a comprehensive picture of chemical purity.[6] For researchers, scientists, and drug development professionals, leveraging the strengths of both NMR and chromatography provides the highest degree of confidence in the quality and integrity of their materials, ensuring more reliable and reproducible scientific outcomes.

References

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. Retrieved from [Link]

  • What is qNMR (quantitative NMR)? (n.d.). JEOL Ltd. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Chicago. Retrieved from [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). qNMR Exchange. Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Godecke, T., et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved from [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. (n.d.). Korea Science. Retrieved from [Link]

  • Ethyl 2-chloropropionate. (n.d.). PubChem. Retrieved from [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. Retrieved from [Link]

  • Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. (2010). PubMed. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved from [Link]

  • Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. (n.d.). Frontiers. Retrieved from [Link]

  • S-Ethyl 2-chloropropionate. (2024). ChemBK. Retrieved from [Link]

  • Ethyl 2-chloropropionate: Comprehensive Overview and Applications. (2025). Chemicals News. Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

  • Preparation method of ethyl 2-chloropropionate. (n.d.). Patsnap Eureka. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to ETHYL (S)-2-CHLORO PROPIONATE and Other Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Chiral building blocks are fundamental to modern asymmetric synthesis, enabling the efficient construction of stereochemically defined molecules essential in pharmaceuticals and agrochemicals.[][2] This guide provides an in-depth comparison of Ethyl (S)-2-chloro propionate, a versatile and widely used chiral synthon, with other key chiral building blocks. We will delve into its physicochemical properties, reactivity, and applications, supported by experimental data and protocols. The objective is to equip researchers and drug development professionals with the necessary insights to make informed decisions when selecting the optimal chiral building block for their synthetic challenges.

Introduction: The Central Role of Chirality in Synthesis

The three-dimensional arrangement of atoms in a molecule can have profound effects on its biological activity.[2] This principle, known as chirality, is a cornerstone of drug design and development, as biological targets like enzymes and receptors are themselves chiral and often exhibit stereospecific interactions.[2][3][4] Consequently, the demand for enantiomerically pure compounds has driven the development of a vast toolbox of chiral building blocks—enantiopure molecules used as starting materials for complex chiral compounds.[]

Among these, this compound (S-ECP) has emerged as a particularly valuable reagent. Its structure, featuring a stereocenter alpha to both a carbonyl group and a leaving group (chlorine), makes it a potent electrophile for stereospecific nucleophilic substitution reactions. This guide will compare S-ECP with other classes of chiral building blocks, evaluating their relative merits in key synthetic transformations.

Profile of a Workhorse: this compound (S-ECP)

This compound is a colorless liquid with the chemical formula C5H9ClO2.[5][6] It is an important intermediate in the synthesis of α-substituted propionic acid derivatives, which are prevalent in herbicides, plant growth regulators, and non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 74497-15-7[8]
Molecular Formula C5H9ClO2[8]
Molecular Weight 136.58 g/mol [6][8]
Boiling Point 146-149 °C[6][9]
Density ~1.081 g/cm³[5]
Solubility Soluble in organic solvents like alcohol and ether; insoluble in water.[5]
Appearance Clear, colorless liquid.[5][6]

The key to S-ECP's utility lies in the chloro substituent at the α-position, which serves as an excellent leaving group in SN2 reactions. This allows for the introduction of a wide range of nucleophiles with inversion of configuration, providing reliable access to a variety of (R)-configured products.

The Alternatives: A Landscape of Chiral Building Blocks

While S-ECP is highly effective, the choice of a chiral building block is context-dependent. Below are key alternatives, each with a unique profile of reactivity and application.

  • (S)-2-Chloropropionic acid: The parent acid of S-ECP, this building block is used in the synthesis of optically active drugs and aryloxypropionic acid herbicides.[10][11] It offers a handle for different coupling reactions but requires esterification if the ester is the desired functionality.

  • Chiral Amino Acids (e.g., (S)-Alanine): Naturally occurring and readily available, amino acids are a foundational part of the "chiral pool." (S)-Alanine can be converted to (S)-2-chloropropionic acid via diazotization, providing a bio-based route to this synthon.[12]

  • Chiral Epoxides (e.g., (R)-Propylene Oxide): These three-membered rings are potent electrophiles that undergo ring-opening with a variety of nucleophiles. This reaction is highly regioselective and stereospecific. Interestingly, (S)-2-chloropropionic acid can be reduced and then cyclized to form (R)-propylene oxide.[12]

  • Chiral Alcohols and their Derivatives: Enantiomerically pure alcohols are crucial building blocks.[] They can be sourced from asymmetric synthesis or biocatalysis and can be converted to good leaving groups (e.g., tosylates, mesylates) to participate in substitution reactions.

Comparative Analysis in Synthetic Applications

The performance of a chiral building block is best assessed by its effectiveness in common synthetic transformations.

Nucleophilic Substitution (SN2) Reactions

This is the primary application for S-ECP. Its utility is particularly evident in the synthesis of aryloxyphenoxypropionate herbicides like Quizalofop-ethyl.[13] In this synthesis, a substituted phenol acts as the nucleophile, displacing the chloride from S-ECP.

Why S-ECP is often preferred:

  • Reactivity: The α-chloroester is sufficiently reactive to undergo substitution under mild conditions, often with a weak base like potassium carbonate.

  • Stereochemical Integrity: The reaction proceeds with a high degree of inversion of configuration, ensuring the desired stereochemistry in the final product.

  • Cost-Effectiveness: For large-scale industrial applications, S-ECP is an economically viable starting material.

Comparison with Alternatives:

  • Tosylates/Mesylates derived from Ethyl (S)-Lactate: Ethyl (S)-lactate is another readily available chiral building block. It can be converted to a sulfonate ester to create a good leaving group. While effective, this adds a step to the synthetic sequence compared to using S-ECP directly.

  • Epoxide Ring-Opening: While highly efficient, the regioselectivity of epoxide ring-opening can be an issue with unsymmetrical epoxides and certain nucleophiles, potentially leading to mixtures of products.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Many NSAIDs, such as Ibuprofen, are chiral molecules where one enantiomer possesses the desired therapeutic activity. The synthesis of such compounds often involves the creation of a chiral quaternary center. While not a direct application of S-ECP, the related 2-chloropropionic acid is a key precursor in some synthetic routes to Ibuprofen.[12]

Experimental Protocols: A Practical Illustration

To provide a tangible comparison, here is a representative protocol for an SN2 reaction, a cornerstone of S-ECP chemistry.

Protocol: Synthesis of an Aryloxypropionate Ester

This protocol describes the reaction of a generic phenol with this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Fluorophenol (1.0 eq)

  • Potassium carbonate (1.5 eq)

  • Acetone (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol and acetone.

  • Add potassium carbonate to the mixture.

  • Heat the reaction mixture to reflux.

  • Slowly add this compound to the refluxing mixture.

  • Maintain the reaction at reflux for 8-12 hours, monitoring by TLC or GC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield the desired (R)-2-(4-fluorophenoxy)propionate ester.

Causality and Self-Validation:

  • Choice of Base: Potassium carbonate is a mild base, sufficient to deprotonate the phenol without promoting significant elimination side reactions of the S-ECP.

  • Choice of Solvent: Acetone is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 mechanism. Its boiling point allows for a convenient reaction temperature.

  • Reaction Monitoring: Regular analysis by TLC or GC is crucial to determine the reaction endpoint, preventing the formation of byproducts from prolonged heating.

  • Expected Outcome: The reaction should proceed with high yield and a high degree of stereochemical inversion, which can be confirmed by chiral HPLC analysis of the final product.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for utilizing a chiral building block like S-ECP.

G cluster_0 Planning & Selection cluster_1 Execution cluster_2 Analysis & Validation start Define Target Molecule & Stereochemistry select Select Chiral Building Block (e.g., S-ECP) start->select reaction Perform Stereospecific Reaction (e.g., SN2 with Phenol) select->reaction workup Work-up & Isolation reaction->workup purify Purification (Distillation/Chromatography) workup->purify analyze Characterization & Chiral Purity Analysis (NMR, Chiral HPLC) purify->analyze end end analyze->end Final Enantiopure Product

Caption: General workflow for asymmetric synthesis using a chiral building block.

Advantages and Disadvantages: A Head-to-Head Comparison

The selection of a chiral building block involves trade-offs in terms of cost, reactivity, and ease of use.

Table 2: Comparative Summary of Chiral Building Blocks

Building BlockAdvantagesDisadvantages
This compound Commercially available, good reactivity in SN2, high stereochemical integrity, cost-effective for many applications.Halogenated compound (potential environmental concerns), risk of elimination side reactions with strong bases.
(S)-2-Chloropropionic acid Versatile handle for various coupling reactions.[10]Requires an additional esterification step if the ester is the target; corrosive nature.
Chiral Amino Acids Readily available from the "chiral pool," bio-based origin.Often require multiple synthetic steps to be converted into useful synthons.
Chiral Epoxides Highly reactive, versatile for ring-opening with various nucleophiles.Potential for regioselectivity issues, may be more expensive than halo-esters.
Chiral Alcohols/Sulfonates Wide variety available, sulfonate esters are excellent leaving groups.Requires an extra step to activate the alcohol (e.g., tosylation), potentially adding cost and complexity.

Conclusion and Future Outlook

This compound stands as a robust and reliable chiral building block, particularly for the synthesis of α-aryloxypropionic acids and related structures. Its commercial availability, predictable reactivity, and high stereochemical fidelity in SN2 reactions make it an attractive choice for both laboratory-scale synthesis and industrial production.

However, the ideal chiral building block is always dependent on the specific target molecule and synthetic strategy. For researchers and drug development professionals, a thorough understanding of the alternatives, such as those derived from lactic acid, amino acids, or chiral epoxides, is essential. The decision should be guided by factors including the desired stereochemistry, the nature of the key bond-forming reactions, and economic considerations. As the field of asymmetric synthesis continues to evolve, the development of even more efficient and selective chiral building blocks will undoubtedly expand the synthetic chemist's toolkit, enabling the creation of the next generation of life-saving medicines and advanced materials.

References

  • ChemBK. (2024, April 9). S-Ethyl 2-chloropropionate. Retrieved from [Link]

  • Inno Pharmchem. (2025, March 6). Ethyl 2-chloropropionate: Comprehensive Overview and Applications. Retrieved from [Link]

  • Inno Pharmchem. (n.d.). Optimizing Herbicide Production: The Role of Ethyl 2-chloropropionate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-chloropropionate. PubChem Compound Database. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of ethyl 2-chloropropionate. Eureka. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropropionic acid. Retrieved from [Link]

  • Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 11(7), 760–770. Retrieved from [Link]

  • Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Retrieved from [Link]

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A Comparative Guide to Alternative Chlorinating Agents for the Synthesis of ETHYL (S)-2-CHLORO PROPIONATE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl (S)-2-chloropropionate is a critical chiral building block in the synthesis of numerous agrochemicals and pharmaceuticals, particularly aryloxyphenoxypropionate herbicides. The stereochemistry at the C2 position is paramount for its biological activity. The traditional and most common laboratory synthesis involves the direct chlorination of ethyl (S)-lactate, typically using thionyl chloride (SOCl₂).[1][2] While effective, this method suffers from drawbacks including the corrosive and hazardous nature of thionyl chloride, the evolution of noxious SO₂ and HCl gases, and potential side reactions that can lead to racemization or the formation of impurities, complicating purification.[2]

This guide provides an in-depth comparison of alternative chlorinating agents for this pivotal transformation. We will explore the mechanistic underpinnings, detailed experimental protocols, and performance data of several modern reagents that offer milder conditions, improved selectivity, and alternative safety profiles. This analysis is designed to empower researchers, scientists, and process development professionals to select the optimal chlorination strategy for their specific synthetic goals.

Vilsmeier-Haack Type Reagents

Vilsmeier-Haack reagents are chloroiminium salts, which are highly effective for the conversion of alcohols to alkyl chlorides, typically with a clean inversion of stereochemistry.[3][4] These reagents can be generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorine source such as phosphoryl chloride (POCl₃) or oxalyl chloride.[5][6][7] The active species, the chloro-N,N-dimethylmethaniminium ion, activates the alcohol's hydroxyl group, facilitating its displacement by a chloride ion.[3][5]

Mechanistic Rationale

The reaction commences with the formation of the Vilsmeier reagent from DMF and a chlorinating agent (e.g., oxalyl chloride). The alcohol's oxygen atom then attacks the electrophilic carbon of the iminium ion. This forms an intermediate where the hydroxyl group is converted into a superb leaving group. A subsequent Sₙ2 attack by a chloride ion results in the desired alkyl chloride with an inversion of the stereocenter, along with the regeneration of DMF and other volatile byproducts. The use of Vilsmeier reagents for the synthesis of optically pure alkyl 2-chloropropionates has been documented.[8]

Experimental Protocol: Synthesis via in situ Vilsmeier Reagent

This protocol is adapted from established procedures for converting alcohols to chlorides using Vilsmeier reagents.[4][8]

  • Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (1.2 eq.) to anhydrous dichloromethane (DCM).

  • Vilsmeier Formation: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.1 eq.) or phosphoryl chloride (1.1 eq.) dropwise, maintaining the temperature below 5 °C. A white precipitate of the Vilsmeier reagent may form.[9] Stir the mixture for 30 minutes at 0 °C.

  • Chlorination: Add a solution of Ethyl (S)-lactate (1.0 eq.) in anhydrous DCM dropwise to the freshly prepared Vilsmeier reagent suspension over 30-45 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into ice-cold water to quench the reaction. Transfer the mixture to a separatory funnel.

  • Extraction & Purification: Separate the organic layer. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by vacuum distillation.

Performance Data
ParameterVilsmeier Reagent (from POCl₃/DMF)
Substrate (+)-octan-2-ol
Yield Good
Stereochemistry Optically pure chloride with inversion
Key Advantage Mild conditions, high stereoselectivity.[4]
Key Disadvantage Stoichiometric amounts of reagents are required.
Experimental Workflow

G Workflow for Vilsmeier Chlorination cluster_prep Reagent Preparation (0 °C) cluster_reaction Chlorination & Reaction cluster_workup Work-up & Purification DMF DMF in DCM OxalylCl Add Oxalyl Chloride DMF->OxalylCl Vilsmeier Vilsmeier Reagent Formed OxalylCl->Vilsmeier AddLactate Add Ethyl (S)-Lactate Vilsmeier->AddLactate StirRT Stir at Room Temp (2-4h) AddLactate->StirRT Monitor Monitor by TLC/GC StirRT->Monitor Quench Quench with Ice Water Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Distill Vacuum Distillation Dry->Distill Product Pure Ethyl (S)-2-Chloropropionate Distill->Product

Caption: Workflow for the synthesis of Ethyl (S)-2-Chloropropionate using a Vilsmeier reagent.

Cyanuric Chloride (TCT) / DMF System

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) in combination with DMF serves as another mild and efficient system for converting alcohols to alkyl chlorides.[9][10] This method is often favored for its operational simplicity and the use of a stable, inexpensive solid reagent (TCT). The mechanism is analogous to that of the Vilsmeier reaction, where TCT and DMF first react to form a reactive Vilsmeier-type intermediate.[9]

Mechanistic Rationale

Cyanuric chloride reacts with DMF to form a reactive adduct. This adduct then reacts with the alcohol (Ethyl (S)-lactate) to form an activated intermediate. The chloride ion, acting as a nucleophile, subsequently displaces the activated hydroxyl group via an Sₙ2 mechanism, leading to the desired product with inversion of configuration.[9] The byproducts, including cyanuric acid, are often easily separated during work-up.

Experimental Protocol: Synthesis using TCT/DMF

This protocol is based on the general procedure described by De Luca et al.[10]

  • Reagent Preparation: To a stirred solution of cyanuric chloride (1.1 eq.) in anhydrous DCM at room temperature, add anhydrous DMF (1.5 eq.).

  • Intermediate Formation: Stir the mixture for 30-60 minutes. The formation of a white precipitate indicates the generation of the reactive intermediate.

  • Chlorination: Add a solution of Ethyl (S)-lactate (1.0 eq.) in anhydrous DCM to the suspension.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours, monitoring for the consumption of the starting material by TLC or GC.

  • Work-up: Upon completion, filter the reaction mixture to remove solid byproducts.

  • Extraction & Purification: Wash the filtrate with water, a saturated aqueous NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the residue by vacuum distillation to yield the pure product.

Performance Data
ParameterCyanuric Chloride (TCT) / DMF
Substrate Various primary and secondary alcohols
Yield Generally high (85-95%)
Stereochemistry Inversion of configuration is expected.[9]
Key Advantage Mild conditions, uses a stable solid reagent, simple work-up.[10]
Key Disadvantage Requires stoichiometric TCT, potential for side reactions with sensitive substrates.
Experimental Workflow

G Workflow for TCT/DMF Chlorination cluster_prep Reagent Preparation (RT) cluster_reaction Chlorination cluster_workup Work-up & Purification TCT_DMF Mix TCT and DMF in DCM Intermediate Formation of Reactive Intermediate TCT_DMF->Intermediate AddLactate Add Ethyl (S)-Lactate Intermediate->AddLactate StirRT Stir at Room Temp (2-6h) AddLactate->StirRT Monitor Monitor by TLC/GC StirRT->Monitor Filter Filter Solids Monitor->Filter Wash Wash Filtrate Filter->Wash Dry Dry (Na₂SO₄) Wash->Dry Distill Vacuum Distillation Dry->Distill Product Pure Ethyl (S)-2-Chloropropionate Distill->Product

Caption: Workflow for the synthesis of Ethyl (S)-2-Chloropropionate using TCT/DMF.

The Appel Reaction

The Appel reaction provides a versatile method for converting alcohols into alkyl halides under mild, neutral conditions using triphenylphosphine (PPh₃) and a halogen source, typically carbon tetrachloride (CCl₄).[11][12] The reaction is renowned for its reliability and predictable Sₙ2 mechanism, which results in a clean inversion of stereochemistry at the reacting carbon center.[13][14]

Mechanistic Rationale

The reaction begins with the activation of triphenylphosphine by carbon tetrachloride to form a phosphonium salt, [Ph₃PCl]⁺CCl₃⁻. The alcohol then attacks the phosphonium ion, leading to the formation of an alkoxyphosphonium salt intermediate. The key step is the intramolecular Sₙ2 displacement of the triphenylphosphine oxide leaving group by the chloride ion, which proceeds with inversion of configuration to yield the alkyl chloride.[12][14] The strong P=O bond formed in the triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.[12]

Experimental Protocol: Appel Reaction

Note: Due to the toxicity and environmental regulations restricting the use of CCl₄, alternative chlorine sources like hexachloroacetone or trichloroacetonitrile are often employed.[12][15] This protocol uses the classic CCl₄ for illustrative purposes.

  • Setup: In an oven-dried, three-necked flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.2 eq.) in anhydrous carbon tetrachloride (used as both reagent and solvent).

  • Addition of Alcohol: Cool the solution to 0 °C. Add a solution of Ethyl (S)-lactate (1.0 eq.) in a minimal amount of anhydrous DCM or acetonitrile dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 60-70 °C) for 3-5 hours.

  • Monitoring: Follow the reaction's progress by TLC, visualizing the consumption of the alcohol.

  • Work-up: After cooling to room temperature, filter the mixture to remove any precipitated salts.

  • Purification: Concentrate the filtrate under reduced pressure. The main challenge is separating the product from the triphenylphosphine oxide byproduct. This is typically achieved by trituration with a non-polar solvent like pentane or hexane (in which the product is soluble but the oxide is not) followed by filtration, or by column chromatography on silica gel. The resulting liquid is then purified by vacuum distillation.

Performance Data
ParameterAppel Reaction (PPh₃/CCl₄)
Substrate Primary and secondary alcohols
Yield High (typically >80%)
Stereochemistry Complete inversion of configuration.[13][14]
Key Advantage Very mild, neutral conditions; high stereospecificity.[14]
Key Disadvantage Use of toxic CCl₄; difficult separation of triphenylphosphine oxide byproduct.[12]
Experimental Workflow

G Workflow for Appel Reaction cluster_reaction Reaction Setup & Execution cluster_workup Purification Setup Dissolve PPh₃ in CCl₄ (0 °C) AddLactate Add Ethyl (S)-Lactate Setup->AddLactate Reflux Reflux (60-70 °C, 3-5h) AddLactate->Reflux Monitor Monitor by TLC Reflux->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate SeparateOxide Separate PPh₃=O (Trituration/Chromatography) Concentrate->SeparateOxide Distill Vacuum Distillation SeparateOxide->Distill Product Pure Ethyl (S)-2-Chloropropionate Distill->Product

Caption: Workflow for the synthesis of Ethyl (S)-2-Chloropropionate via the Appel Reaction.

Phosphorus Trichloride (PCl₃)

Phosphorus trichloride is a fundamental and powerful reagent for converting primary and secondary alcohols into their corresponding chlorides.[16][17] It is a highly reactive, fuming liquid that serves as an economical source of chlorine.[18][19] While effective, the reaction can be vigorous and requires careful control of conditions to avoid side reactions.

Mechanistic Rationale

The reaction mechanism involves the sequential replacement of the chloride atoms on phosphorus with alkoxy groups from the alcohol, forming a trialkyl phosphite ester, P(OR)₃. The hydrogen chloride (HCl) generated in situ then reacts with the phosphite ester. Each of the three alkoxy groups is subsequently displaced by a chloride ion in an Sₙ2 reaction, yielding three molecules of the alkyl chloride and one molecule of phosphorous acid (H₃PO₃).[16]

Experimental Protocol: Chlorination with PCl₃
  • Setup: In a flask equipped with a dropping funnel, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl gas), place the Ethyl (S)-lactate (1.0 eq.).

  • Reagent Addition: Cool the flask in an ice-water bath. Add phosphorus trichloride (approx. 0.4 eq., as 1 mole of PCl₃ reacts with 3 moles of alcohol) dropwise with efficient stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction is often exothermic. If necessary, gently warm the mixture (e.g., to 40-50 °C) to ensure the reaction goes to completion.

  • Monitoring: The reaction progress can be monitored by observing the cessation of HCl evolution.

  • Work-up: Once the reaction is complete, the crude product is typically isolated directly from the reaction mixture.

  • Purification: Wash the crude mixture with cold water, followed by a dilute sodium carbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous calcium chloride or sodium sulfate. The final product is purified by fractional vacuum distillation.

Performance Data
ParameterPhosphorus Trichloride (PCl₃)
Substrate Primary and secondary alcohols
Yield Moderate to high, but can be variable.
Stereochemistry Predominantly inversion, but racemization is possible depending on conditions.
Key Advantage Low cost, high reactivity.[17]
Key Disadvantage Highly corrosive and water-reactive, generates HCl, can cause rearrangements.[17][19]
Experimental Workflow

G Workflow for PCl₃ Chlorination cluster_reaction Reaction Setup & Execution cluster_workup Purification Setup Ethyl (S)-Lactate in Flask (0 °C) AddPCl3 Add PCl₃ dropwise Setup->AddPCl3 Warm Warm to RT / Gently Heat AddPCl3->Warm Complete Reaction Completes Warm->Complete Wash Wash (Water, Na₂CO₃, Brine) Complete->Wash Dry Dry (CaCl₂) Wash->Dry Distill Fractional Vacuum Distillation Dry->Distill Product Pure Ethyl (S)-2-Chloropropionate Distill->Product

Caption: Workflow for the synthesis of Ethyl (S)-2-Chloropropionate using PCl₃.

Comparative Summary of Chlorinating Agents

FeatureThionyl Chloride (Standard)Vilsmeier ReagentCyanuric Chloride / DMFAppel ReactionPhosphorus Trichloride
Reagent Type LiquidIn situ Iminium SaltSolid / LiquidSolid / LiquidLiquid
Conditions Often requires heating, pyridine catalyst[1]Mild, 0 °C to RT[4]Mild, Room Temp[10]Mild, Neutral[14]Vigorous, often requires cooling then heating
Stereoselectivity Variable (Sₙi or Sₙ2), risk of racemizationHigh (Sₙ2 Inversion)[4]High (Sₙ2 Inversion)[9]High (Sₙ2 Inversion)[13][14]Moderate (Sₙ2), risk of racemization
Key Byproducts SO₂, HCl (gaseous, toxic)DMF, CO, CO₂, HCl (volatile)Cyanuric Acid (solid), DMFTriphenylphosphine Oxide (solid)Phosphorous Acid (H₃PO₃)
Work-up Distillation from crudeAqueous wash, distillationFiltration, aqueous wash, distillationSeparation of PPh₃=O, distillationAqueous wash, distillation
Advantages Inexpensive, powerfulHigh stereoselectivity, mildMild, operationally simple, stable reagentHigh stereospecificity, neutral conditionsVery low cost
Disadvantages Hazardous gas evolution, corrosiveStoichiometric reagentsStoichiometric reagentsDifficult byproduct removal, toxic CCl₄Corrosive, highly reactive, generates HCl

Conclusion

The selection of a chlorinating agent for the synthesis of Ethyl (S)-2-chloropropionate from ethyl lactate is a critical decision that impacts yield, stereochemical purity, and operational safety. While the traditional thionyl chloride method is well-established, it presents significant handling challenges and can compromise stereointegrity.

For laboratory-scale synthesis where stereochemical fidelity is the highest priority, the Vilsmeier-type reagents and the Appel reaction stand out. They operate under mild conditions and proceed via well-defined Sₙ2 mechanisms, ensuring a clean inversion of the stereocenter. The Cyanuric Chloride/DMF system offers a compelling balance of mildness, operational simplicity, and high yield, making it an excellent modern alternative. Phosphorus trichloride remains a viable, low-cost option for large-scale industrial processes where stringent control of reaction conditions can be implemented, and a slight loss in optical purity might be tolerable.

Ultimately, the choice of reagent should be guided by a careful evaluation of the specific project requirements, including scale, available equipment, safety protocols, and the absolute need for preserving the chiral integrity of the final product.

References

  • Proprep. (n.d.). What is the Appel reaction, and how does it facilitate the transformation of alcohols into alkyl halides in organic synthesis?. Retrieved from [Link]

  • Wikipedia. (2023). Appel reaction. Retrieved from [Link]

  • TutorChase. (n.d.). How is an Appel reaction used to convert alcohols?. Retrieved from [Link]

  • Grokipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). 2.1.6. Conversion of Alcohols into Alkyl Chlorides Using Cyanuric Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1973). Factors in the formation of isomerically and optically pure alkyl halides. Part XI. Vilsmeier reagents for the replacement of a hydroxy-group by chlorine or bromine. Retrieved from [Link]

  • McAlexander, I. A. (1995). Development of a new method for the conversion of alcohols into chlorides. TRACE: Tennessee Research and Creative Exchange. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier reagent. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF. Organic Letters, 3(19), 3041-3043. Request PDF available at [Link]

  • Hiegel, G. A., & Rubino, M. (n.d.). Conversion of Alcohols into Alkyl Chlorides using Trichloroisocyanuric Acid with Triphenylphosphine. Sciencemadness.org. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

  • Lookchem. (n.d.). Conversion of alcohols into alkyl chlorides using trichloroisocyanuric acid with triphenylphosphine. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of ethyl 2-chloropropionate. Retrieved from [Link]

  • Google Patents. (n.d.). FR2459221A1 - PROCESS FOR THE PREPARATION OF ALKYL CHLORO-2 PROPIONATE BY CHLORINATION OF ALKYL LACTATE.
  • Google Patents. (n.d.). US4334083A - Process for the preparation of an alkyl 2-chloropropionate by chlorinating an alkyl lactate.
  • Sciencemadness.org. (2005). alpha-chloropropionic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (2019). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Oxalyl chloride. Retrieved from [Link]

  • Wikipedia. (2024). Oxalyl chloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis. Retrieved from [Link]

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A Comparative Guide to the Efficacy of ETHYL (S)-2-CHLORO PROPIONATE in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Chirality and the Role of Propionate Synthons

In the landscape of modern drug discovery and agrochemical development, the precise control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity and safety. Molecules that are non-superimposable mirror images, known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles.[1] The synthesis of 2-arylpropionic acid derivatives (profens), a major class of non-steroidal anti-inflammatory drugs (NSAIDs), and aryloxyphenoxypropionate (APP) herbicides are prime examples where a single enantiomer is responsible for the desired therapeutic or herbicidal effect.[2][3]

At the heart of synthesizing these vital compounds lies the challenge of introducing a chiral propionic acid moiety. Ethyl (S)-2-chloropropionate (ECP) has emerged as a cornerstone chiral building block for this purpose.[4] It offers a reliable and cost-effective method for installing the (S)- or (R)-stereocenter via nucleophilic substitution. This guide provides an in-depth comparison of ECP's efficacy against key alternatives, grounded in mechanistic principles and supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Core Reagent Profile: Ethyl (S)-2-chloropropionate (ECP)

ECP is a colorless liquid widely used as an intermediate in producing pharmaceuticals and agrochemicals.[4] Its utility stems from the electrophilic carbon atom at the C2 position, which is susceptible to attack by a wide range of nucleophiles, and the chloride atom, which serves as a competent leaving group. The reaction almost exclusively proceeds via a stereospecific S(_N)2 mechanism, which results in the inversion of the stereochemical configuration at the chiral center. This predictable stereochemical outcome is the foundation of its efficacy in asymmetric synthesis.

The Central Mechanism: S(_N)2 Substitution

The primary value of ECP is realized through the S(_N)2 (bimolecular nucleophilic substitution) reaction. This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[5] This "backside attack" forces the inversion of the molecule's stereochemistry, akin to an umbrella flipping inside out in the wind.[6] For (S)-ECP, this results in the formation of a product with an (R)-configuration at that center.

Caption: The S(_N)2 mechanism with inversion of stereochemistry.

Comparative Analysis of Chiral Propionate Synthons

The selection of a chiral synthon is a balance of reactivity, stereochemical fidelity, cost, and availability. Here, we compare ECP with its primary alternatives.

Alternative 1: Ethyl (S)-2-bromopropionate (EBP)

The most direct alternative to ECP is its bromine-containing analog, Ethyl (S)-2-bromopropionate (EBP). The choice between a chloro- and bromo-substituted electrophile hinges on the leaving group's ability.

Mechanistic Causality: The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[7] Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a superior leaving group. This is due to two main factors:

  • Bond Strength: The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, requiring less energy to break during the S(_N)2 transition state.

  • Polarizability: Bromine is larger and more polarizable than chlorine. Its diffuse electron cloud can better stabilize the forming negative charge in the transition state, thus lowering the activation energy of the reaction.[2]

Performance Implications: Theoretically, reactions with EBP should proceed faster than with ECP under identical conditions. While direct side-by-side kinetic studies for herbicide synthesis are not abundant in the literature, this principle is well-established.[2] For instance, the commercial production of the herbicide Quizalofop-p-ethyl often employs stereoselective alkylation with EBP.[8] This industrial preference suggests that the enhanced reactivity of EBP can lead to shorter reaction times or allow for milder reaction conditions, which can be advantageous for sensitive substrates.

FeatureEthyl (S)-2-chloropropionate (ECP)Ethyl (S)-2-bromopropionate (EBP)Rationale
Reactivity GoodExcellentBr⁻ is a better leaving group than Cl⁻ (weaker base, weaker C-X bond).[7]
Stereoselectivity ExcellentExcellentBoth react via a highly stereospecific S(_N)2 mechanism with inversion.[6]
Cost & Availability Generally more cost-effectiveTypically more expensiveChlorination is often a cheaper industrial process than bromination.
Handling Standard precautions for alkyl halidesSimilar to ECP, though may be more lachrymatory.Both are reactive alkylating agents.
Alternative 2: Sulfonate Esters (e.g., Tosylates, Mesylates)

For substrates where even a bromide leaving group is insufficiently reactive, sulfonate esters like tosylates (OTs) and mesylates (OMs) are the next logical step up. These are among the best leaving groups in organic chemistry.

Mechanistic Causality: The exceptional ability of sulfonate esters to act as leaving groups stems from the fact that they are the conjugate bases of very strong acids (e.g., p-toluenesulfonic acid, pKa ≈ -2.8). The negative charge on the departing sulfonate anion is highly stabilized through resonance across three oxygen atoms.

Performance Implications: Using an (S)-2-(tosyloxy)propionate ester would dramatically increase the rate of nucleophilic substitution compared to ECP. This is particularly useful for reactions with weak nucleophiles or sterically hindered substrates. However, this enhanced reactivity comes at a significant cost. The tosylate or mesylate must first be prepared from the corresponding chiral ethyl lactate, adding a step to the synthesis and increasing the overall cost. A patent for the synthesis of Fenoxaprop-p-ethyl describes using ethyl p-methylbenzenesulfonyl propionate, highlighting its utility in industrial processes despite the extra step.

Alternative 3: Chiral Auxiliary-Based Methods

A fundamentally different approach is to build the chiral center from a non-chiral starting material using a recoverable chiral auxiliary. The Evans oxazolidinone auxiliaries are a classic and highly effective example.

Methodology: In this strategy, a chiral oxazolidinone (derived from an amino acid) is acylated with a propionyl group (e.g., using propionyl chloride). The auxiliary then directs the stereoselective alkylation of the resulting enolate. The bulky substituent on the auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered face, thus creating the new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved and can be recovered and reused.

Evans_Auxiliary_Workflow Start Propionyl Chloride + (S)-Valinol-derived Oxazolidinone Acylation Acylation (n-BuLi, THF) Start->Acylation Imide N-Propionyl Oxazolidinone Acylation->Imide Deprotonation Enolate Formation (NaHMDS, -78 °C) Imide->Deprotonation Enolate Chelated (Z)-Enolate Deprotonation->Enolate Alkylation Diastereoselective Alkylation (R-X) Enolate->Alkylation Alkylated_Imide Alkylated Product (High d.e.) Alkylation->Alkylated_Imide Cleavage Auxiliary Cleavage (LiOH/H₂O₂) Alkylated_Imide->Cleavage Final_Product Chiral Propionic Acid Derivative Cleavage->Final_Product Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux

Caption: Workflow for Asymmetric Propionate Synthesis using an Evans Chiral Auxiliary.

Performance Comparison:

FeatureECP (Chiral Pool)Evans Auxiliary (Asymmetric Synthesis)Rationale
Stereocontrol Excellent (starts with pure enantiomer)Excellent (typically >98:2 d.r.)Auxiliary provides a powerful steric shield.
Flexibility Limited to propionate moietyHighly flexible; can synthesize a vast array of α-substituted acids.Different acyl groups and electrophiles can be used.
Atom Economy HighLower (auxiliary is a large part of the intermediate's mass)The auxiliary is stoichiometric but recoverable.
Process Steps Typically 1 step (substitution)3 steps (acylation, alkylation, cleavage)More complex workflow.
Cost Lower reagent costHigher initial cost (auxiliary, strong bases)Cost is offset by auxiliary recovery and versatility.

Experimental Protocols and Data

Case Study: Synthesis of Aryloxyphenoxypropionate Herbicides

The Williamson ether synthesis, an S(N)2 reaction between an alkoxide (or phenoxide) and an alkyl halide, is the key step in producing many APP herbicides.

Protocol 1: Synthesis of Quizalofop-p-ethyl Intermediate via ECP

This representative protocol is based on procedures described in the patent literature for the synthesis of APP herbicides.

  • Phenoxide Formation: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 4-(6-chloroquinoxalin-2-yloxy)phenol (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a base, such as anhydrous potassium carbonate (K₂CO₃, 1.2 eq), to the mixture. Stir at room temperature for 30-60 minutes to ensure complete formation of the potassium phenoxide salt. Causality: The aprotic solvent solvates the potassium cation, leaving a highly reactive "naked" phenoxide anion ready for nucleophilic attack.

  • ECP Addition: Slowly add Ethyl (S)-2-chloropropionate (ECP) (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction by TLC or HPLC until the starting phenol is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and remove the DMF under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the desired (R)-configured product.

Expected Outcome: While specific patents often report high yields (e.g., 85-95%), they rarely provide a direct comparison with the bromo-analog under identical conditions.[6] However, based on mechanistic principles, using EBP would be expected to result in a faster reaction rate.

ElectrophileNucleophileProductTypical YieldOptical PurityReference
Ethyl (S)-2-chloropropionate4-(6-chloroquinoxalin-2-yloxy)phenoxideQuizalofop-p-ethyl85-95%>98% e.e.[6]
Ethyl (S)-2-bromopropionate4-(6-chloroquinoxalin-2-yloxy)phenoxideQuizalofop-p-ethyl~90-98% (inferred)>98% e.e.[8]

Note: The yield for EBP is inferred from its higher reactivity and industrial use; direct comparative data from a single source is limited.

Protocol 2: Asymmetric Alkylation using an Evans Auxiliary

This protocol is adapted from established procedures for Evans auxiliary alkylation.

  • Acylation: Dissolve (4S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.05 eq) dropwise and stir for 20 minutes. Add propionyl chloride (1.1 eq) and stir for 1 hour before warming to room temperature. Work up with water and extract with ethyl acetate to get the N-propionyl oxazolidinone.

  • Enolate Formation: Dissolve the acylated auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) dropwise and stir for 30-45 minutes. Causality: NaHMDS is a strong, non-nucleophilic base that cleanly deprotonates the α-carbon. The sodium ion chelates with the carbonyl oxygens to form a rigid (Z)-enolate, which is crucial for high diastereoselectivity.

  • Alkylation: Add the desired electrophile (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 2-4 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract with an organic solvent, wash, dry, and concentrate.

  • Purification & Cleavage: Purify the product by column chromatography to isolate the major diastereomer. Cleave the auxiliary using a reagent like lithium hydroxide/hydrogen peroxide to yield the enantiomerically pure carboxylic acid.

Expected Outcome: This method consistently delivers very high diastereoselectivity, often exceeding 98:2, which translates to an enantiomeric excess of >96% for the final product after cleavage.

Conclusion and Recommendations

Ethyl (S)-2-chloropropionate (ECP) remains a highly effective and economically viable chiral building block for asymmetric synthesis, particularly in large-scale industrial applications like the manufacturing of APP herbicides. Its efficacy is rooted in the predictable and highly stereospecific S(_N)2 reaction mechanism.

For routine, large-scale synthesis where cost is a primary driver , ECP offers an excellent balance of reactivity and price.

When higher reactivity is required to shorten reaction times, enable milder conditions, or react with less potent nucleophiles, Ethyl (S)-2-bromopropionate (EBP) is the superior choice, albeit at a higher cost. For reactions where even EBP is not reactive enough, sulfonate esters provide a powerful but more expensive alternative.

For research and development, or when maximum flexibility and access to a wide range of α-substituted propionic acid derivatives are needed , chiral auxiliary methods like the Evans oxazolidinone system are unparalleled. While the process is more complex, the extremely high stereoselectivity and adaptability often justify the initial investment in method development.

Ultimately, the choice of synthon depends on a careful analysis of the specific synthetic challenge, balancing the factors of reaction rate, stereochemical purity, process complexity, and overall cost.

References
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A Comparative Guide to Catalysts for the Enantioselective Synthesis of Ethyl (S)-2-Chloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the production of enantiomerically pure chiral building blocks is of paramount importance. Ethyl (S)-2-chloropropionate is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The stereocenter at the C2 position is crucial for the biological activity of the final product, making its enantioselective synthesis a critical step. This guide provides a comparative analysis of various catalytic systems for the synthesis of ethyl (S)-2-chloropropionate, with a focus on both enzymatic and chemical catalysis. We will delve into the underlying principles, compare catalyst performance based on experimental data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic strategies.

Introduction to the Synthesis of Ethyl (S)-2-Chloropropionate

Ethyl (S)-2-chloropropionate can be synthesized through two primary strategies: the kinetic resolution of a racemic mixture of ethyl 2-chloropropionate or the direct asymmetric synthesis from a prochiral precursor. Both approaches rely on the use of chiral catalysts to control the stereochemical outcome of the reaction. This guide will explore and compare the efficacy of different catalysts within these two frameworks.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution is a widely employed method for the production of enantiopure compounds.[1] This technique utilizes the inherent stereoselectivity of enzymes, particularly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer enriched.[2] For the synthesis of ethyl (S)-2-chloropropionate, the kinetic resolution of racemic ethyl 2-chloropropionate is a common strategy.

The Role of Lipases in Kinetic Resolution

Lipases (EC 3.1.1.3) are hydrolases that, in aqueous environments, catalyze the hydrolysis of esters.[3] However, in non-aqueous media, they can catalyze the reverse reaction: esterification and transesterification.[4] This versatility makes them powerful tools for kinetic resolution. The enantioselectivity of a lipase is attributed to the three-dimensional structure of its active site, which preferentially binds one enantiomer over the other.[5]

Two of the most commonly employed lipases for the kinetic resolution of 2-halopropionic acid esters are Porcine Pancreatic Lipase (PPL) and lipases from Candida species, such as Candida rugosa (often used interchangeably with Candida cylindracea).[6][7][8][9]

Comparative Performance of Lipases

The choice of lipase and reaction conditions significantly impacts the efficiency and enantioselectivity of the kinetic resolution. Below is a comparative summary of the performance of Porcine Pancreatic Lipase and Candida rugosa Lipase.

CatalystMethodSubstrateReaction ConditionsConversion (%)Enantiomeric Excess (e.e.) of (S)-ester (%)Reference
Porcine Pancreatic Lipase (PPL) HydrolysisRacemic ethyl 2-chloropropionatepH 7.0, 30°C, 12h~50>95[10]
Candida rugosa Lipase (CRL) HydrolysisRacemic methyl 2-chloropropionateBiphasic system (organic solvent/aqueous buffer)Not specifiedHigh (S)-acid produced[11]
Candida cylindracea Lipase (CCL) EsterificationRacemic 2-chloropropionic acid with n-butanolOrganic solvent6895 (for the (S)-acid)[10]

Causality Behind Experimental Choices:

  • pH: The pH of the aqueous phase is critical for lipase activity. Most lipases exhibit optimal activity in the neutral to slightly alkaline range. For hydrolysis reactions, maintaining the pH is crucial as the production of carboxylic acid will lower the pH and can inactivate the enzyme.

  • Temperature: Enzyme activity is temperature-dependent. The optimal temperature is a balance between reaction rate and enzyme stability.

  • Solvent: In non-aqueous or biphasic systems, the choice of organic solvent can influence both the activity and enantioselectivity of the lipase.[12]

  • Acyl Acceptor/Donor: In esterification or transesterification reactions, the structure of the alcohol or acyl donor can dramatically affect the enantioselectivity.[13]

Experimental Protocol: Kinetic Resolution using Porcine Pancreatic Lipase

This protocol is based on the principles described in the literature for the hydrolytic kinetic resolution of racemic ethyl 2-chloropropionate.[10]

Materials:

  • Racemic ethyl 2-chloropropionate

  • Porcine Pancreatic Lipase (PPL)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Toluene (or another suitable organic solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Equipment for extraction and distillation/chromatography

Procedure:

  • Prepare a biphasic mixture of racemic ethyl 2-chloropropionate (1 equivalent) in toluene and an equal volume of 0.1 M phosphate buffer (pH 7.0).

  • Add Porcine Pancreatic Lipase (typically 10-30% by weight of the substrate).

  • Stir the mixture vigorously at a controlled temperature (e.g., 30°C) to ensure good mixing of the two phases.

  • Monitor the reaction progress by periodically taking samples from the organic phase and analyzing the enantiomeric excess of the ethyl 2-chloropropionate and the conversion to 2-chloropropionic acid using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove the produced (R)-2-chloropropionic acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure. The remaining oil is the enantioenriched ethyl (S)-2-chloropropionate.

  • The (R)-2-chloropropionic acid can be recovered from the aqueous phase by acidification and extraction.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up cluster_products Products racemic_ester Racemic Ethyl 2-Chloropropionate reactor Biphasic Reaction Mixture racemic_ester->reactor buffer Phosphate Buffer (pH 7.0) buffer->reactor ppl Porcine Pancreatic Lipase ppl->reactor stirring Vigorous Stirring (30°C, ~12h) reactor->stirring monitoring Chiral GC/HPLC Monitoring stirring->monitoring filtration Filter Enzyme monitoring->filtration separation Separate Layers filtration->separation extraction Extract Organic Phase separation->extraction r_acid (R)-2-Chloropropionic Acid (Aqueous Phase) separation->r_acid drying Dry & Concentrate extraction->drying s_ester Ethyl (S)-2-Chloropropionate (Organic Phase) drying->s_ester

Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl 2-chloropropionate.

Asymmetric Chemical Catalysis: A Synthetic Approach

While enzymatic methods are effective, direct asymmetric synthesis using chiral chemical catalysts offers an alternative route that can, in principle, achieve 100% theoretical yield.[14] This approach typically involves the reaction of a prochiral starting material in the presence of a substoichiometric amount of a chiral catalyst. For the synthesis of ethyl (S)-2-chloropropionate, this could involve the asymmetric chlorination of an ethyl propionate derivative or an asymmetric esterification of 2-chloropropionic acid.

Chiral Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for performing reactions between reactants in immiscible phases. In asymmetric PTC, a chiral phase-transfer catalyst, often a quaternary ammonium salt derived from Cinchona alkaloids, is used to ferry a reactant from an aqueous phase to an organic phase, where it reacts enantioselectively.[3][15][16]

Mechanism of Asymmetric Alkylation using Cinchona Alkaloid-derived PTC:

The catalyst, a chiral quaternary ammonium salt (QX), exchanges its counter-ion with a hydroxide ion in the aqueous phase to form QOH. This chiral base then deprotonates a pro-nucleophile in the organic phase, forming a tightly associated, chiral ion pair. This ion pair then reacts with an electrophile, with the chiral environment of the catalyst directing the approach of the electrophile to one face of the nucleophile, leading to the formation of one enantiomer in excess.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH QX QX⁻ (Catalyst) QOH QOH⁻ QX->QOH Ion Exchange NaX NaX NaX->NaOH H2O H₂O ProNucleophile Prochiral Nucleophile QOH->ProNucleophile Phase Transfer ChiralEnolate [Q* ⁺ Enolate⁻] Chiral Ion Pair ProNucleophile->ChiralEnolate Deprotonation Product Enantioenriched Product ChiralEnolate->Product Asymmetric Alkylation Electrophile Electrophile Electrophile->Product Product->QX Catalyst Regeneration

Caption: General mechanism of asymmetric phase-transfer catalysis.

Application in Ethyl (S)-2-Chloropropionate Synthesis

While direct asymmetric chlorination of ethyl propionate is challenging, a related approach involves the asymmetric alkylation of a glycine equivalent followed by conversion to the desired product. A more direct, though less commonly reported, method would be the enantioselective esterification of 2-chloropropionic acid using a chiral catalyst. Due to the limited availability of specific, high-performing protocols for the direct asymmetric synthesis of ethyl (S)-2-chloropropionate via chemical catalysis in the literature, a detailed comparative performance table is not feasible at this time. However, the principles of asymmetric organocatalysis represent a promising area for development.

Comparison and Outlook

FeatureEnzymatic Kinetic Resolution (Lipases)Asymmetric Chemical Catalysis (e.g., PTC)
Catalyst Source Biological (enzymes)Synthetic (organocatalysts, metal complexes)
Theoretical Max. Yield 50% (for the desired enantiomer)100%
Reaction Conditions Mild (near physiological pH and temp.)Can range from mild to harsh
Solvents Aqueous, organic, or biphasicTypically organic solvents
Enantioselectivity Often very high (E > 100)Variable, can be very high
Substrate Scope Can be broad but is enzyme-specificGenerally broad, depends on catalyst design
Catalyst Cost & Availability Commercially available, can be cost-effectiveCan be expensive, may require multi-step synthesis
Green Chemistry Aspects Biodegradable catalysts, often aqueous systemsCan involve heavy metals and organic solvents, but organocatalysis is a greener alternative

Expert Insights and Future Directions:

For the synthesis of ethyl (S)-2-chloropropionate, enzymatic kinetic resolution using lipases is a well-established and highly effective method, particularly for large-scale production where the 50% theoretical yield is acceptable due to the high enantioselectivity and mild reaction conditions. The choice between PPL and Candida-derived lipases will depend on cost, stability, and specific process requirements, necessitating a screening of different enzymes and conditions.

Asymmetric chemical catalysis, while offering the potential for higher yields, is less developed for this specific target. The development of efficient and selective organocatalysts or phase-transfer catalysts for the direct asymmetric chlorination of propionates or the enantioselective esterification of 2-chloropropionic acid remains an active area of research. Such a breakthrough would provide a highly attractive alternative to enzymatic methods.

For researchers and drug development professionals, the choice of catalyst will depend on a variety of factors including the scale of synthesis, cost considerations, and the desired level of enantiopurity. For initial lab-scale synthesis and process development, the robustness and high enantioselectivity of commercially available lipases make them an excellent starting point.

References

  • Maruoka, K. (2024). Asymmetric phase-transfer catalysis. Nature Reviews Chemistry, 8(11), 851-869. [Link]

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  • Petchey, M., & Grogan, G. (2019). Resolution of ethyl 2-chloropropionate using the lipase from Candida cylindracea (CCL).18. ResearchGate. [Link]

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A Comparative Guide to the Synthesis and Validation of Ethyl (S)-2-chloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (S)-2-chloropropionate is a pivotal chiral building block in the synthesis of numerous agrochemicals and pharmaceuticals, particularly a class of herbicides known for their high efficiency and low toxicity.[1] The stereochemistry at the C2 position is crucial for its biological activity, making the selective synthesis of the (S)-enantiomer a topic of significant industrial and academic interest. This guide provides a comprehensive comparison of the prevalent synthesis methodologies for Ethyl (S)-2-chloropropionate, offering an in-depth analysis of their underlying principles, performance metrics, and validation protocols. The objective is to equip researchers and process chemists with the requisite knowledge to select and implement the most suitable synthesis strategy for their specific needs, emphasizing scientific integrity and practical applicability.

Comparative Analysis of Synthesis Methodologies

The synthesis of enantiomerically pure Ethyl (S)-2-chloropropionate can be broadly categorized into three primary strategies: Kinetic Resolution of a racemic mixture, Synthesis from a Chiral Pool, and Asymmetric Synthesis. Each approach presents a unique set of advantages and challenges in terms of yield, enantioselectivity, cost, and environmental impact.

Kinetic Resolution of Racemic Ethyl 2-chloropropionate

Kinetic resolution is a widely employed technique that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. This results in the separation of the racemic mixture into one enriched enantiomer of the product and the unreacted, enriched starting material of the opposite configuration.

Principle: Lipases are highly stereoselective enzymes that can catalyze the hydrolysis or transesterification of esters. In the context of racemic ethyl 2-chloropropionate, a lipase can selectively hydrolyze the (S)-enantiomer to (S)-2-chloropropionic acid, leaving the unreacted (R)-ethyl 2-chloropropionate. Alternatively, in a transesterification reaction, the lipase can selectively convert one enantiomer to a different ester.[1] This method is favored for its mild reaction conditions and high enantioselectivity.[2]

Experimental Protocol: Lipase-Catalyzed Hydrolysis [1]

  • Reaction Setup: Dissolve racemic ethyl 2-chloropropionate in a phosphate buffer (e.g., 0.1 M, pH 7.2).

  • Enzyme Addition: Introduce a lipase catalyst (e.g., porcine pancreatic lipase, 10-20% by weight of the substrate).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 6-8 hours).

  • Workup:

    • Centrifuge the reaction mixture to separate the enzyme.

    • Extract the aqueous solution with an organic solvent (e.g., dichloromethane) to isolate the unreacted (R)-ethyl 2-chloropropionate.

    • Acidify the aqueous layer (pH ≤ 1.0) and extract with an organic solvent to isolate the (S)-2-chloropropionic acid.

    • Esterification of the (S)-2-chloropropionic acid is then required to obtain the desired Ethyl (S)-2-chloropropionate.

Data Summary:

CatalystMethodSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Porcine Pancreatic LipaseHydrolysisRacemic Ethyl 2-chloropropionate(S)-2-chloropropionic acid~50 (theoretical max)>95[1]
Candida cylindracea LipaseHydrolysisRacemic Ethyl 2-chloropropionate(S)-2-chloropropionic acidNot specifiedHigh[2]
Pseudomonas LipaseHydrolysisRacemic 2-chloropropionate(S)-2-chloropropionic acidNot specifiedHigh[1]

Causality Behind Experimental Choices: The choice of a phosphate buffer maintains the optimal pH for lipase activity. A temperature of 30°C is a compromise between reaction rate and enzyme stability. Dichloromethane is an effective solvent for extracting the ester and the protonated acid.

Workflow Diagram:

Enzymatic_Resolution Racemic_Ester Racemic Ethyl 2-chloropropionate Reaction Enzymatic Hydrolysis (30°C, 6-8h) Racemic_Ester->Reaction Lipase Lipase (e.g., Porcine Pancreatic) Lipase->Reaction Buffer Phosphate Buffer (pH 7.2) Buffer->Reaction Separation Separation (Centrifugation & Extraction) Reaction->Separation S_Acid (S)-2-chloropropionic Acid Separation->S_Acid R_Ester (R)-Ethyl 2-chloropropionate (unreacted) Separation->R_Ester Esterification Esterification S_Acid->Esterification S_Ester Ethyl (S)-2-chloropropionate (Final Product) Esterification->S_Ester

Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl 2-chloropropionate via hydrolysis.

Principle: This method involves reacting the racemic carboxylic acid (2-chloropropionic acid) with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts.[1] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.

Experimental Protocol: Resolution with a Chiral Amine [3]

  • Salt Formation: Dissolve racemic 2-chloropropionic acid in a suitable solvent (e.g., isopropanol).

  • Resolving Agent Addition: Add a solution of a chiral amine (e.g., optically active 1-(1-naphthyl)ethylamine) dropwise.

  • Crystallization: Allow the diastereomeric salt with lower solubility to crystallize out of the solution.

  • Isolation: Separate the precipitated salt by filtration.

  • Liberation of the Acid: Treat the isolated salt with a base to liberate the enantiomerically enriched 2-chloropropionic acid.

  • Esterification: Convert the enriched acid to Ethyl (S)-2-chloropropionate.

Data Summary:

Resolving AgentYield (%)Enantiomeric Excess (ee %)Reference
1-(1-Naphthyl)ethylamineNot specifiedHigh[1][3]
Optically active valine1196.7[1]
Optically active 2-aryl-2-isopropylethylamine24.283.2[1]

Causality Behind Experimental Choices: The choice of solvent is critical as it influences the differential solubility of the diastereomeric salts. The stoichiometry of the resolving agent is typically kept slightly less than 1 equivalent to maximize the purity of the crystallized salt.

Synthesis from the Chiral Pool

This strategy utilizes readily available, inexpensive chiral molecules from nature as starting materials. For Ethyl (S)-2-chloropropionate, (S)-lactic acid is the most common precursor.

Principle: The synthesis involves the conversion of the hydroxyl group of (S)-lactic acid or its ester into a chlorine atom. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂). The reaction proceeds with an inversion of stereochemistry (Sɴ2 mechanism), meaning (S)-lactic acid yields (R)-2-chloropropionic acid, and (L)-lactic acid (which is (S)-lactic acid) would yield the (R) product. To obtain the (S)-chloro ester, one would need to start with (R)-lactic acid or employ a double inversion strategy. However, some methods with specific catalysts can proceed with retention of configuration. A common industrial route involves the reaction of ethyl (L)-lactate with thionyl chloride.

Experimental Protocol: Chlorination of Ethyl (L)-Lactate with Thionyl Chloride [4]

  • Reaction Setup: Charge a reactor with thionyl chloride and a catalytic amount of an organic base (e.g., pyridine).

  • Substrate Addition: Gradually add ethyl (L)-lactate to the thionyl chloride mixture while maintaining a specific temperature (e.g., below the decomposition point of the intermediate chlorosulphinate).

  • Reaction: Heat the reaction mixture to induce the decomposition of the intermediate and formation of the product.

  • Purification: Purify the crude product by distillation under reduced pressure.

Data Summary:

Starting MaterialChlorinating AgentCatalystYield (%)Enantiomeric Excess (ee %)Reference
Ethyl (L)-lactateThionyl ChloridePyridineHighModerate (some racemization can occur)[4]
D-Lactate methyl esterThionyl ChlorideNot specified62.390[1]

Causality Behind Experimental Choices: The use of a base like pyridine can influence the reaction mechanism and potentially minimize side reactions. Gradual addition of the lactate controls the exothermic reaction. Distillation is a standard method for purifying volatile liquid products.

Reaction Mechanism Diagram:

SN2_Reaction Ethyl_Lactate Ethyl (L)-Lactate Intermediate Chlorosulfite Intermediate Ethyl_Lactate->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SN2_Transition Sɴ2 Transition State (Inversion of Configuration) Intermediate->SN2_Transition Product Ethyl (R)-2-chloropropionate SN2_Transition->Product + Cl⁻

Caption: Simplified mechanism for the chlorination of ethyl lactate with thionyl chloride, proceeding with inversion of stereochemistry.

Validation and Quality Control

The successful synthesis of Ethyl (S)-2-chloropropionate necessitates rigorous analytical validation to confirm its identity, purity, and enantiomeric excess.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure of ethyl 2-chloropropionate.[5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule, such as the C=O stretch of the ester and the C-Cl stretch.[5]

Purity Determination
  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a standard method for determining the chemical purity of the synthesized product.[7] By comparing the peak area of the product to those of any impurities, the purity can be quantified.

Enantiomeric Excess (ee) Determination

The determination of the enantiomeric excess is the most critical validation step for a chiral synthesis.

  • Chiral Gas Chromatography (Chiral GC): This is a powerful technique for separating and quantifying the enantiomers of volatile compounds like ethyl 2-chloropropionate. A chiral stationary phase within the GC column interacts differently with the (S) and (R) enantiomers, resulting in different retention times.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): For less volatile derivatives or the parent acid, chiral HPLC is the method of choice. Similar to chiral GC, it employs a chiral stationary phase to achieve separation of the enantiomers.[8][9]

Experimental Protocol: Chiral GC Analysis

  • Column: Use a chiral capillary column (e.g., based on cyclodextrin derivatives).

  • Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID).

  • Temperature Program: Develop a temperature program that provides baseline separation of the two enantiomers.

  • Quantification: Calculate the enantiomeric excess using the peak areas of the (S) and (R) enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Validation Workflow Diagram:

Validation_Workflow Synthesized_Product Synthesized Ethyl (S)-2-chloropropionate Structural_Analysis Structural Analysis Synthesized_Product->Structural_Analysis Purity_Analysis Purity Analysis Synthesized_Product->Purity_Analysis Chiral_Analysis Enantiomeric Excess (ee) Analysis Synthesized_Product->Chiral_Analysis NMR ¹H & ¹³C NMR Structural_Analysis->NMR FTIR FTIR Structural_Analysis->FTIR GC_FID GC-FID Purity_Analysis->GC_FID Chiral_GC Chiral GC Chiral_Analysis->Chiral_GC Chiral_HPLC Chiral HPLC Chiral_Analysis->Chiral_HPLC Final_Product Validated Ethyl (S)-2-chloropropionate NMR->Final_Product FTIR->Final_Product GC_FID->Final_Product Chiral_GC->Final_Product Chiral_HPLC->Final_Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl (S)-2-Chloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of specialized chemical reagents are routine. However, the lifecycle of these chemicals extends beyond their immediate application, culminating in a critical, often overlooked phase: disposal. Improper disposal of chemical waste not only poses significant safety and environmental risks but can also lead to severe regulatory penalties. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl (S)-2-chloropropionate, a common intermediate in organic synthesis. Our focus is on providing actionable, field-proven insights that prioritize safety, environmental stewardship, and regulatory adherence.

Understanding the Hazard Profile of Ethyl (S)-2-chloropropionate

Before any handling or disposal, a thorough understanding of the inherent risks is paramount. Ethyl (S)-2-chloropropionate is not a benign substance; its hazard profile dictates the stringent disposal protocols required.

Key Hazards:

  • Flammability: It is a flammable liquid and vapor (Category 3), meaning it can be easily ignited by heat, sparks, or open flames.[1][2][3] Vapors are heavier than air and can travel to an ignition source and flash back.[1][2][4]

  • Health Hazards: The compound is a known skin and eye irritant (Category 2).[1][3] Inhalation may cause respiratory irritation, and it can have toxic effects if absorbed through the skin.[2][4][5]

  • Chemical Reactivity: As a halogenated ester, it can react with acids to generate heat. Strong oxidizing acids can cause a vigorous, potentially exothermic reaction.[1][4] Mixing with alkali metals or hydrides can generate flammable hydrogen gas.[1][4]

  • Environmental Hazard: Discharge into waterways or sewer systems must be strictly avoided to prevent environmental contamination.[1][3][6]

The presence of a carbon-halogen bond classifies Ethyl (S)-2-chloropropionate as a halogenated organic compound .[7][8] This classification is critical for waste segregation, as halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[7][9]

Table 1: Hazard Summary and GHS Classification
Hazard ClassificationGHS CategoryPictogramSignal WordHazard Statement
Flammable liquidsCategory 3🔥WarningH226: Flammable liquid and vapour.[1][3]
Skin irritationCategory 2WarningH315: Causes skin irritation.[1][3]
Eye irritationCategory 2WarningH319: Causes serious eye irritation.[1][3]
Specific target organ toxicity – single exposureCategory 3WarningH335: May cause respiratory irritation.[1][3]

Core Directive: The Disposal Workflow

The proper disposal of Ethyl (S)-2-chloropropionate is a systematic process. The following workflow provides a step-by-step guide from the point of generation to final removal by a licensed waste contractor.

Diagram 1: Disposal Decision Workflow

This diagram outlines the critical decision points and actions for managing Ethyl (S)-2-chloropropionate waste.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation & Collection cluster_2 Container Management & Storage cluster_3 Final Disposal A Waste Generated (e.g., reaction quench, contaminated solvent) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste stream purely Ethyl (S)-2-chloropropionate or mixed with other halogenated organics? B->C D Collect in a dedicated, labeled 'HALOGENATED ORGANIC WASTE' container C->D Yes E Consult EHS for complex mixture disposal. Do NOT mix with non-halogenated waste. C->E No F Use a compatible, sealable container (e.g., UN-rated plastic carboy) D->F G Keep container closed except when adding waste. Store in secondary containment. F->G H Store in a cool, well-ventilated area away from ignition sources. G->H I Arrange for pickup by a licensed hazardous waste disposal facility. H->I

Caption: Decision workflow for Ethyl (S)-2-chloropropionate waste management.

Experimental Protocols: Step-by-Step Disposal Procedures

This section provides detailed methodologies for handling different disposal scenarios.

Protocol 3.1: Collection of Liquid Waste

This protocol applies to waste generated from reactions, extractions, or chromatography containing Ethyl (S)-2-chloropropionate.

  • Personnel Protection: Before handling any waste, don the required Personal Protective Equipment (PPE):

    • Nitrile or butyl rubber gloves.

    • Chemical safety goggles conforming to EN 166(EU) or NIOSH (US).[1]

    • A flame-retardant lab coat.

    • Work within a certified chemical fume hood to avoid inhalation of vapors.[3]

  • Waste Segregation:

    • Obtain a designated waste container clearly labeled "HALOGENATED ORGANIC WASTE".[7][10] These containers are often color-coded (e.g., green) for easy identification.[7]

    • Causality: Halogenated and non-halogenated wastes are disposed of via different incineration processes.[9] Mixing them increases disposal costs and can complicate the disposal process. Never mix this waste with non-halogenated solvents (like acetone, ethanol, hexane) or aqueous waste.[10][11]

  • Waste Transfer:

    • Use a funnel to carefully pour the liquid waste into the designated container, avoiding splashes.

    • Ground and bond the container and receiving equipment to prevent static discharge, which could ignite flammable vapors.[1][6]

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[11]

  • Container Sealing and Storage:

    • Securely cap the waste container immediately after adding waste.[10][12]

    • Store the container in a designated satellite accumulation area. This area should be a cool, well-ventilated space, away from heat and ignition sources.[1][6]

    • The container must be placed within secondary containment (e.g., a spill tray) capable of holding the entire volume of the container.[12]

Protocol 3.2: Management of Small Spills (<100 mL)

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Alert and Evacuate: Alert personnel in the immediate vicinity. If the spill is significant or in a poorly ventilated area, evacuate and call your institution's emergency response team.

  • Control Ignition Sources: Immediately eliminate all ignition sources (e.g., turn off hot plates, equipment).[1][3][4] Use only non-sparking tools for cleanup.[1][6]

  • Containment and Absorption:

    • Wearing appropriate PPE, contain the spill by diking with a non-combustible absorbent material like dry earth, sand, or vermiculite.[2][4] Do not use combustible materials like paper towels as the primary absorbent.

    • Cover the spill with the absorbent material and allow it to fully absorb the liquid.

  • Collection and Disposal:

    • Carefully scoop the contaminated absorbent material into a sealable, labeled container for hazardous waste.

    • Wipe the spill area with a cloth or sponge dampened with a suitable solvent (e.g., acetone), working from the outside in. Dispose of the cleaning materials as halogenated waste.

  • Decontamination: Decontaminate the area with soap and water.

Protocol 3.3: Disposal of Empty Containers

An "empty" container that held Ethyl (S)-2-chloropropionate is still considered hazardous waste until properly decontaminated.

  • Triple Rinsing:

    • Under a fume hood, rinse the container three times with a suitable solvent (e.g., acetone or methanol).

    • Crucially, the first rinsate must be collected and disposed of as "HALOGENATED ORGANIC WASTE" .[12] Subsequent rinses can often be collected as non-halogenated waste, but consult your institution's EHS guidelines.

    • Causality: The initial rinse will contain the highest concentration of the residual chemical, classifying it as halogenated waste.

  • Container Preparation for Disposal:

    • After triple rinsing and allowing the container to air dry completely, deface or remove the original label to prevent reuse.

    • The now-decontaminated container can typically be disposed of in the appropriate recycling or general waste stream, per institutional policy.[9]

Trustworthiness: A Self-Validating System

Adherence to these protocols creates a self-validating system of safety and compliance. Each step, from PPE selection to waste segregation and labeling, is designed to mitigate a specific, identified risk. The clear labeling of "HALOGENATED ORGANIC WASTE" prevents accidental and dangerous mixing. Storing containers in secondary containment provides a failsafe against leaks. By following this systematic approach, you inherently build a trustworthy and defensible waste management practice within your laboratory.

This guide is intended to provide a comprehensive framework. However, always consult your institution's specific Environmental Health & Safety (EHS) guidelines and local, state, and national regulations , as these will provide the ultimate authority on disposal requirements in your location.[6]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl 2-chloropropionate: Comprehensive Overview and Applications. [Link]

  • National Center for Biotechnology Information. Ethyl 2-chloropropionate. PubChem Compound Summary for CID 10807. [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Government Publishing Office. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Kemicentrum, Lund University. (2025). 8.1 Organic solvent waste. [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl (S)-2-chloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound, Understanding the Risk

Ethyl (S)-2-chloropropionate is a versatile chiral intermediate widely used in the synthesis of pharmaceuticals, herbicides, and polymers.[1][2][3] However, its utility in the lab is matched by a distinct hazard profile that demands rigorous safety protocols. As a flammable liquid that is irritating to the skin, eyes, and respiratory system, and potentially toxic if absorbed, a comprehensive understanding of its properties is the foundation of safe handling.[1][2][4][5][6]

This guide moves beyond a simple checklist. It provides a procedural and causal framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with Ethyl (S)-2-chloropropionate. Our goal is to empower you, the researcher, to build a self-validating system of safety where every action is informed by the specific chemical risks at hand.

Core Hazard Profile of Ethyl (S)-2-chloropropionate

A thorough risk assessment is the critical first step before any chemical is handled. The primary hazards associated with Ethyl (S)-2-chloropropionate are summarized below.

Hazard ClassificationDescriptionGHS CodePrimary Safety Implication
Flammable Liquid A highly flammable liquid and vapor with a flash point of approximately 38-50°C.[7][8] Vapors are heavier than air and can travel to an ignition source and flash back.[4][5]H226Strict control of ignition sources, use of explosion-proof equipment, and measures to prevent static discharge are mandatory.[7][9]
Skin Irritation Causes skin irritation upon direct contact.[6] May be harmful if absorbed through the skin.[4][5]H315Use of appropriate chemical-resistant gloves and protective clothing is essential to prevent exposure.[2][10]
Serious Eye Irritation Causes serious eye irritation.[6] Contact can lead to redness, stinging, and potential damage.[11]H319Tightly sealed chemical goggles are the minimum requirement; a face shield provides an additional layer of protection.[7]
Respiratory Irritation May cause respiratory irritation if vapors are inhaled.[2][6] Vapors can cause dizziness.[4][5]H335All handling of open containers must be performed in a well-ventilated area, preferably a certified chemical fume hood.[6][7]

The Core Directive: Your Personal Protective Equipment (PPE) Protocol

Based on the hazard profile, a multi-layered PPE approach is required. The choice of PPE is not static; it must be adapted to the scale and nature of the procedure being performed.

Eye and Face Protection: The Non-Negotiable First Line

Direct contact with even a small splash of Ethyl (S)-2-chloropropionate can cause serious eye irritation.[6]

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[7][10]

  • Best Practice/Large Quantities: For procedures involving larger volumes (>100 mL) or a higher risk of splashing (e.g., transfers, reactions under pressure), supplement safety goggles with a full-face shield.[6] A face shield protects the entire face from splashes and is worn over safety goggles, not as a replacement.

Skin and Body Protection: An Impermeable Barrier
  • Gloves: The selection of the correct glove material is critical. Not all standard laboratory gloves offer adequate protection. Always inspect gloves for tears or pinholes before use.[6][7]

Glove MaterialRecommendation for Ethyl (S)-2-chloropropionateRationale
Nitrile Suitable for incidental contact (e.g., small spills, brief handling).Offers moderate chemical resistance. Not recommended for prolonged contact or immersion.[12]
Butyl Rubber Recommended for prolonged contact or immersion.Provides excellent resistance to esters and halogenated compounds.
Latex Not Recommended.Offers poor chemical resistance to many organic solvents.

Causality Note: You must consult the glove manufacturer’s specific chemical resistance data for breakthrough time and permeation rate for Ethyl (S)-2-chloropropionate. Dispose of contaminated gloves immediately in accordance with waste disposal protocols and thoroughly wash your hands.[6]

  • Lab Coat/Clothing: Wear a flame-retardant lab coat. For large-scale operations, impervious clothing or a chemical-resistant apron is necessary.[6][7] Do not wear shorts or open-toed shoes in the laboratory.

Respiratory Protection: An Environment-Dependent Choice

The need for respiratory protection is determined by the quality of your engineering controls (i.e., ventilation). The following decision workflow provides a guide for selecting the appropriate level of protection.

PPE_Decision_Tree start Start: Handling Ethyl (S)-2-chloropropionate fume_hood Is the entire procedure performed within a certified chemical fume hood? start->fume_hood spill_or_aerosol Is there a risk of aerosol generation or a spill outside of containment? fume_hood->spill_or_aerosol No no_resp Result: No respiratory protection required under normal operation. fume_hood->no_resp Yes large_scale Are you handling large quantities or is ventilation poor? spill_or_aerosol->large_scale No full_face Result: Use a full-face respirator or SCBA. Evacuate and consult EHS. spill_or_aerosol->full_face Yes (Spill/Emergency) large_scale->fume_hood No (Re-evaluate procedure) half_mask Result: Use a half-mask respirator with organic vapor cartridges (Type ABEK). large_scale->half_mask Yes

Caption: Decision workflow for selecting appropriate respiratory protection.

A type ABEK (EN 14387) respirator filter is recommended where air-purifying respirators are deemed necessary.[6]

Operational and Disposal Plans

Safe Handling and Storage Procedures
  • Ventilation: Always handle Ethyl (S)-2-chloropropionate in a well-ventilated area. A certified chemical fume hood is the standard engineering control.[7][10]

  • Ignition Sources: This is a flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces.[7][9] Use non-sparking tools and explosion-proof electrical equipment.[5][7][10]

  • Static Discharge: Take precautionary measures against static discharge. Ensure containers are grounded and bonded during transfers.[7][9]

  • Storage: Store in a cool, dry, well-ventilated place designated for flammable liquids.[6][7][9] Keep the container tightly closed and upright to prevent leakage.[6][7] Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][10]

Emergency Protocols: Spills and Exposures

In Case of a Spill:

  • Evacuate & Isolate: Evacuate non-essential personnel from the immediate area. Isolate the spill area for at least 50 meters (150 feet) in all directions.[4]

  • Control Ignition: Immediately eliminate all ignition sources.[4][5]

  • Ventilate: Ensure the area is well-ventilated, but only if it can be done safely.

  • Containment: Wearing full PPE (including respiratory protection if necessary), contain the spill using a non-combustible absorbent material like dry earth, sand, or commercial sorbent pads.[4][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[5][7]

  • Decontaminate: Clean the spill area thoroughly.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

In Case of Personal Exposure:

  • Skin Contact: Immediately take off all contaminated clothing.[7] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[4][6] Seek medical attention if irritation develops or persists.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][7] If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Disposal Plan

All waste, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.

  • Collect all waste materials in a designated, properly labeled, and sealed container.

  • Do not let the chemical enter drains or surface water.[6][7][10]

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7]

References

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-chloropropionate. PubChem Compound Database. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl 2-chloropropionate: Comprehensive Overview and Applications. Retrieved from [Link]

  • ChemBK. (2024). Ethyl (2s)-2-chloropropanoate. Retrieved from [Link]

  • ChemBK. (2024). S-Ethyl 2-chloropropionate. Retrieved from [Link]

  • GFA Production(Xiamen) Co., Ltd. (2024). Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.